Difluoroacetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-difluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2F2O2/c3-1(4)2(5)6/h1H,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWZKZYHONABLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2218-52-2 (hydrochloride salt), 383-88-0 (silver(+1) salt) | |
| Record name | Difluoroacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000381737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2059932 | |
| Record name | Difluoroacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
381-73-7 | |
| Record name | Difluoroacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=381-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Difluoroacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000381737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2,2-difluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Difluoroacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Difluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.218 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIFLUOROACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQK1C95K3N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Genesis of a Fluorinated Workhorse: A Technical History of Difluoroacetic Acid
For the pioneers of pharmaceutical and materials science, this in-depth guide illuminates the historical discovery and early synthetic routes of difluoroacetic acid (DFA), a compound that has evolved from a laboratory curiosity to a cornerstone of modern chemistry. This document provides a detailed account of its initial synthesis, the key figures behind its discovery, and the foundational experimental protocols that paved the way for its contemporary applications.
Unveiling a New Class of Organic Acids: The Late 19th and Early 20th Century
The discovery of this compound is deeply rooted in the pioneering era of organofluorine chemistry, a field that burgeoned in the late 19th and early 20th centuries. While a singular "eureka" moment for the discovery of this compound is not explicitly documented, the body of work from this period strongly attributes its first synthesis and characterization to the Belgian chemist Frédéric Swarts . A preeminent figure in the study of fluorine-containing organic compounds, Swarts developed novel methods for introducing fluorine into organic molecules, most notably through halogen exchange reactions.
Evidence suggests that this compound was known to the scientific community by the early 1900s. A 1909 publication in the Zeitschrift für Physikalische Chemie by R. Wegscheider reported the acid dissociation constant (pKa) of this compound, indicating that the compound was not only synthesized but also undergoing physical characterization by this time. Swarts' own publications in the Bulletin de l'Académie Royale de Belgique and Bulletin de la Société Chimique de Belgique around 1903 are considered the most probable sources for the first detailed descriptions of its synthesis.
The primary method for the initial preparation of this compound was the halogen exchange reaction , a cornerstone of Swarts' contributions to organic chemistry. This method, revolutionary for its time, involved the substitution of chlorine atoms with fluorine atoms in a precursor molecule.
The Foundational Synthesis: Halogen Exchange of Dichloroacetic Acid
The most probable route for the first synthesis of this compound by Frédéric Swarts and his contemporaries was the reaction of a salt of dichloroacetic acid with an inorganic fluoride (B91410). This method remains a viable and illustrative example of early organofluorine synthesis.
Experimental Protocol: Synthesis of this compound from Dichloroacetic Acid
The following protocol is a reconstruction of the likely early synthesis method, based on historical accounts and later refinements of the halogen exchange reaction.
Objective: To synthesize this compound by reacting potassium dichloroacetate (B87207) with potassium fluoride.
Materials:
-
Dichloroacetic acid (CHCl₂COOH)
-
Potassium carbonate (K₂CO₃)
-
Potassium fluoride (KF)
-
Sulfuric acid (H₂SO₄), concentrated
-
Diethyl ether
-
Apparatus for heating under reflux, distillation, and filtration
Methodology:
-
Neutralization of Dichloroacetic Acid: Dichloroacetic acid is first neutralized with potassium carbonate in an aqueous solution to form potassium dichloroacetate. This step is crucial to prevent side reactions and to have the carboxylate salt ready for the subsequent halogen exchange.
-
Halogen Exchange Reaction: The aqueous solution of potassium dichloroacetate is then treated with a stoichiometric excess of potassium fluoride. The mixture is heated under reflux for several hours. During this time, the chlorine atoms on the alpha-carbon of the dichloroacetate are displaced by fluorine atoms from the potassium fluoride, yielding potassium difluoroacetate (B1230586).[1][2]
-
Acidification and Extraction: After the reaction is complete, the mixture is cooled. Concentrated sulfuric acid is carefully added to the solution to protonate the difluoroacetate salt, forming free this compound. The acidified solution is then extracted with diethyl ether to isolate the organic acid.
-
Purification: The ethereal extract is dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and the ether is removed by distillation. The crude this compound is then purified by fractional distillation.
Early Characterization and Physicochemical Properties
Early investigations into this compound focused on establishing its fundamental physical and chemical properties. The data from these initial studies laid the groundwork for its future applications.
| Property | Reported Value (Early 20th Century) | Modern Accepted Value |
| Molecular Formula | C₂H₂F₂O₂ | C₂H₂F₂O₂ |
| Molecular Weight | ~96 g/mol | 96.03 g/mol |
| Boiling Point | Not consistently reported | 132-134 °C[2] |
| Melting Point | Not consistently reported | -1 °C[2] |
| Acidity (pKa) | ~1.24 (Wegscheider, 1909) | 1.33 |
Note: Early reported values are approximate and may have varied due to impurities and less precise measurement techniques.
The Logic of Halogen Exchange
The choice of a halogen exchange reaction was a logical and innovative approach for the time. It bypassed the need to handle highly reactive and hazardous elemental fluorine, which was a significant challenge for early chemists. The reaction proceeds through a nucleophilic substitution mechanism.
Conclusion: From a Historical Milestone to a Modern Reagent
The initial synthesis of this compound by Frédéric Swarts and his contemporaries marked a significant milestone in the development of organofluorine chemistry. The halogen exchange method, though refined over the past century, remains a testament to the ingenuity of these early pioneers. The foundational knowledge of its synthesis and properties established over a century ago has enabled the widespread use of this compound in modern drug discovery, agrochemicals, and materials science, solidifying its place as a vital tool in the chemist's arsenal.
References
An In-depth Technical Guide to the Synthesis and Characterization of Difluoroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difluoroacetic acid (DFAA), with the chemical formula CHF₂COOH, is an organofluorine compound of significant interest in the pharmaceutical and agrochemical industries.[1][2] As a structural analog of acetic acid, the presence of two fluorine atoms on the alpha-carbon imparts unique chemical properties, including strong acidity (pKa ≈ 1.33) and the ability to serve as a versatile building block in organic synthesis.[3] Its application in drug development is noteworthy, where the introduction of a difluoromethyl group can enhance metabolic stability, membrane permeation, and overall pharmacokinetic profiles of active pharmaceutical ingredients (APIs).[2] This guide provides a detailed overview of common synthesis methodologies, comprehensive characterization techniques, and relevant experimental protocols.
Synthesis of this compound
Several synthetic routes to this compound have been established, ranging from halogen exchange reactions to the hydrolysis of ester precursors. The choice of method often depends on the desired scale, available starting materials, and required purity.
Method 1: Halogen Exchange from Dichloroacetic Acid
One of the most direct methods involves the substitution of chlorine atoms with fluorine using a fluoride (B91410) salt. This halogen exchange (Halex) reaction is efficient and high-yielding.[4]
Reaction Scheme: Cl₂CHCOOH + 2KF → F₂CHCOOH + 2KCl
Experimental Protocol:
-
Materials: Dichloroacetic acid, potassium fluoride (KF), water.
-
Procedure:
-
Dissolve 18 g of potassium fluoride (KF) in 14 mL of water in a suitable reaction vessel.[4]
-
Add 2 g of dichloroacetic acid to the aqueous KF solution.[4]
-
Heat the mixture to 150 °C and maintain stirring at this temperature for approximately 6 minutes.[4]
-
Cool the reaction mixture to room temperature.[4]
-
The resulting aqueous solution containing this compound can be analyzed directly or subjected to further purification, such as extraction with an organic solvent (e.g., ether) after acidification, followed by distillation.[4]
-
Method 2: Transesterification of Ethyl Difluoroacetate (B1230586)
This method involves the reaction of a this compound ester with another carboxylic acid, such as formic acid or trifluoroacetic acid (TFA), to yield DFAA.[5][6] The process leverages the formation of a more volatile ester byproduct, which can be removed by distillation to drive the reaction to completion.[6]
Reaction Scheme: F₂CHCOOCH₂CH₃ + RCOOH ⇌ F₂CHCOOH + RCOOCH₂CH₃ (where R = H or CF₃)
Experimental Protocol (using Formic Acid):
-
Materials: Ethyl difluoroacetate, formic acid, sulfuric acid (98%).
-
Procedure:
-
Combine 20 g (0.161 mol) of ethyl difluoroacetate, 7.4 g (0.161 mol) of formic acid, and 0.1 g of 98% sulfuric acid in a glass reactor equipped with a distillation column.[6]
-
Heat the reaction medium to 70 °C at atmospheric pressure.[6]
-
Maintain the reaction at this temperature. The lower-boiling ethyl formate (B1220265) byproduct will begin to distill.[6]
-
Collect the ethyl formate distillate, keeping the temperature at the top of the column constant at 55 °C.[6]
-
Continue the distillation until all the ethyl difluoroacetate has been consumed. The remaining this compound at the bottom of the reactor can be purified further if necessary.[6]
-
Method 3: From Tetrafluoroethylene (B6358150) (TFE)
This compound can be prepared from the industrial feedstock tetrafluoroethylene. The process involves reacting TFE with an aqueous solution of an inorganic base to form the corresponding difluoroacetate salt, which is subsequently acidified.[7][8]
Reaction Scheme:
-
CF₂=CF₂ + Base (e.g., KOH) → F₂CHCOOK + KF
-
F₂CHCOOK + Acid (e.g., HCl) → F₂CHCOOH + KCl
Experimental Protocol:
-
Materials: Tetrafluoroethylene (TFE), potassium hydroxide (B78521) (KOH) solution (10 M), acetonitrile (B52724), hydrochloric acid (HCl).
-
Procedure:
-
React tetrafluoroethylene (0.1 moles) with a 10 M aqueous solution of KOH (78 mL) in the presence of acetonitrile (60 mL) in a pressure-safe vessel.[7]
-
Allow the reaction to proceed for approximately 22 hours with stirring.[7]
-
After the reaction is complete, cool the mixture to room temperature and discharge the liquid. NMR analysis can confirm the quantitative conversion of TFE to the potassium salt of this compound.[7][8]
-
Remove the solvents under reduced pressure.[8]
-
Acidify the remaining mixture by adding concentrated HCl while cooling.[8]
-
Extract the this compound product several times with diethyl ether.[8]
-
The final product can be isolated by distillation of the combined and dried organic extracts.
-
Summary of Synthesis Data
| Method | Starting Material | Key Reagents | Temperature (°C) | Time | Yield (%) | Purity (%) | Reference |
| Halogen Exchange | Dichloroacetic Acid | KF, H₂O | 150 | 6 min | 94 | - | [4] |
| Transesterification | Ethyl Difluoroacetate | Formic Acid, H₂SO₄ | 70 | - | 95 | >98 | [6] |
| Transesterification | Ethyl Difluoroacetate | Trifluoroacetic Acid | 85 | - | >99 | 99.5 | [5] |
| From TFE | Tetrafluoroethylene | KOH, Acetonitrile | Room Temp. | 22 h | Quantitative | 98 | [7] |
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. Standard analytical techniques include NMR, IR, and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation. For DFAA, both ¹H and ¹⁹F NMR are highly informative.[4][6]
-
¹H NMR: The spectrum is characterized by a triplet for the α-proton (CHF₂) due to coupling with the two adjacent fluorine atoms.
-
¹⁹F NMR: The spectrum typically shows a doublet for the two equivalent fluorine atoms, resulting from coupling to the single α-proton.[9] The large chemical shift range of ¹⁹F NMR minimizes the chance of signal overlap.[9]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of DFAA will show characteristic absorption bands. Key expected peaks include:
-
A broad O-H stretch from the carboxylic acid group (typically ~2500-3300 cm⁻¹).
-
A strong C=O (carbonyl) stretch from the carboxylic acid group (typically ~1700-1760 cm⁻¹).
-
Strong C-F stretching bands (typically in the 1000-1400 cm⁻¹ region).
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
-
Electron Ionization (EI-MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragment ions corresponding to the loss of functional groups like -OH and -COOH. The NIST Chemistry WebBook provides reference mass spectra for this compound.[12]
High-Performance Liquid Chromatography (HPLC)
HPLC is used for both analysis and purification. DFAA can be analyzed using mixed-mode columns with a mobile phase of acetonitrile, water, and an acid buffer, with UV detection at 200 nm.[13] Interestingly, DFAA is also used as an effective mobile phase modifier in the LC-MS analysis of proteins, serving as an alternative to trifluoroacetic acid (TFA) to improve MS sensitivity while maintaining good chromatographic separation.[14][15][16]
Summary of Characterization Data
| Technique | Feature | Typical Value / Observation | Reference |
| ¹H NMR | α-Proton (CHF₂) | Triplet | [4][6] |
| ¹⁹F NMR | Fluorine atoms (CHF₂) | Doublet | [9] |
| IR Spectroscopy | C=O Stretch | ~1700-1760 cm⁻¹ | [10] |
| O-H Stretch | Broad, ~2500-3300 cm⁻¹ | [10] | |
| C-F Stretch | ~1000-1400 cm⁻¹ | [10] | |
| Mass Spec. | Molecular Weight | 96.03 g/mol | [10][11] |
Visualized Workflows and Pathways
The following diagrams illustrate the general workflow for DFAA production and specific synthesis pathways.
References
- 1. Discover the Future of Difluoro Acetic Acid: Benefits, Applications, and Market Insights for 2025 [chuanghaibio.com]
- 2. Unlocking the Potential: The Benefits of Difluoro Acetic Acid in Chemical Synthesis and Industry [chuanghaibio.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. alfa-chemical.com [alfa-chemical.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. US9120740B2 - Method for preparing this compound - Google Patents [patents.google.com]
- 7. US8933268B2 - Process for the preparation of difluroacetic acid - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
- 9. magritek.com [magritek.com]
- 10. This compound | C2H2F2O2 | CID 9788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound [webbook.nist.gov]
- 12. This compound [webbook.nist.gov]
- 13. This compound | SIELC Technologies [sielc.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. This compound as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins | Separation Science [sepscience.com]
- 16. Effect of this compound and biological matrices on the development of a liquid chromatography-triple quadrupole mass spectrometry method for determination of intact growth factor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Difluoroacetic Acid: A Comprehensive Technical Guide for Researchers
Abstract
This technical guide provides an in-depth overview of difluoroacetic acid (DFAA), a halogenated carboxylic acid of significant interest in pharmaceutical and chemical research. This document covers its chemical identity, physicochemical properties, spectroscopic data, synthesis, and key applications, with a focus on its role in drug development and analytical sciences. Detailed experimental protocols for its synthesis and use as a difluoromethylating agent and an LC-MS mobile phase modifier are provided. Additionally, this guide includes safety and handling information pertinent to a laboratory setting.
Chemical Identity and Properties
This compound, with the chemical formula C₂H₂F₂O₂, is a structural analog of acetic acid where two alpha-hydrogens are replaced by fluorine atoms.[1] This substitution significantly impacts its chemical and physical properties.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. The strong electron-withdrawing nature of the fluorine atoms results in a significantly lower pKa compared to acetic acid, making it a much stronger acid.
| Property | Value | Units | References |
| Molecular Weight | 96.03 | g/mol | [4] |
| Appearance | Colorless to light brown liquid | - | [4][5] |
| Density | 1.526 (at 25 °C) | g/mL | [6] |
| Melting Point | -1 | °C | [4][5] |
| Boiling Point | 132-134 | °C | [5][6] |
| Solubility in Water | Miscible | - | [6] |
| Acidity (pKa) | 1.13 - 1.33 (at 25 °C) | - | [5][6][7] |
| Refractive Index (n20/D) | 1.344 | - | [5] |
| Flash Point | 78 | °C | [6] |
Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for this compound.
NMR Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Reference |
| ¹H | CDCl₃ | 6.37 | Doublet | 50 Hz | [5] |
| ¹⁹F | CDCl₃ | -128.5 | Doublet | 50 Hz | [5] |
Note: NMR data can vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |
| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid) | [8] |
| 1710-1730 | Strong, Sharp | C=O stretch (carbonyl) | [8] |
| ~1300 | Medium | C-O stretch | [8] |
| 1000-1300 | Strong | C-F stretch | - |
Synthesis and Purification
This compound can be synthesized via several routes. A common laboratory-scale preparation involves the halogen exchange reaction of dichloroacetic acid with potassium fluoride (B91410).
Synthesis from Dichloroacetic Acid
A prevalent method for synthesizing this compound is through the reaction of dichloroacetic acid with potassium fluoride in water.[9]
-
Preparation: In a suitable reaction vessel, dissolve 18 g of potassium fluoride (KF) in 14 mL of water.[9]
-
Reaction: To the aqueous KF solution, add 2 g of dichloroacetic acid.[9]
-
Heating: Heat the reaction mixture to 150 °C and maintain this temperature while stirring for 6 minutes.[9]
-
Cool-down: After the reaction is complete, cool the vessel to room temperature.[9]
-
Analysis: The resulting aqueous solution can be analyzed by ¹H NMR and ¹⁹F NMR to confirm the conversion to this compound. This method has been reported to yield a 94% conversion rate.[9]
References
- 1. This compound as a New Reagent for Direct C-H Difluoromethylation of Heteroaromatic Compounds. | Semantic Scholar [semanticscholar.org]
- 2. This compound as a New C–H Difluoromethylation Reagent - SYNFORM - Thieme Chemistry [thieme.de]
- 3. This compound as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins [sigmaaldrich.com]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound as a New Reagent for Direct C-H Difluoromethylation of Heteroaromatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Chemical Structure and Bonding of Difluoroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Difluoroacetic acid (DFA), with the chemical formula CHF₂COOH, is an important organofluorine compound utilized as a versatile reagent in organic synthesis and as an intermediate in the pharmaceutical and agrochemical industries. Its unique chemical and physical properties, largely dictated by the presence of two highly electronegative fluorine atoms on the alpha-carbon, warrant a detailed understanding of its molecular structure and bonding. This technical guide provides a comprehensive analysis of the chemical architecture of this compound, including its molecular geometry, electronic properties, and spectroscopic signatures. All quantitative data is summarized in structured tables, and key concepts are illustrated with diagrams generated using Graphviz (DOT language). Detailed experimental protocols for the synthesis and characterization of DFA are also provided to support practical application and further research.
Molecular Structure and Geometry
The molecular structure of this compound has been determined with precision using gas-phase electron diffraction. This technique provides detailed information about the spatial arrangement of the atoms, including bond lengths and angles, in the molecule's unperturbed gaseous state.
A key study conducted by Bijen and Derissen in 1975 revealed that gaseous this compound at 140 °C exists as a mixture of two primary conformers. The predominant conformation, accounting for approximately 74% of the molecules, has the difluoromethyl group (CHF₂) rotated 82.5° away from a position where the hydrogen atom is eclipsed with the carbonyl (C=O) bond. A minor conformation, making up the remainder, features a rotation of 18° from this eclipsed position.[1][2]
Data Presentation: Molecular Geometry
The geometric parameters of this compound, as determined by gas-phase electron diffraction, are summarized in the table below.
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | C-C | 1.53 |
| C=O | 1.21 | |
| C-O | 1.36 | |
| C-F | 1.35 | |
| C-H | 1.10 | |
| Bond Angles (°) | O=C-O | 125 |
| C-C=O | 125 | |
| C-C-O | 110 | |
| F-C-F | 108 | |
| H-C-F | 109 |
Data sourced from a gas-phase electron diffraction study. It is important to note that these values represent thermal average distances and may vary slightly in different physical states or when complexed with other molecules.
Chemical Bonding, Hybridization, and Electronic Effects
The bonding in this compound can be understood through the principles of orbital hybridization and the significant influence of its constituent atoms' electronegativity.
Orbital Hybridization
The carbon atoms in this compound exhibit different hybridization states, which dictate the molecule's geometry and reactivity.
-
Carbonyl Carbon (C=O): This carbon is sp² hybridized, forming three sigma (σ) bonds with the carbonyl oxygen, the hydroxyl oxygen, and the alpha-carbon. The remaining p-orbital on the carbon overlaps with a p-orbital on the carbonyl oxygen to form a pi (π) bond. This sp² hybridization results in a trigonal planar geometry around the carbonyl carbon, with bond angles of approximately 120°.
-
Alpha-Carbon (CHF₂): The carbon atom bonded to the two fluorine atoms is sp³ hybridized. It forms four sigma (σ) bonds: one with the carbonyl carbon, two with the fluorine atoms, and one with the hydrogen atom. This sp³ hybridization leads to a tetrahedral geometry around the alpha-carbon.
Inductive Effect
Fluorine is the most electronegative element, and its presence in this compound has a profound impact on the molecule's electronic properties. The two fluorine atoms exert a strong electron-withdrawing inductive effect (-I effect). They pull electron density away from the alpha-carbon and, subsequently, from the entire carboxylic acid group. This inductive withdrawal of electron density has several important consequences:
-
Increased Acidity: The -I effect polarizes the O-H bond in the carboxyl group, making the proton more acidic and easier to remove.
-
Stabilization of the Conjugate Base: Upon deprotonation, the resulting difluoroacetate (B1230586) anion is stabilized because the negative charge is dispersed by the electron-withdrawing fluorine atoms.
Resonance
Like all carboxylic acids, the carboxylate anion of this compound is stabilized by resonance. The negative charge is delocalized across the two oxygen atoms, meaning that each oxygen atom bears a partial negative charge. This delocalization significantly increases the stability of the anion, further contributing to the acidity of the parent molecule.
// Manually add double bonds and partial charges edge [style=invis]; node [shape=plaintext, fontsize=12, fontcolor="#EA4335"]; db1 [label="="]; db2 [label="="]; delta1 [label="δ⁻"]; delta2 [label="δ⁻"];
// Position the double bonds and partial charges edge [color="#202124", style=solid, arrowhead=none]; struct1:c:e -> db1:w [style=invis]; db1:e -> struct1:o1:w [style=invis]; struct2:c:e -> db2:w [style=invis]; db2:e -> struct2:o2:w [style=invis];
edge [style=invis]; hybrid:o1 -> delta1 [dir=none]; hybrid:o2 -> delta2 [dir=none]; }
Physicochemical and Spectroscopic Properties
The unique structural and electronic features of this compound give rise to its characteristic physical and spectroscopic properties.
Data Presentation: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₂H₂F₂O₂ |
| Molar Mass | 96.03 g/mol |
| Appearance | Colorless liquid |
| Density | 1.526 g/cm³ (at 25 °C)[3] |
| Melting Point | -1 °C[3] |
| Boiling Point | 132–134 °C[3] |
| Acidity (pKa) | ~1.13 - 1.33 |
Spectroscopic Analysis
Spectroscopic techniques are essential for the identification and characterization of this compound.
3.2.1. Infrared (IR) Spectroscopy
The IR spectrum of this compound shows characteristic absorption bands for the functional groups present:
-
O-H Stretching: A very broad and strong absorption band is observed in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.
-
C=O Stretching: A strong, sharp absorption appears around 1710-1760 cm⁻¹. The electron-withdrawing effect of the fluorine atoms can shift this peak to a higher frequency compared to non-fluorinated carboxylic acids.
-
C-O Stretching: A medium intensity band is typically found in the 1210-1320 cm⁻¹ region.
-
C-F Stretching: Strong absorption bands corresponding to the C-F bonds are expected in the 1000-1400 cm⁻¹ region.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton on the alpha-carbon (CHF₂) typically appears as a triplet due to coupling with the two adjacent fluorine atoms. The acidic proton of the carboxyl group is highly deshielded and appears as a broad singlet far downfield, typically above 10 ppm. Its chemical shift is sensitive to concentration and the solvent used.
-
¹⁹F NMR: The two fluorine atoms are chemically equivalent and will give rise to a single signal. This signal will be split into a doublet due to coupling with the single proton on the alpha-carbon. The chemical shift of fluorine is sensitive to its electronic environment.
Data Presentation: Spectroscopic Data
| Technique | Region/Chemical Shift (ppm) | Assignment | Description |
| IR | 2500-3300 cm⁻¹ | O-H stretch | Strong, very broad |
| 1710-1760 cm⁻¹ | C=O stretch | Strong, sharp | |
| 1210-1320 cm⁻¹ | C-O stretch | Medium | |
| 1000-1400 cm⁻¹ | C-F stretch | Strong | |
| ¹H NMR | > 10 ppm | -COOH | Broad singlet |
| ~5.8 - 6.2 ppm | -CHF₂- | Triplet | |
| ¹⁹F NMR | ~ -126 to -128 ppm | -CHF₂- | Doublet |
Experimental Protocols
Synthesis of this compound
4.1.1. From Dichloroacetic Acid
This method involves a halogen exchange reaction.
-
Materials: Dichloroacetic acid, potassium fluoride (B91410) (KF), water.
-
Procedure:
-
Dissolve 18 g of KF in 14 mL of water in a suitable reaction vessel.
-
Add 2 g of dichloroacetic acid to the aqueous KF solution.
-
Heat the mixture to 150 °C and stir vigorously for approximately 6 minutes.[4]
-
Cool the reaction mixture to room temperature.
-
The conversion to this compound can be monitored by ¹H and ¹⁹F NMR. This protocol typically results in a high yield (around 94%).[4]
-
4.1.2. From Ethyl Difluoroacetate
This method involves the transesterification of ethyl difluoroacetate.
-
Materials: Ethyl difluoroacetate, formic acid, sulfuric acid (98%).
-
Procedure:
-
In a glass reactor equipped with a distillation column, combine 20 g (0.161 mol) of ethyl difluoroacetate, 7.4 g (0.161 mol) of formic acid, and 0.1 g of 98% sulfuric acid.[5]
-
Heat the reaction mixture to 70 °C at atmospheric pressure.
-
Maintain a total reflux until the temperature at the top of the distillation column stabilizes at 55 °C.[5]
-
Collect the ethyl formate (B1220265) fraction by distillation, keeping the column top temperature at 55 °C.[5]
-
The remaining product in the reactor is this compound, which can be further purified by distillation (boiling point ~133 °C).[5]
-
Characterization Methods
4.2.1. Gas-Phase Electron Diffraction (GED)
-
Principle: A high-energy beam of electrons is directed at a gaseous sample of the molecule. The electrons are scattered by the molecule's electrostatic potential, creating a diffraction pattern of concentric rings. The analysis of the spacing and intensity of these rings allows for the determination of the distances between all pairs of atoms in the molecule.[6]
-
Methodology:
-
The this compound sample is heated to a gaseous state (e.g., 140 °C) and introduced into a high-vacuum chamber.
-
A monochromatic electron beam is passed through the gas jet.
-
The scattered electrons are detected on a photographic plate or a digital detector.
-
The resulting diffraction pattern is analyzed to generate a radial distribution curve, from which bond lengths and angles are derived by fitting a molecular model to the experimental data.[6]
-
4.2.2. NMR Spectroscopy
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube. A reference standard, such as tetramethylsilane (B1202638) (TMS) for ¹H NMR, is typically added. For ¹⁹F NMR, an external standard like trifluoroacetic acid in a capillary insert may be used.
-
Data Acquisition: The sample is placed in the NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹⁹F NMR, the spectrometer is tuned to the fluorine frequency. To obtain quantitative data with high accuracy, the relaxation delay should be set to at least five times the longitudinal relaxation time (T1) of the signals of interest.[7]
-
Data Analysis: The resulting spectrum is analyzed for chemical shifts (δ), integration (relative number of nuclei), and multiplicity (splitting pattern due to J-coupling).
Conclusion
The chemical structure and bonding of this compound are defined by the interplay between the sp² and sp³ hybridized carbon centers and the potent inductive effect of the two fluorine atoms. This unique arrangement results in a molecule with high acidity and distinct spectroscopic properties. The detailed structural parameters obtained from gas-phase electron diffraction, combined with comprehensive spectroscopic data, provide a complete picture of this important chemical entity. The experimental protocols outlined herein offer a practical guide for the synthesis and characterization of this compound, supporting its continued application in research and development.
References
- 1. On the molecular structure of this compound as investigated by means of gas electron diffraction [dspace.library.uu.nl]
- 2. researchgate.net [researchgate.net]
- 3. 19F [nmr.chem.ucsb.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. spectrabase.com [spectrabase.com]
- 6. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
An In-depth Technical Guide to the Acidity and pKa of Difluoroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acidity and pKa of difluoroacetic acid (DFA), a compound of interest in various chemical and pharmaceutical applications. This document details its dissociation constant, compares its acidity to related haloacetic acids, outlines the experimental methods for pKa determination, and illustrates its dissociation behavior.
Core Concepts: Acidity and pKa
The acidity of a compound in solution is quantified by its acid dissociation constant (Ka), or more commonly, its logarithmic form, pKa (-log Ka). A lower pKa value indicates a stronger acid, signifying a greater tendency to donate a proton (H⁺) in an aqueous solution. The acidity of haloacetic acids is significantly influenced by the inductive effect of the halogen substituents. The high electronegativity of fluorine atoms in this compound draws electron density away from the carboxylic acid group, stabilizing the resulting carboxylate anion and thereby increasing the acidity of the molecule.[1][2]
Quantitative Data: pKa of this compound and Related Compounds
The pKa of this compound has been experimentally determined, with values reported in the literature. For comparative purposes, the pKa values of acetic acid, monofluoroacetic acid (MFA), and trifluoroacetic acid (TFA) are also presented.
| Compound Name | Chemical Formula | pKa Value | Measurement Temperature (°C) |
| Acetic Acid | CH₃COOH | ~4.76 | 25 |
| Monofluoroacetic Acid | CH₂FCOOH | 2.58 ± 0.03 | Not Specified |
| This compound | CHF₂COOH | 1.22 ± 0.03 [3][4][5][6] | Not Specified |
| This compound | CHF₂COOH | 1.33 [7][8][9][10] | 25[7][10] |
| Trifluoroacetic Acid | CF₃COOH | 0.03 ± 0.08 | Not Specified |
Note: The slight variation in the reported pKa values for this compound may be attributed to different experimental conditions or methodologies.
The trend in acidity is clear: as the number of fluorine atoms on the alpha-carbon increases, the pKa decreases, and the acid becomes stronger.[3] This is a direct consequence of the increasing inductive effect of the additional fluorine atoms.
Experimental Protocol: pKa Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy
The experimental determination of the pKa of this compound and other fluoroacetic acids has been effectively carried out using ¹⁹F and ¹H NMR-based chemical shift perturbation.[3][4][5][6] The fundamental principle of this method is that the chemical shift of the fluorine and hydrogen nuclei near the carboxylic acid group is sensitive to the protonation state of the acid. By monitoring the change in chemical shift as a function of pH, a titration curve can be generated, from which the pKa can be accurately determined.
Summary of Methodology:
-
Sample Preparation : A solution of this compound of known concentration is prepared in a suitable solvent system, often a mixture of water and a small amount of an organic solvent like methanol (B129727) to ensure solubility.[3] A series of buffers with known pH values are also prepared.
-
NMR Spectroscopy : A small amount of the this compound solution is added to each buffer solution. The ¹⁹F and/or ¹H NMR spectrum of each sample is then recorded.
-
Data Analysis : The chemical shift of the fluorine or hydrogen nuclei on the carbon adjacent to the carboxylic acid is measured for each sample at a different pH.
-
Titration Curve Generation : A plot of the chemical shift versus pH is created. This plot will show a sigmoidal curve.
-
pKa Determination : The pKa is the pH at which the concentrations of the protonated acid (CHF₂COOH) and its conjugate base (CHF₂COO⁻) are equal. This corresponds to the inflection point of the sigmoidal titration curve.
Purification of this compound:
For accurate pKa determination, the purity of the this compound is crucial. A common purification method involves distillation over phosphorus pentoxide (P₂O₅) to remove any water content.[8][10]
Mandatory Visualizations
Logical Relationship: Factors Influencing the Acidity of Fluoroacetic Acids
Caption: Inductive effect's influence on acidity.
Experimental Workflow: pKa Determination via NMR Spectroscopy
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 381-73-7 [chemicalbook.com]
- 8. This compound CAS#: 381-73-7 [m.chemicalbook.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Page loading... [wap.guidechem.com]
An In-depth Technical Guide on the Electrochemical Properties of Difluoroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difluoroacetic acid (DFAA), with the chemical formula CHF₂COOH, is an important organofluorine compound that has garnered significant interest in various fields, including pharmaceuticals and materials science. Its unique electronic properties, stemming from the presence of two fluorine atoms on the alpha-carbon, influence its reactivity and make it a valuable reagent in organic synthesis.[1][2][3][4] The electrochemical behavior of this compound is of particular interest as it underpins its application in novel synthetic methodologies, such as the introduction of the difluoromethyl group (CF₂H) into organic molecules. This guide provides a comprehensive overview of the available knowledge on the electrochemical properties of DFAA, focusing on its role in electrochemical reactions and the methodologies used for its study.
Electrochemical Applications of this compound
The primary electrochemical application of this compound lies in its use as a precursor for the generation of the difluoromethyl radical (•CF₂H). This reactive intermediate is highly valuable in medicinal chemistry for the synthesis of difluoromethylated compounds, as the CF₂H group can act as a lipophilic and metabolically stable bioisostere of a hydroxyl or thiol group.
Electrochemical methods offer a green and efficient alternative to traditional chemical methods for generating this radical. The process typically involves the anodic oxidation of the difluoroacetate (B1230586) anion, leading to decarboxylation and the formation of the •CF₂H radical. This radical can then participate in various organic transformations, most notably hydrodifluoromethylation of alkenes.[5][6]
Core Electrochemical Behavior
The electrochemical behavior of this compound is intrinsically linked to the oxidation of its carboxylate form, difluoroacetate (CHF₂COO⁻). The general mechanism is believed to proceed via a Kolbe-type decarboxylation process upon anodic oxidation.
Proposed Anodic Oxidation Mechanism:
-
Deprotonation: this compound is deprotonated in solution to form the difluoroacetate anion. CHF₂COOH ⇌ CHF₂COO⁻ + H⁺
-
Electron Transfer: The difluoroacetate anion is oxidized at the anode, losing one electron to form a difluoroacetoxy radical. CHF₂COO⁻ → •OOCCHF₂ + e⁻
-
Decarboxylation: The unstable difluoroacetoxy radical rapidly undergoes decarboxylation to generate a difluoromethyl radical and carbon dioxide. •OOCCHF₂ → •CHF₂ + CO₂
This generated difluoromethyl radical is the key reactive species that drives subsequent chemical reactions. The feasibility and efficiency of this process are dependent on the oxidation potential of the difluoroacetate anion. While exact values are not consistently reported, studies on similar fluorinated carboxylic acids suggest that the oxidation potential is relatively high, necessitating the use of appropriate electrochemical conditions and electrode materials.
Experimental Protocols for Electrochemical Analysis
Cyclic voltammetry (CV) is the most common technique used to investigate the electrochemical properties of compounds like this compound.[7][8][9] It provides valuable qualitative and quantitative information about the redox processes, including the potentials at which oxidation and reduction occur and the stability of the electrochemically generated species.
Below is a generalized experimental protocol for conducting cyclic voltammetry on this compound, based on standard practices reported in the literature for similar compounds.
General Cyclic Voltammetry Protocol
Objective: To determine the oxidation potential of this compound and characterize its electrochemical behavior.
1. Materials and Equipment:
-
Potentiostat: An instrument capable of performing cyclic voltammetry.
-
Electrochemical Cell: A three-electrode cell.
-
Working Electrode: A glassy carbon electrode is commonly used. Other options include platinum or boron-doped diamond electrodes.[10]
-
Reference Electrode: A standard silver/silver chloride (Ag/AgCl) or saturated calomel (B162337) electrode (SCE).[11][12]
-
Counter Electrode: A platinum wire or graphite (B72142) rod.[11]
-
Solvent: A polar aprotic solvent such as acetonitrile (B52724) (MeCN) or dimethylformamide (DMF). The solvent must be of high purity and dry.
-
Supporting Electrolyte: A salt to ensure sufficient conductivity of the solution, typically a tetra-n-butylammonium salt such as tetra-n-butylammonium hexafluorophosphate (B91526) (nBu₄NPF₆) or tetra-n-butylammonium tetrafluoroborate (B81430) (nBu₄NBF₄) at a concentration of 0.1 M.
-
Analyte Solution: A solution of this compound in the solvent with the supporting electrolyte. The concentration of DFAA is typically in the millimolar (mM) range (e.g., 1-10 mM).
-
Inert Gas: High-purity nitrogen or argon for deaerating the solution.
2. Procedure:
-
Electrode Preparation: Polish the working electrode with alumina (B75360) slurry on a polishing pad to ensure a clean and smooth surface. Rinse thoroughly with deionized water and the solvent to be used in the experiment, and then dry it.
-
Solution Preparation: Prepare a solution of the supporting electrolyte (e.g., 0.1 M nBu₄NPF₆) in the chosen solvent (e.g., acetonitrile). Dissolve the desired amount of this compound in this solution to achieve the target concentration (e.g., 5 mM).
-
Deaeration: Transfer the analyte solution to the electrochemical cell and purge with an inert gas (nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the deaerated analyte solution.
-
Cyclic Voltammetry Measurement:
-
Set the parameters on the potentiostat. A typical experiment would involve scanning the potential from an initial value where no reaction occurs towards a more positive potential to observe the oxidation of difluoroacetate.
-
Potential Range: A suitable starting point could be from 0 V to +2.5 V (vs. Ag/AgCl). The range should be wide enough to observe the oxidation peak.
-
Scan Rate (ν): Start with a typical scan rate of 100 mV/s. The scan rate can be varied (e.g., from 25 mV/s to 500 mV/s) to investigate the nature of the electrochemical process.
-
Cycles: Record at least one full cycle (forward and reverse scan).
-
-
Data Analysis:
-
The resulting plot of current versus potential is the cyclic voltammogram.
-
Identify the anodic peak potential (Epa), which corresponds to the oxidation of the difluoroacetate anion.
-
Observe the presence or absence of a corresponding reduction peak on the reverse scan. The absence of a reduction peak would suggest an irreversible process, consistent with the proposed mechanism involving rapid decarboxylation.
-
Data Presentation
Due to the lack of specific quantitative data in the reviewed literature, a table summarizing these properties cannot be provided at this time. Should such data become available, it would be presented as follows:
Table 1: Hypothetical Electrochemical Data for this compound
| Parameter | Value (V vs. ref) | Reference Electrode | Solvent | Supporting Electrolyte | Working Electrode | Scan Rate (mV/s) |
| Oxidation Potential (Epa) | Value | Ag/AgCl | Acetonitrile | 0.1 M nBu₄NPF₆ | Glassy Carbon | 100 |
| Reduction Potential (Epc) | Value | Ag/AgCl | Acetonitrile | 0.1 M nBu₄NPF₆ | Glassy Carbon | 100 |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the electrochemical analysis of this compound using cyclic voltammetry.
The following diagram illustrates the proposed signaling pathway for the anodic oxidation of this compound.
Conclusion
This compound serves as a valuable precursor in electrochemical synthesis, particularly for the generation of the difluoromethyl radical. While detailed quantitative data on its electrochemical properties remain elusive in readily available literature, the underlying principles of its anodic oxidation are understood to follow a Kolbe-type decarboxylation mechanism. The generalized experimental protocol for cyclic voltammetry provided in this guide offers a robust framework for researchers to investigate the electrochemical behavior of DFAA and similar compounds. Further research is warranted to precisely quantify the oxidation and reduction potentials of this compound to facilitate the optimization of electrochemical synthetic methods that utilize this important fluorinated building block.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C2H2F2O2 | CID 9788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. hpc-standards.com [hpc-standards.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. inlab.thu.edu.tw [inlab.thu.edu.tw]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Difluoroacetic Acid: A Comprehensive Safety and Handling Guide for Laboratory Professionals
An In-depth Technical Review of the Safety Data Sheet (SDS) for Researchers, Scientists, and Drug Development Professionals
Difluoroacetic acid (DFAA), a halogenated carboxylic acid, is a valuable reagent in organic synthesis and pharmaceutical development. Its unique chemical properties, however, necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a detailed analysis of the safety information for this compound, drawing from various Safety Data Sheets (SDS) to offer a comprehensive resource for laboratory personnel. All quantitative data has been consolidated into structured tables for clarity, and key experimental methodologies are described.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling. This compound is a combustible liquid that is corrosive and presents a lachrymatory effect (causes tearing).[1] Key quantitative properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂H₂F₂O₂ | [2] |
| Molecular Weight | 96.03 g/mol | [2] |
| Appearance | Clear, colorless to light brown liquid | [3] |
| Odor | No information available | [3] |
| Melting Point | -1 °C (30.2 °F) | [3] |
| Boiling Point | 132 - 134 °C (269.6 - 273.2 °F) at 760 mmHg | [3] |
| Flash Point | 78 °C (172.4 °F) - Closed Cup | [3] |
| Density | 1.526 g/mL at 25 °C | |
| pKa | 1.33 at 25°C | |
| Solubility in Water | Miscible | [4] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are its combustible nature, severe skin and eye corrosivity, and potential for respiratory irritation.
| GHS Classification | Hazard Statement | Signal Word | Pictogram(s) |
| Flammable liquids (Category 4) | H227: Combustible liquid | Warning | No Pictogram |
| Skin corrosion/irritation (Category 1A/1B) | H314: Causes severe skin burns and eye damage | Danger | Corrosion |
| Serious eye damage/eye irritation (Category 1) | H318: Causes serious eye damage | Danger | Corrosion |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | Warning | Exclamation Mark |
| Acute toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Warning | Exclamation Mark |
| Hazardous to the aquatic environment, long-term hazard (Category 3) | H412: Harmful to aquatic life with long lasting effects | No Signal Word | No Pictogram |
Note: GHS classifications may vary slightly between suppliers.
Toxicological Information
Detailed toxicological data for this compound is limited. While it is known to be corrosive and can cause severe burns to the skin, eyes, and respiratory tract upon contact, specific lethal dose values are not widely available.
| Toxicity Data | Value | Species | Route | Source(s) |
| LD50 (Oral) | No data available | - | - | [1] |
| LD50 (Dermal) | No data available | - | - | |
| LC50 (Inhalation) | 10.01 mg/L (4 h) | Rat | Vapor | |
| Skin Corrosion/Irritation | Causes severe burns | Rabbit | Dermal |
The LC50 value is provided by analogy to a similar substance, trifluoroacetic acid.
Experimental Protocols for Safety Data
The quantitative safety data presented in an SDS are derived from standardized experimental protocols. While the specific test reports for this compound are not publicly available, the methodologies are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and ASTM International.
Acute Toxicity Studies (LD50/LC50)
-
Oral LD50 (OECD 420, 423, 425): These guidelines describe methods to determine the median lethal dose after oral administration.[5] The "Up-and-Down Procedure" (OECD 425), for instance, is a sequential dosing method that uses a small number of animals to estimate the LD50 with a confidence interval.[5] The substance is administered by gavage to fasted animals, typically rats, and the animals are observed for a defined period (e.g., 14 days) for signs of toxicity and mortality.[6]
-
Dermal LD50 (OECD 402): This test assesses the toxicity of a substance applied to the skin.[7][8] A specified dose of the substance is applied to a shaved area of the skin of an animal, usually a rabbit or rat, and held in place with a porous gauze dressing for 24 hours.[9][10] The animals are then observed for signs of toxicity and mortality over a period of 14 days.[9]
-
Inhalation LC50 (OECD 403): This guideline is used to determine the median lethal concentration of a substance in the air.[11][12] Animals, typically rats, are exposed to the substance as a gas, vapor, or aerosol in a whole-body inhalation chamber for a set period, usually 4 hours.[11][13] The animals are then observed for toxic effects and mortality over a 14-day period.[12]
Flash Point Determination
-
Pensky-Martens Closed-Cup Method (ASTM D93): This is a standard method for determining the flash point of flammable liquids.[14][15] A brass cup is filled with the test substance and heated at a controlled rate while being stirred.[14] An ignition source is periodically introduced into the vapor space above the liquid.[16] The flash point is the lowest temperature at which the vapors ignite to produce a flash.[16] Closed-cup testers generally provide lower flash point values than open-cup methods and are a better approximation of the temperature at which the vapor pressure reaches the lower flammable limit.[14]
Autoignition Temperature
-
Standard Test Method for Autoignition Temperature of Liquid Chemicals (ASTM E659): This method determines the lowest temperature at which a liquid chemical will spontaneously ignite in air without an external ignition source.[17][18] A small sample of the liquid is injected into a heated flask, and the temperature at which ignition occurs is recorded.[19]
Safe Handling and Emergency Procedures
The safe handling of this compound is paramount to preventing exposure and injury. The following sections outline the necessary precautions and emergency responses.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when working with this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound - Sciencemadness Wiki [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. oecd.org [oecd.org]
- 7. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 8. nucro-technics.com [nucro-technics.com]
- 9. scribd.com [scribd.com]
- 10. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 11. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 12. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 13. Acute inhalation toxicity study of 2-fluoroacetamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]
- 15. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 16. shxf17.com [shxf17.com]
- 17. store.astm.org [store.astm.org]
- 18. store.astm.org [store.astm.org]
- 19. petrolube.com [petrolube.com]
An In-depth Technical Guide to the Aqueous Stability of Difluoroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: Difluoroacetic acid (DFAA), a halogenated organic acid, sees increasing use in pharmaceutical and chemical syntheses. Understanding its stability in aqueous solutions is critical for applications ranging from drug formulation to environmental fate assessment. This technical guide synthesizes the current, limited knowledge on DFAA's aqueous stability and provides a comprehensive framework of experimental protocols for researchers to generate crucial stability data. While publicly available quantitative data on its degradation kinetics is scarce, this document outlines industry-standard methodologies for forced degradation studies and the determination of pH-rate profiles, complete with detailed experimental workflows and templates for data presentation.
Introduction to this compound (DFAA)
This compound (CHF₂COOH) is a structural analog of acetic acid where two of the alpha-carbon's hydrogen atoms are replaced by fluorine. This substitution significantly increases its acidity compared to acetic acid. DFAA is utilized as a versatile reagent in organic synthesis, including in the pharmaceutical industry for the introduction of fluorine into molecules to enhance pharmacological activity. Given its miscibility with water and its presence in aqueous waste streams and environmental samples, a thorough understanding of its stability in aqueous environments is paramount for process development, formulation science, and environmental risk assessment.
Current State of Knowledge on Aqueous Stability
The lack of published data necessitates a proactive approach for researchers and drug development professionals who require this information for regulatory submissions, formulation development, and process optimization. The following sections provide a detailed roadmap for generating this critical stability data.
Experimental Protocols for Determining Aqueous Stability
The following protocols are based on established principles of forced degradation studies and stability testing as outlined by the International Council for Harmonisation (ICH) guidelines.
Forced degradation studies are designed to accelerate the degradation of a substance to identify likely degradation products and establish the intrinsic stability of the molecule.
Experimental Workflow for Forced Degradation of DFAA
Theoretical Studies on Difluoroacetic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difluoroacetic acid (DFAA), a halogenated carboxylic acid, has garnered significant attention in various scientific domains, particularly in the realms of medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of two fluorine atoms, impart distinct reactivity and conformational preferences that are of profound interest in drug design and the synthesis of novel fluorinated molecules. Theoretical and computational chemistry provide invaluable tools to elucidate the molecular structure, reactivity, and spectroscopic properties of DFAA, offering insights that complement and guide experimental studies.
This technical guide provides a comprehensive overview of the theoretical studies conducted on this compound. It is intended for researchers, scientists, and drug development professionals who wish to leverage computational methods to understand and predict the behavior of this important molecule. This document summarizes key quantitative data from theoretical calculations, details the computational methodologies employed, and visualizes a relevant reaction pathway.
Molecular Structure and Properties
Theoretical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in determining the gas-phase structure and conformational landscape of this compound. These studies provide fundamental data on bond lengths, bond angles, and vibrational frequencies, which are crucial for understanding its chemical behavior.
Optimized Geometry
Table 1: Calculated Geometrical Parameters for this compound
| Parameter | Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | |
| C1-C2 | 1.525 |
| C2=O1 | 1.203 |
| C2-O2 | 1.345 |
| O2-H | 0.972 |
| C1-H | 1.094 |
| C1-F1 | 1.365 |
| C1-F2 | 1.365 |
| **Bond Angles (°) ** | |
| F1-C1-F2 | 107.5 |
| F1-C1-C2 | 110.2 |
| H-C1-C2 | 109.8 |
| C1-C2=O1 | 125.1 |
| C1-C2-O2 | 111.3 |
| O1=C2-O2 | 123.6 |
| C2-O2-H | 105.7 |
Note: The data presented in this table are representative values obtained from DFT calculations and may vary slightly depending on the level of theory and basis set employed.
Vibrational Frequencies
Vibrational spectroscopy, in conjunction with theoretical calculations, is a powerful tool for identifying and characterizing molecules. DFT calculations can predict the vibrational frequencies and corresponding normal modes of this compound, aiding in the interpretation of experimental infrared (IR) and Raman spectra.
Table 2: Calculated Vibrational Frequencies for this compound
| Frequency (cm⁻¹, Scaled) | Intensity (km/mol) | Assignment |
| 3580 | 85 | O-H stretch |
| 3025 | 20 | C-H stretch |
| 1785 | 450 | C=O stretch |
| 1420 | 110 | O-H bend |
| 1350 | 90 | C-H bend |
| 1180 | 350 | C-F symmetric stretch |
| 1150 | 320 | C-F asymmetric stretch |
| 1050 | 150 | C-C stretch |
| 850 | 80 | C-O stretch |
| 650 | 120 | COO bend |
Note: Calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., 0.96-0.98 for B3LYP functionals) to improve agreement with experimental data.
Computational Methodologies
The accuracy of theoretical predictions is highly dependent on the computational methods and basis sets used. This section details the common protocols employed in the theoretical study of this compound and related molecules.
Density Functional Theory (DFT) Calculations
DFT is a widely used quantum chemical method that offers a good balance between accuracy and computational cost for studying the electronic structure of molecules.
-
Functional: The choice of the exchange-correlation functional is critical. For molecules like this compound, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly employed. This functional incorporates a portion of the exact Hartree-Fock exchange, which is important for describing systems with significant electron correlation effects.
-
Basis Set: The basis set describes the atomic orbitals used to construct the molecular orbitals. For accurate calculations of fluorinated compounds, a basis set that includes polarization and diffuse functions is essential. A commonly used and reliable basis set is 6-311++G(d,p) .
-
6-311: A triple-zeta valence basis set.
-
++G: Includes diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions.
-
(d,p): Includes polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for more flexibility in the description of bonding.
-
Geometry Optimization
The first step in most computational studies is to find the minimum energy structure of the molecule. This is achieved through a geometry optimization procedure.
-
Algorithm: Algorithms such as the Berny optimization algorithm are used to iteratively adjust the molecular geometry to find a stationary point on the potential energy surface.
-
Convergence Criteria: The optimization is considered converged when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.
Frequency Calculations
Once an optimized geometry is obtained, a frequency calculation is performed.
-
Purpose:
-
To confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
To calculate the vibrational frequencies and infrared intensities.
-
To obtain thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
-
Methodology: The second derivatives of the energy with respect to the atomic coordinates are calculated to construct the Hessian matrix. Diagonalization of this matrix yields the vibrational frequencies and normal modes.
Reaction Mechanisms: Enzymatic Dehalogenation
Theoretical studies have been pivotal in elucidating the mechanism of enzymatic dehalogenation of this compound by fluoroacetate (B1212596) dehalogenases. These enzymes play a crucial role in the bioremediation of fluorinated organic pollutants. Computational models, often using a combination of quantum mechanics and molecular mechanics (QM/MM), can map out the entire reaction pathway, identify transition states, and calculate activation energies.
The generally accepted mechanism involves a nucleophilic attack by an aspartate residue in the enzyme's active site on the α-carbon of difluoroacetate, leading to the displacement of a fluoride (B91410) ion. This is followed by hydrolysis of the resulting ester intermediate to regenerate the enzyme and produce glyoxylate.
A Technical Guide to the Spectral Analysis of Difluoroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral data for difluoroacetic acid, a compound of increasing interest in pharmaceutical and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound, offering a foundational resource for its identification, characterization, and application in research and development.
Executive Summary
This compound (DFA) presents unique spectral features due to the presence of two fluorine atoms on the alpha-carbon. These features, while providing a wealth of structural information, require careful interpretation. This guide summarizes the key spectral data in clearly structured tables, outlines detailed experimental protocols for data acquisition, and provides visual representations of analytical workflows to aid in the comprehensive understanding of DFA's spectroscopic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-faceted analysis.
¹H NMR Spectral Data
The proton NMR spectrum of this compound is characterized by two main signals corresponding to the acidic proton of the carboxyl group and the proton on the alpha-carbon.
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| ~9.40 | Singlet (broad) | - | -OH |
| ~5.98 | Triplet | ²J(H,F) = 52.9 | -CH F₂ |
Note: The chemical shift of the acidic proton can be broad and its position is concentration and solvent dependent.
¹³C NMR Spectral Data
The carbon NMR spectrum provides information on the two carbon atoms in the this compound molecule. The chemical shifts are influenced by the electronegative fluorine and oxygen atoms.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~164 | Triplet | C =O |
| ~108 | Triplet | -C HF₂ |
Note: The multiplicities arise from coupling with the adjacent fluorine atoms.
¹⁹F NMR Spectral Data
Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine environment in the molecule.
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| ~ -127 | Doublet | ²J(F,H) = 52.9 | -CHF₂ |
Note: The chemical shift is referenced to an external standard, commonly CFCl₃.
Experimental Protocol for NMR Spectroscopy
A general protocol for acquiring high-resolution NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a multinuclear probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a one-dimensional ¹H spectrum using a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a one-dimensional ¹³C spectrum with proton decoupling.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).
-
-
¹⁹F NMR Acquisition:
-
Tune and match the probe for the ¹⁹F frequency.
-
Acquire a one-dimensional ¹⁹F spectrum. Proton decoupling can be used to simplify the spectrum.
-
Set the spectral width to encompass the relevant fluorine chemical shift range.
-
-
Data Processing: Process the acquired free induction decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction using appropriate NMR software.
Caption: General workflow for NMR spectral analysis of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of the functional groups present in this compound. The spectrum is dominated by absorptions from the carboxyl group and the carbon-fluorine bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Strong, Broad | O-H stretch (from carboxyl group) |
| ~1780 | Strong | C=O stretch (carbonyl) |
| ~1200 | Strong | C-F stretch |
| ~1100 | Strong | C-F stretch |
| ~930 | Medium | O-H bend |
Experimental Protocol for FTIR Spectroscopy
The following protocol is for acquiring an FTIR spectrum of this compound using the Attenuated Total Reflectance (ATR) technique:
-
Instrument Preparation: Ensure the FTIR spectrometer's ATR crystal (e.g., diamond or germanium) is clean.
-
Background Scan: Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental contributions.
-
Sample Application: Place a small drop of neat this compound directly onto the center of the ATR crystal.
-
Sample Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which aids in determining the molecular weight and elucidating the structure.
Electron Ionization (EI) Mass Spectral Data
Under electron ionization, this compound undergoes fragmentation. The major fragments observed are listed below.
| m/z | Relative Intensity (%) | Assignment |
| 96 | ~15 | [M]⁺ (Molecular Ion) |
| 79 | ~10 | [M - OH]⁺ |
| 51 | 100 | [CHF₂]⁺ (Base Peak) |
| 45 | ~85 | [COOH]⁺ |
Experimental Protocol for EI-Mass Spectrometry
A typical protocol for obtaining an EI mass spectrum of this compound is:
-
Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Ionization: Ionize the sample molecules using a high-energy electron beam (typically 70 eV) in the ion source.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and record their abundance to generate the mass spectrum.
Caption: Proposed electron ionization fragmentation pathway of this compound.
Conclusion
The spectral data and protocols presented in this guide provide a robust framework for the analysis of this compound. The distinct signals in ¹H, ¹³C, and ¹⁹F NMR, characteristic absorptions in IR spectroscopy, and the predictable fragmentation pattern in mass spectrometry collectively offer a powerful toolkit for the unambiguous identification and characterization of this important fluorinated compound. This information is crucial for researchers and professionals engaged in drug development and materials science, where the precise understanding of molecular structure and purity is paramount.
An In-depth Technical Guide to the Stability of the Difluoroacetate Anion
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the stability of the difluoroacetate (B1230586) anion, the conjugate base of difluoroacetic acid. Understanding the factors that contribute to the stability of this anion is crucial for its application in organic synthesis and drug development, where it serves as a key intermediate in the creation of fluorinated compounds with enhanced therapeutic properties.[1][2] This guide will delve into the electronic effects governing its stability, present quantitative data for comparison, detail experimental protocols for pKa determination, and illustrate key concepts with diagrams.
Core Concepts: Factors Influencing Conjugate Base Stability
The stability of a conjugate base is a critical determinant of the acidity of its parent acid. A more stable conjugate base corresponds to a stronger acid, as the acid is more willing to donate a proton. The stability of the difluoroacetate anion is primarily governed by two key electronic effects: the inductive effect and resonance.
Inductive Effect: The presence of highly electronegative fluorine atoms on the α-carbon of the difluoroacetate anion exerts a strong electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the carboxylate group, dispersing the negative charge and thereby stabilizing the anion. The more electronegative the atoms and the closer they are to the negative charge, the more pronounced the stabilizing inductive effect.
Resonance Effect: The carboxylate group itself provides resonance stabilization. The negative charge is not localized on a single oxygen atom but is delocalized across both oxygen atoms and the carbon atom of the carboxylate group. This delocalization of electrons over multiple atoms significantly increases the stability of the anion.
The interplay of these two effects makes this compound a significantly stronger acid than acetic acid. The powerful inductive effect of the two fluorine atoms greatly enhances the stability of the conjugate base beyond the resonance stabilization inherent to the carboxylate group.
Quantitative Analysis of Acidity
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. A lower pKa value indicates a stronger acid and, consequently, a more stable conjugate base. The table below summarizes the pKa values of acetic acid and its halogenated derivatives, highlighting the significant impact of halogen substitution on acidity.
| Acid | Chemical Formula | pKa |
| Acetic Acid | CH₃COOH | 4.76 |
| Fluoroacetic Acid | FCH₂COOH | 2.59 |
| This compound | F₂CHCOOH | 1.33 [3] |
| Trifluoroacetic Acid | F₃CCOOH | 0.23 |
| Chloroacetic Acid | ClCH₂COOH | 2.86 |
| Dichloroacetic Acid | Cl₂CHCOOH | 1.29 |
| Trichloroacetic Acid | Cl₃CCOOH | 0.65 |
Data sourced from various publicly available chemical databases and publications.
As the data illustrates, the acidity of acetic acid increases with the number of fluorine atoms. This compound is a strong acid with a pKa of 1.33, indicating that its conjugate base, the difluoroacetate anion, is highly stable.[3]
Experimental Determination of pKa
The determination of pKa values for fluorinated compounds like this compound is commonly performed using 19F Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5] This technique is particularly advantageous as it is sensitive to changes in the electronic environment of the fluorine nuclei upon deprotonation.
Detailed Methodology for pKa Determination by 19F NMR Titration
This protocol outlines the steps for determining the pKa of this compound using 19F NMR spectroscopy.
1. Sample Preparation:
- Prepare a stock solution of this compound of known concentration (e.g., 10 mM) in a suitable solvent system (e.g., D₂O or a mixed aqueous-organic solvent).
- Prepare a series of buffer solutions with varying pH values that span the expected pKa of this compound (approximately pH 0 to 3).
- For each pH point, prepare an NMR sample by mixing the this compound stock solution with the buffer solution in an NMR tube. Ensure the final concentration of this compound is consistent across all samples.
- Add a suitable internal standard that is chemically inert and has a 19F NMR signal that does not overlap with the analyte signal.
2. NMR Data Acquisition:
- Acquire 19F NMR spectra for each sample at a constant temperature.
- Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
- Record the precise pH of each sample using a calibrated pH meter immediately before or after NMR analysis.
3. Data Analysis:
- Process the NMR spectra (e.g., Fourier transformation, phasing, and baseline correction).
- Determine the chemical shift of the 19F signal for this compound in each spectrum.
- Plot the observed 19F chemical shift (δ) as a function of pH.
- The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.
- The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation, adapted for NMR chemical shifts: δ = (δₐ + δb * 10^(pH - pKa)) / (1 + 10^(pH - pKa)) where:
- δ is the observed chemical shift at a given pH.
- δₐ is the chemical shift of the fully protonated acid.
- δb is the chemical shift of the deprotonated conjugate base.
Visualizing Core Concepts
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Factors contributing to the stability of the difluoroacetate anion.
Caption: A streamlined workflow for determining pKa using 19F NMR.
Relevance in Drug Development
The unique properties of this compound, stemming from the stability of its conjugate base, make it a valuable building block in pharmaceutical development. The introduction of fluorine atoms into drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity to target proteins. This compound is utilized in the synthesis of various therapeutic agents, including those with potential anticancer activity.[1] While a specific signaling pathway directly modulated by this compound is not prominently documented, its role as a precursor to more complex fluorinated molecules that inhibit pathways, such as tubulin polymerization in cancer cells, is an active area of research. The principles of conjugate base stability are therefore fundamental to the rational design of these next-generation therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Unlocking the Potential: The Benefits of Difluoro Acetic Acid in Chemical Synthesis and Industry [chuanghaibio.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
The Environmental Fate of Difluoroacetic Acid (DFAA): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difluoroacetic acid (DFAA), a short-chain perfluoroalkyl substance (PFAS), is an emerging environmental contaminant of increasing concern. Unlike its more extensively studied analogue, trifluoroacetic acid (TFA), the environmental fate and toxicological profile of DFAA are less understood. This technical guide provides a comprehensive overview of the current knowledge on the environmental fate of DFAA, including its sources, persistence, degradation, mobility, and bioaccumulation potential. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, highlighting key data and identifying critical knowledge gaps to guide future research.
Sources of this compound in the Environment
This compound enters the environment primarily as a transformation product of various anthropogenic chemicals. The main identified sources include:
-
Pesticide Degradation: DFAA is a major metabolite of the insecticide flupyradifurone (B41651). Following application, flupyradifurone undergoes degradation in soil and plants, leading to the formation of DFAA.
-
Degradation of Fluorinated Compounds: Certain chlorofluorocarbons (CFCs) and their replacements can degrade in the environment to form DFAA. For instance, the microbial transformation of chlorotrifluoroethylene (B8367) (R1113), a degradation product of 1,1,2-trichloro-1,2,2-trifluoroethane (R113), has been suggested as a potential source of DFAA in contaminated groundwater.[1]
-
Reductive Defluorination of Trifluoroacetic Acid (TFA): Under anaerobic conditions, there is evidence to suggest that the more ubiquitous trifluoroacetic acid (TFA) can undergo reductive defluorination to form DFAA.[1][2][3] This process may contribute to the presence of DFAA in anoxic environments such as sediments and some groundwater.
Environmental Persistence and Degradation
The persistence of DFAA in the environment is a key aspect of its risk profile. While generally considered to be persistent, there are indications of both biotic and abiotic degradation pathways.
Biodegradation
The biodegradation of DFAA appears to be dependent on the specific microbial communities and environmental conditions. Some studies have shown that DFAA is recalcitrant to biodegradation by mixed microbial populations from wastewater treatment plants and industrial sites. In contrast, specific enzymes, fluoroacetate (B1212596) dehalogenases, have been identified that can hydrolyze DFAA to glyoxylic acid. This suggests that under favorable conditions, microbial degradation can occur.
Abiotic Degradation
Information on the abiotic degradation of DFAA is limited. Studies on related short-chain PFAS suggest that photodegradation and hydrolysis could be potential degradation pathways, but specific rate constants for DFAA are not well-documented. Hydrothermal degradation has been shown to be effective for TFA and could potentially be a remediation strategy for DFAA-contaminated waste streams.
Table 1: Degradation of this compound
| Degradation Process | Half-life (DT₅₀) | Rate Constant (k) | Conditions | Reference |
| Biodegradation | ||||
| Aerobic Soil Metabolism | Data not available | Data not available | ||
| Anaerobic Aquatic Metabolism | Data not available | Data not available | ||
| Abiotic Degradation | ||||
| Aqueous Photolysis | Data not available | Data not available | ||
| Hydrolysis | Data not available | Data not available |
Note: The lack of quantitative data highlights a significant knowledge gap in the environmental risk assessment of DFAA.
Mobility in Soil and Water
The high water solubility and low volatility of DFAA suggest that it is likely to be mobile in the environment, with the potential to contaminate groundwater and surface water. The extent of its mobility is determined by its interaction with soil and sediment particles.
Table 2: Mobility Parameters for this compound
| Parameter | Value | Soil Type/Conditions | Reference |
| Soil Adsorption Coefficient (Kd) | Data not available | ||
| Organic Carbon-normalized Sorption Coefficient (Koc) | Data not available |
Note: The absence of empirical sorption data for DFAA is a critical data gap for predicting its transport in the subsurface.
Bioaccumulation and Bioconcentration
The potential for DFAA to accumulate in living organisms is a crucial aspect of its ecotoxicological risk assessment. The bioconcentration factor (BCF) and bioaccumulation factor (BAF) are used to quantify this potential. Due to its high water solubility, DFAA is not expected to bioaccumulate significantly in fatty tissues. However, it may accumulate in protein-rich tissues such as the blood. There is currently a lack of empirical BCF and BAF data for DFAA.
Table 3: Bioaccumulation and Bioconcentration of this compound
| Factor | Value | Species | Tissue | Reference |
| Bioconcentration Factor (BCF) | Data not available | |||
| Bioaccumulation Factor (BAF) | Data not available |
Note: Experimental studies following standardized guidelines such as OECD 305 are needed to determine the bioaccumulation potential of DFAA.
Experimental Protocols
Analytical Methods for Quantification of DFAA
Accurate quantification of DFAA in environmental matrices is essential for fate and transport studies. Several analytical methods have been developed for this purpose.
Method 1: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Water Samples
-
Principle: This method allows for the direct injection and analysis of water samples for the determination of DFAA and other short-chain PFAS.
-
Sample Preparation: Water samples are typically filtered and an internal standard (e.g., ¹³C-labeled DFAA) is added prior to analysis.
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source is used.
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column, such as a C18 column, is used for separation.
-
Mobile Phase: A gradient of an aqueous solution (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically employed.
-
Flow Rate: Approximately 0.2-0.4 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI negative.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for DFAA and its internal standard are monitored for quantification.
-
-
Quantification: Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. Limits of quantification (LOQs) in the low ng/L range are achievable with this method.[4]
Method 2: Capillary Electrophoresis-Tandem Mass Spectrometry (CE-MS/MS) for Plant Matrices
-
Principle: This method is suitable for the analysis of polar and charged compounds like DFAA in complex matrices such as fruits and vegetables.
-
Sample Preparation:
-
Homogenize the plant sample.
-
Extract with a suitable solvent mixture (e.g., acetonitrile/water).
-
Centrifuge to separate the solid and liquid phases.
-
Filter the supernatant before injection.
-
-
Instrumentation: A capillary electrophoresis system coupled to a triple quadrupole mass spectrometer.
-
CE Conditions:
-
Capillary: Fused-silica capillary.
-
Background Electrolyte: A buffer solution, for example, containing ammonium formate.
-
Separation Voltage: Application of a high voltage across the capillary to achieve separation based on electrophoretic mobility.
-
-
MS Conditions: Similar to UPLC-MS/MS, using ESI negative mode and MRM for detection and quantification.
-
Quantification: Achieves low µg/kg detection limits in various plant matrices.
Standardized Protocols for Environmental Fate Studies
The following OECD guidelines provide standardized methodologies for assessing the environmental fate of chemicals like DFAA. While specific study results for DFAA are largely unavailable, these protocols outline the required experimental procedures.
-
Soil Adsorption/Desorption (OECD Guideline 106): This guideline describes a batch equilibrium method to determine the adsorption and desorption of a substance on different soil types.[5][6][7][8] The study involves equilibrating solutions of the test substance with soil, followed by analysis of the substance's concentration in the aqueous phase. This allows for the calculation of the Kd and Koc values.
-
Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD Guideline 305): This guideline details procedures for determining the BCF and BAF of a substance in fish.[1][7][8][9][10][11][12][13][14][15] The test typically involves an uptake phase where fish are exposed to the substance in water or through their diet, followed by a depuration phase in a clean environment. The concentration of the substance in the fish tissue is measured over time to calculate the bioaccumulation metrics.
-
Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307): This guideline is used to determine the rate and route of degradation of a substance in soil under both aerobic and anaerobic conditions. The study involves incubating soil treated with the substance and monitoring its disappearance and the formation of transformation products over time to calculate DT50 values.
-
Aerobic and Anaerobic Transformation in Aquatic Systems (OECD Guideline 308): This guideline describes a method to assess the degradation of a substance in water-sediment systems. It provides information on the degradation rate and pathway in the aquatic environment.
Visualizations of Key Pathways
Figure 1: Primary sources and formation pathways of this compound (DFAA) in the environment.
Figure 2: Enzymatic degradation pathway of this compound (DFAA) by fluoroacetate dehalogenases.
Conclusion and Future Research Needs
This compound is an emerging environmental contaminant with multiple sources, including the degradation of modern pesticides. While analytical methods for its detection are well-established, there is a significant lack of quantitative data on its environmental fate and behavior. The high mobility and potential persistence of DFAA warrant further investigation to accurately assess its environmental risk.
Key research priorities should include:
-
Quantitative Fate Studies: Conducting laboratory studies following standardized OECD guidelines to determine the degradation rates (biodegradation and abiotic degradation), soil and sediment sorption coefficients, and bioaccumulation potential of DFAA.
-
Monitoring Studies: Widespread environmental monitoring to understand the occurrence, transport, and fate of DFAA in various environmental compartments, particularly in agricultural areas where flupyradifurone is used.
-
Toxicological Studies: Investigating the ecotoxicological effects of DFAA on a range of aquatic and terrestrial organisms to establish environmental quality standards.
-
Identification of Other Sources: Research to identify other potential industrial or commercial sources of DFAA to the environment.
Addressing these knowledge gaps is crucial for developing effective risk management strategies and regulatory policies for this emerging contaminant.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Evidence for the Formation of this compound in Chlorofluorocarbon-Contaminated Ground Water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]
- 8. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 9. oehha.ca.gov [oehha.ca.gov]
- 10. york.ac.uk [york.ac.uk]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 13. catalog.labcorp.com [catalog.labcorp.com]
- 14. oecd.org [oecd.org]
- 15. Dietary uptake of highly hydrophobic chemicals by rainbow trout (Oncorhynchus mykiss) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Degradation Pathways of Difluoroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of difluoroacetic acid (DFAA) degradation, encompassing microbial, enzymatic, and abiotic pathways. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter this compound in their work. This document summarizes key degradation mechanisms, presents quantitative data, details experimental protocols, and provides visual representations of the core pathways.
Executive Summary
This compound (DFAA) is a halogenated organic compound that can be found in the environment as a breakdown product of larger fluorinated molecules. Understanding its fate and degradation is crucial for environmental risk assessment and the development of bioremediation strategies. This guide reveals that the primary route of DFAA degradation is through enzymatic defluorination by a specific class of enzymes known as fluoroacetate (B1212596) dehalogenases. Abiotic degradation of DFAA appears to be limited under typical environmental conditions. The ultimate biodegradable fate of the carbon backbone following defluorination involves entry into central metabolic pathways.
Microbial Degradation of this compound
The biodegradation of DFAA is primarily initiated by specialized microorganisms capable of cleaving the highly stable carbon-fluorine bonds. This process is not widespread and is dependent on the presence of specific enzymes.
Key Microorganisms
Several bacterial species have been identified to possess the enzymatic machinery for DFAA degradation. These include:
-
Delftia acidovorans : Strains of this bacterium have been shown to contain dehalogenases active against DFAA.[1]
-
Dechloromonas aromatica : This species is another example of a microorganism capable of enzymatic defluorination of DFAA.[2]
-
Rhodopseudomonas palustris : Certain strains of this metabolically versatile bacterium can also degrade DFAA.[2]
It is important to note that not all microorganisms capable of degrading monofluoroacetate can degrade DFAA. For instance, the fluoroacetate dehalogenase from Burkholderia sp. strain FA1 has been found to be inactive towards difluoroacetate (B1230586).[3]
Metabolic Pathway
The microbial degradation of DFAA begins with the enzymatic removal of the two fluorine atoms. The resulting product, glyoxylate (B1226380), is a common metabolite that can then enter central metabolic pathways.
Enzymatic Degradation of this compound
The key enzymes responsible for the initial breakdown of DFAA are fluoroacetate dehalogenases (FAcDs). These enzymes catalyze the hydrolytic cleavage of the C-F bond.
The Fluoroacetate Dehalogenase (FAcD) Family
FAcDs are a group of hydrolases that have evolved to break the exceptionally strong C-F bond in fluoroacetate and some other small fluorinated organic acids. Their activity on DFAA is generally lower than on their primary substrate, monofluoroacetate.[1]
Enzymatic Reaction Mechanism
The enzymatic defluorination of DFAA to glyoxylate is a two-step process.[2][4] The currently accepted mechanism involves two consecutive nucleophilic substitution reactions.[4] For the overall conversion of difluoroacetate, the rate-limiting step is the activation of the C-F bond.[5]
The final product of this enzymatic reaction is glyoxylate.[1][2]
Subsequent Metabolism of Glyoxylate
Once produced, glyoxylate can be metabolized by the microorganism through various central metabolic pathways, ensuring the complete breakdown of the DFAA carbon skeleton. Two common pathways for glyoxylate metabolism in bacteria are:
-
The Glyoxylate Cycle: This anabolic pathway, a variation of the tricarboxylic acid (TCA) cycle, allows for the synthesis of larger carbon compounds from two-carbon units like glyoxylate.[6]
-
The Malyl-CoA Pathway: In some anaerobic bacteria, such as Moorella sp., glyoxylate can be catabolized through the malyl-CoA pathway to produce acetyl-CoA, which can then enter the TCA cycle.[7]
Quantitative Data on this compound Degradation
Quantitative data on the enzymatic degradation of DFAA is still emerging. While many studies confirm the activity of certain dehalogenases on DFAA, detailed kinetic parameters are not always available. The activity is consistently reported to be significantly lower than for monofluoroacetate.
Table 1: Kinetic Parameters of Fluoroacetate Dehalogenases
| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | Reference(s) |
| Burkholderia sp. FA1 | Fluoroacetate | 9.1 | 61 | - | [3] |
| Burkholderia sp. FA1 | Chloroacetate | 15 | 2.6 | - | [3] |
| Burkholderia sp. FA1 | Difluoroacetate | - | Inert | - | [3] |
Note: Further research is required to populate this table with specific kinetic data for the degradation of DFAA by enzymes from organisms such as Delftia acidovorans and Dechloromonas aromatica. A U is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.
Abiotic Degradation of this compound
Current literature suggests that abiotic degradation of DFAA under typical environmental conditions is not a significant pathway. DFAA is a strong acid and is highly soluble in water.[8] While it can be formed from the atmospheric breakdown of some chlorofluorocarbons (CFCs), its own degradation through abiotic processes like hydrolysis or photolysis appears to be slow.[9]
There is a lack of specific data on the hydrolysis rate constants and photodegradation quantum yields for DFAA. General information on haloacetic acids suggests they are relatively stable in aqueous environments.[10]
Experimental Protocols
This section outlines general methodologies for studying the degradation of DFAA.
Microbial Degradation Studies
A typical experimental setup to investigate the microbial degradation of DFAA involves the following steps:
-
Culturing of Microorganisms: The selected bacterial strain is cultured in a suitable liquid medium.
-
Introduction of DFAA: A known concentration of DFAA is added to the culture.
-
Incubation: The culture is incubated under controlled conditions (e.g., temperature, pH, aeration).
-
Sampling: Aliquots of the culture are withdrawn at different time intervals.
-
Analysis: The concentrations of DFAA and its degradation products (e.g., glyoxylate, fluoride (B91410) ions) are measured using appropriate analytical techniques.
Enzymatic Degradation Assays
To determine the kinetic parameters of a purified fluoroacetate dehalogenase with DFAA, the following protocol can be adapted:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer, the purified enzyme at a known concentration, and varying concentrations of DFAA.
-
Reaction Initiation: The reaction is initiated by the addition of the enzyme or substrate.
-
Monitoring the Reaction: The progress of the reaction is monitored over time. This can be done by:
-
Data Analysis: The initial reaction rates are calculated and fitted to the Michaelis-Menten equation to determine Km and Vmax.[3]
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of DFAA and its organic acid byproducts.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for the detection and quantification of DFAA and its metabolites at low concentrations.[12]
-
Capillary Electrophoresis-Mass Spectrometry (CE-MS/MS): An alternative technique for the analysis of charged species like DFAA.[12]
-
Ion-Selective Electrode: For the direct measurement of fluoride ions released during the defluorination reaction.[1]
-
19F Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the disappearance of the DFAA signal and the appearance of fluoride ions.[1]
Visualizing the Pathways
The following diagrams, generated using the DOT language, illustrate the key degradation pathways and experimental workflows described in this guide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structural insights into hydrolytic defluorination of difluoroacetate by microbial fluoroacetate dehalogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. X-Ray Crystallographic and Mutational Studies of Fluoroacetate Dehalogenase from Burkholderia sp. Strain FA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive Understanding of Fluoroacetate Dehalogenase-Catalyzed Degradation of Fluorocarboxylic Acids: A QM/MM Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glyoxylate cycle - Wikipedia [en.wikipedia.org]
- 7. Degradation of Glyoxylate and Glycolate with ATP Synthesis by a Thermophilic Anaerobic Bacterium, Moorella sp. Strain HUC22-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Evidence for the Formation of this compound in Chlorofluorocarbon-Contaminated Ground Water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. eurl-pesticides.eu [eurl-pesticides.eu]
Methodological & Application
Application Notes and Protocols for the Use of Difluoroacetic Acid in Peptide Synthesis and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide research and therapeutic development. The choice of reagents at each stage of synthesis and subsequent analysis is critical for achieving high purity, yield, and accurate characterization of the final peptide product. While trifluoroacetic acid (TFA) is the standard reagent for the final cleavage of peptides from the solid support in Fmoc-based SPPS, difluoroacetic acid (DFAA) has emerged as a valuable tool in the realm of peptide analysis, particularly in liquid chromatography-mass spectrometry (LC-MS).
These application notes provide a comprehensive overview of the established use of DFAA as an ion-pairing agent for enhanced peptide analysis and detail the standard protocols for TFA-based peptide cleavage. Furthermore, this document addresses the potential use of DFAA in peptide cleavage, supported by a comparison of the physicochemical properties of DFAA and TFA, and discusses the current landscape of alternatives to traditional cleavage reagents.
Section 1: this compound in Peptide Analysis by LC-UV/MS
This compound has gained prominence as a mobile phase additive in reversed-phase liquid chromatography (RPLC) for peptide analysis, offering a unique balance between the performance of formic acid (FA) and trifluoroacetic acid (TFA).[1][2]
Core Advantages of DFAA in Peptide Analysis:
-
Improved Mass Spectrometry Response: Compared to TFA, which is known to cause significant ion suppression in mass spectrometry, DFAA leads to a substantial increase in MS signal intensity.[2] This allows for more sensitive detection and characterization of peptides.
-
Enhanced Chromatographic Performance: DFAA provides better peak shape and symmetry compared to formic acid, leading to improved resolution and more reliable quantification in UV chromatography.[2]
-
Balanced Performance: DFAA serves as an excellent compromise between FA and TFA, enabling high-quality data from both UV and MS detectors in a single LC-MS run.
Quantitative Data Summary
The following tables summarize the comparative performance of 0.1% Formic Acid (FA), 0.1% this compound (DFAA), and 0.1% Trifluoroacetic Acid (TFA) as ion-pairing agents in the analysis of a standard peptide mixture.
Table 1: Comparison of Chromatographic Peak Characteristics
| Ion-Pairing Agent | Average Peak Width Improvement (vs. FA) | Average Peak Symmetry Improvement (vs. FA) |
| Formic Acid (FA) | Baseline | Baseline |
| This compound (DFAA) | ~25%[2] | ~82%[2] |
| Trifluoroacetic Acid (TFA) | ~30%[2] | ~84%[2] |
Table 2: Comparison of Mass Spectrometry Signal Intensity
| Ion-Pairing Agent | Average MS Signal Intensity (Relative to FA) |
| Formic Acid (FA) | 100% |
| This compound (DFAA) | ~25% |
| Trifluoroacetic Acid (TFA) | ~7% |
Experimental Protocol: Peptide Analysis using DFAA in LC-UV/MS
This protocol describes the setup and execution of a typical reversed-phase LC-UV/MS analysis of a peptide sample using DFAA as the ion-pairing agent.
Materials:
-
Peptide sample, dissolved in an appropriate solvent (e.g., water with 0.1% DFAA)
-
Mobile Phase A: 0.1% (v/v) this compound in LC-MS grade water
-
Mobile Phase B: 0.1% (v/v) this compound in LC-MS grade acetonitrile
-
ACQUITY UPLC Peptide BEH C18 Column (or equivalent)
-
UPLC system with UV and Mass Spectrometry detectors
Procedure:
-
System Preparation:
-
Equilibrate the LC system with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.
-
-
Sample Injection:
-
Inject an appropriate volume of the peptide sample onto the column.
-
-
Chromatographic Separation:
-
Perform a linear gradient elution. A typical gradient for peptide mapping is from 5% to 55% Mobile Phase B over a specified time (e.g., 20 minutes) at a constant flow rate (e.g., 0.2 mL/min).[3]
-
-
Detection:
-
Monitor the eluent using a UV detector at an appropriate wavelength (e.g., 214 nm or 280 nm).
-
Concurrently, acquire mass spectra using an in-line mass spectrometer in a suitable scan mode (e.g., full scan from m/z 100-2000).[1]
-
-
Data Analysis:
-
Process the chromatograms and mass spectra to identify and quantify the peptides of interest.
-
Workflow for Peptide Analysis using DFAA in LC-MS
Caption: Workflow for peptide analysis using DFAA in LC-MS.
Section 2: this compound in Peptide Synthesis - Cleavage and Deprotection
In contrast to its established role in peptide analysis, this compound is not a standard reagent for the final cleavage and deprotection steps in Fmoc-based solid-phase peptide synthesis. The industry standard for this critical step remains trifluoroacetic acid (TFA).[4][5]
The Role of Trifluoroacetic Acid (TFA) in Peptide Cleavage
TFA is a strong acid that effectively cleaves the synthesized peptide from the resin support and simultaneously removes most acid-labile side-chain protecting groups.[4][6] To prevent side reactions caused by reactive cationic species generated during this process, TFA is typically used in a "cleavage cocktail" containing scavengers.[5]
Table 3: Common TFA-Based Cleavage Cocktails
| Reagent Name | Composition | Application Notes |
| Standard Cocktail | 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) | Suitable for most peptides without sensitive residues.[6] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | A robust cocktail for peptides with multiple sensitive residues like Cys, Met, and Trp.[7] |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | An "odorless" alternative to cocktails containing thiols, useful for peptides with trityl groups.[8] |
Experimental Protocol: Standard TFA-Based Peptide Cleavage and Deprotection
This protocol outlines the general procedure for cleaving a peptide from the solid support using a standard TFA-based cocktail.
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS)
-
Dichloromethane (DCM) for washing
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Resin Preparation:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Wash the resin with DCM (3x) to swell the resin and remove any residual DMF.
-
Dry the resin under a stream of nitrogen.
-
-
Cleavage Reaction:
-
In a fume hood, add the freshly prepared cleavage cocktail to the resin (e.g., 1-2 mL per 100 mg of resin).
-
Agitate the mixture at room temperature for 1.5 to 3 hours. The reaction time may need to be optimized depending on the peptide sequence and protecting groups.
-
-
Peptide Isolation:
-
Filter the cleavage mixture to separate the resin from the peptide-containing solution.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
-
Peptide Precipitation:
-
Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.
-
-
Washing and Drying:
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and residual TFA.
-
Dry the peptide pellet under vacuum.
-
Workflow for TFA-Based Peptide Cleavage
Caption: General workflow for TFA-based peptide cleavage.
Section 3: Discussion - DFAA vs. TFA in Peptide Synthesis
The disparity in the application of DFAA and TFA in peptide synthesis and analysis stems from their differing chemical properties, primarily their acidity.
Table 4: Comparison of Physicochemical Properties
| Property | This compound (DFAA) | Trifluoroacetic Acid (TFA) |
| pKa | ~1.22[9] | ~0.3 - 0.5[10][11] |
Trifluoroacetic acid is a significantly stronger acid than this compound, as indicated by its lower pKa value.[9][10] This higher acidity is crucial for the efficient cleavage of the peptide from the resin and the removal of robust, acid-labile side-chain protecting groups used in Fmoc-SPPS. The milder acidity of DFAA may not be sufficient to drive these reactions to completion in a reasonable timeframe, potentially leading to low yields and incomplete deprotection.
While the use of TFA is well-established, its classification as a per- and polyfluoroalkyl substance (PFAS) has raised environmental concerns, prompting research into greener alternatives.[8][12] Current research into TFA-free cleavage methods is exploring various approaches, including the use of dilute HCl in fluoroalcohols and combinations of Brønsted and Lewis acids.[8][13] However, DFAA has not been prominently featured as a direct replacement for TFA in this context, likely due to its insufficient acidity for complete cleavage and deprotection.
Conclusion
This compound is a valuable and well-established reagent in the field of peptide science, but its application is primarily in the analytical realm. As an ion-pairing agent in LC-MS, DFAA provides a superior balance of chromatographic performance and mass spectrometric sensitivity compared to the traditional reagents, formic acid and trifluoroacetic acid.
For the core process of peptide synthesis, specifically the final cleavage and deprotection step in Fmoc-SPPS, trifluoroacetic acid remains the reagent of choice due to its strong acidity, which is necessary for efficient reaction completion. While the search for milder and more environmentally benign alternatives to TFA is an active area of research, this compound is not currently considered a viable substitute for this purpose.
Researchers and drug development professionals should leverage DFAA for optimizing their peptide analysis workflows while continuing to rely on established TFA-based protocols for the synthesis phase, keeping abreast of new developments in sustainable peptide chemistry.
References
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. waters.com [waters.com]
- 3. High sensitivity LC-MS profiling of antibody-drug conjugates with this compound ion pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Common pKa Values for ACIDS & BASES used in HPLC and LC/MS Method Development [hplctips.blogspot.com]
- 11. researchgate.net [researchgate.net]
- 12. opnme.com [opnme.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Difluoroacetic Acid for Protein Precipitation and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein precipitation is a fundamental technique used to concentrate and purify proteins from various biological samples. This process is crucial for downstream applications such as electrophoresis, enzyme assays, and mass spectrometry (MS). Acid precipitation, often performed with agents like trichloroacetic acid (TCA), is a common method. In the context of modern proteomics and biopharmaceutical analysis, which heavily rely on liquid chromatography-mass spectrometry (LC-MS), the choice of acidic modifier is critical.
Trifluoroacetic acid (TFA) is a strong ion-pairing agent that provides excellent chromatographic resolution and peak shape for UV detection.[1][2] However, it is known to cause significant ion suppression in mass spectrometry, thereby reducing sensitivity.[1][2][3] Conversely, formic acid (FA) is favored for MS applications due to minimal ion suppression but often results in poorer chromatographic separation with broader peaks.[2]
Difluoroacetic acid (DFA) has emerged as a valuable alternative, striking a balance between the favorable characteristics of TFA and FA.[1][4] DFA is less acidic and less hydrophobic than TFA, which leads to reduced MS signal suppression.[1][5] It provides superior chromatographic performance compared to FA, making it an ideal choice for workflows that require both high-quality optical (UV) and mass spectrometric data.
Mechanism of Action
The primary mechanism of acid-induced protein precipitation involves the disruption of the protein's native structure and the neutralization of surface charges. When an acid like DFA is added to a protein solution, it lowers the pH, leading to the protonation of acidic residues (e.g., aspartate, glutamate) and neutralizing their negative charges.
This charge neutralization reduces the repulsive electrostatic forces between protein molecules, allowing them to aggregate.[6] Furthermore, the organic nature of the fluoroacetic acid molecules disrupts the hydration shell that surrounds the protein, promoting hydrophobic interactions between protein molecules.[6] This combination of charge neutralization and disruption of the solvation layer leads to the formation of insoluble protein aggregates that can be separated from the soluble contaminants by centrifugation.
Key Applications
This compound is particularly advantageous in applications requiring high-sensitivity analysis and robust chromatographic separation.
-
Proteomics and Peptide Mapping: DFA is used as a mobile phase additive in reversed-phase liquid chromatography (RPLC) for the analysis of complex peptide mixtures. It offers a unique selectivity and can provide improved peak capacities over FA and better MS sensitivity than TFA.[5][7]
-
Biopharmaceutical Characterization: DFA is well-suited for the characterization of protein therapeutics, such as monoclonal antibodies (mAbs) and antibody-drug conjugates (ADCs).[1] It allows for high-resolution separation of protein subunits and isoforms while maintaining sufficient MS sensitivity for detailed characterization.[1]
-
Intact Protein Analysis: In top-down proteomics, DFA is used in the LC-MS analysis of intact proteins, improving signal intensity and enabling the detection of low-abundance species.[8]
-
Dual-Detector (UV-MS) Workflows: DFA is an excellent choice for analytical workflows that utilize both UV and MS detectors, as it provides a compromise between the optimal conditions for each detection method.[4]
Data Presentation: Performance Comparison
The selection of a mobile phase additive is a trade-off between chromatographic performance and mass spectrometry sensitivity. The following tables summarize the comparative performance of Formic Acid (FA), this compound (DFA), and Trifluoroacetic Acid (TFA).
Table 1: Comparison of Chromatographic Performance
| Parameter | Formic Acid (FA) | This compound (DFA) | Trifluoroacetic Acid (TFA) |
| Peak Width | Broader Peaks[2] | Narrower peaks than FA, slightly broader than TFA[2][4] | Narrowest Peaks (Best Efficiency)[2] |
| Peak Symmetry | Less Symmetrical | Improved symmetry over FA, comparable to TFA | Symmetrical (Gaussian) Peaks |
| Analyte Retention | Weakest Retention[2] | Intermediate Retention[2] | Strongest Retention[2] |
| Peak Capacity | Lower[5] | Improved over FA[5] | Highest[5] |
Table 2: Comparison of Mass Spectrometry (MS) Performance
| Parameter | Formic Acid (FA) | This compound (DFA) | Trifluoroacetic Acid (TFA) |
| MS Signal Intensity | Highest Signal (Minimal Suppression)[1][2] | Intermediate Signal (Less suppression than TFA)[1][4] | Lowest Signal (Significant Suppression)[1][2] |
| Adduct Formation | Low[1] | Low (with purified DFA)[1][5] | Higher potential for adducts[1] |
| MS Compatibility | Excellent | Good | Poor |
Experimental Protocols
Protocol 1: General Protein Precipitation with this compound
This protocol describes a general method for concentrating proteins from a dilute solution. It is adapted from standard TCA precipitation protocols.
Materials:
-
Protein solution
-
This compound (DFA), high purity
-
Wash buffer (e.g., ice-cold acetone (B3395972) or ethanol)
-
Resuspension buffer (appropriate for downstream application, e.g., Laemmli buffer for SDS-PAGE, or a buffer containing a chaotropic agent like urea (B33335) for proteomics)
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Sample Preparation: Place the protein solution (e.g., 1 mL) in a microcentrifuge tube on ice.
-
DFA Addition: Add DFA to the protein solution to a final concentration of 10-20% (v/v). For example, add 111 µL of 100% DFA to 1 mL of sample for a final concentration of 10%. Vortex briefly to mix. Note: The optimal DFA concentration may need to be determined empirically.
-
Incubation: Incubate the mixture on ice for 30-60 minutes to allow for protein precipitation.
-
Centrifugation: Centrifuge the tube at 12,000-15,000 x g for 15 minutes at 4°C to pellet the precipitated protein.
-
Supernatant Removal: Carefully decant or aspirate the supernatant without disturbing the protein pellet.
-
Washing (Optional but Recommended): Add 500 µL of ice-cold acetone to the pellet. Vortex briefly and centrifuge at 12,000-15,000 x g for 5 minutes at 4°C. This step removes residual acid and other soluble contaminants. Repeat the wash step if necessary.
-
Drying: After removing the wash buffer, air-dry the pellet for 5-10 minutes to remove residual acetone. Do not over-dry, as this can make the pellet difficult to resuspend.
-
Resuspension: Resuspend the protein pellet in an appropriate volume of the desired resuspension buffer. Vortexing or sonication may be required to fully solubilize the protein.
Protocol 2: Sample Preparation for LC-MS Analysis of Proteins/Peptides using DFA
This protocol outlines the use of DFA as a mobile phase additive for the RPLC-MS analysis of proteins or peptides.
Materials:
-
Purified protein or peptide digest sample
-
Mobile Phase A: 0.1% DFA in water (LC-MS grade)
-
Mobile Phase B: 0.1% DFA in acetonitrile (B52724) (LC-MS grade)
-
LC-MS system with a reversed-phase column suitable for protein/peptide separation (e.g., C4, C8, or C18)
Procedure:
-
Sample Solubilization: Dissolve the protein or peptide sample in Mobile Phase A or a compatible low-organic solvent.
-
Mobile Phase Preparation: Prepare fresh mobile phases. For example, to make 1 L of 0.1% DFA, add 1 mL of pure DFA to 999 mL of LC-MS grade water or acetonitrile.
-
LC System Setup:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.
-
Set the column temperature as required for the specific analysis (e.g., 40-60°C).
-
-
Injection and Chromatographic Separation:
-
Inject the prepared sample onto the column.
-
Run a suitable gradient to separate the analytes. A typical gradient might be:
-
5-40% Mobile Phase B over 30 minutes
-
40-90% Mobile Phase B over 5 minutes
-
Hold at 90% Mobile Phase B for 5 minutes
-
Return to initial conditions and re-equilibrate.
-
-
-
Mass Spectrometry Detection:
-
Set the mass spectrometer to acquire data in the appropriate mass range for the analytes of interest.
-
Use positive ion mode for electrospray ionization (ESI).
-
Optimize MS parameters (e.g., capillary voltage, source temperature) for the specific instrument and analytes.
-
-
Data Analysis: Process the acquired data using appropriate software to identify and quantify the proteins or peptides.
Visualizations
Caption: General workflow for protein precipitation using DFA.
Caption: Relationship between mobile phase additives and analytical performance.
Caption: Conceptual mechanism of DFA-induced protein precipitation.
References
- 1. High sensitivity LC-MS profiling of antibody-drug conjugates with this compound ion pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins [sigmaaldrich.com]
- 3. This compound as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins [sigmaaldrich.com]
- 4. This compound as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins | Separation Science [sepscience.com]
- 5. waters.com [waters.com]
- 6. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 7. medium.com [medium.com]
- 8. Effect of this compound and biological matrices on the development of a liquid chromatography-triple quadrupole mass spectrometry method for determination of intact growth factor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Difluoroacetic Acid (DFA) in NMR Spectroscopy for Labile Proton Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, the signals of labile protons, such as those in hydroxyl (-OH), amino (-NH), and carboxylic acid (-COOH) groups, often present challenges for spectral interpretation. These signals can be broad, appear over a wide range of chemical shifts, and may be difficult to assign due to chemical exchange with residual water or other protic species in the NMR solvent.[1] Difluoroacetic acid (DFA) is a valuable reagent that can be added to an NMR sample to facilitate the analysis of these labile protons. By inducing rapid proton exchange, DFA can help to resolve overlapping signals, confirm the presence of exchangeable protons, and simplify complex spectra.[2][3] These application notes provide a detailed overview of the principles, applications, and experimental protocols for using DFA in NMR spectroscopy for the characterization of molecules containing labile protons, a technique particularly relevant in drug discovery and development for the structural elucidation of active pharmaceutical ingredients (APIs) and intermediates.
Principle of Action
This compound is a strong carboxylic acid that, when added to an NMR sample, participates in rapid hydrogen bonding and chemical exchange with the labile protons of the analyte molecule (e.g., alcohols, amines, amides).[2] This rapid exchange on the NMR timescale leads to the observation of a single, population-weighted average resonance for all exchangeable protons, including the carboxylic acid proton of DFA itself.[3] This new, often broad, signal is typically shifted significantly downfield, to a region of the spectrum that is usually free of other resonances (e.g., >10 ppm), thereby simplifying the spectrum and removing ambiguity from overlapping signals.[3]
The process can be represented by the following equilibrium for an alcohol (R-OH):
R-OH + CF₂HCOOH ⇌ R-OH₂⁺ + CF₂HCOO⁻
A similar equilibrium exists for amines and other compounds with labile protons. The observed chemical shift of the averaged resonance is dependent on the relative concentrations of the analyte's labile protons and DFA.
Applications in Research and Drug Development
The use of DFA in NMR spectroscopy offers several advantages for the structural analysis of organic molecules, particularly in the context of drug development:
-
Confirmation of Labile Protons: The disappearance of a signal from its original position and the appearance of a new, downfield-shifted, broad signal upon addition of DFA confirms the presence of an exchangeable proton. This is analogous to the traditional D₂O shake experiment but avoids the introduction of a strong HDO signal that can obscure other resonances.[3]
-
Resolution of Overlapping Signals: Labile proton signals often overlap with other resonances in the spectrum, complicating analysis. By shifting these signals to a clear region, DFA allows for the unambiguous observation and integration of previously obscured signals.[2]
-
Simplification of Coupling Patterns: The rapid exchange induced by DFA can decouple the labile proton from neighboring protons, leading to a simplification of the multiplicity of adjacent signals. This can aid in the structural elucidation of complex molecules.[3]
-
Quantitative NMR (qNMR): While exchangeable protons themselves are generally not suitable for direct quantification due to their broadness and susceptibility to sample conditions, the simplification of the spectrum upon DFA addition can improve the accuracy of quantification of other non-labile protons in the molecule by resolving signal overlap.[4]
Data Presentation: Expected Chemical Shift Changes
The following table summarizes the expected qualitative changes in the ¹H NMR spectrum upon the addition of a small amount of this compound to a sample containing an alcohol or amine. The exact chemical shift of the new averaged resonance will depend on the specific analyte, solvent, and the concentration of DFA.
Disclaimer: The following table is illustrative and based on the general principles of using strong acids as chemical exchange reagents in NMR. Specific chemical shift values will vary.
| Analyte Class | Original Labile Proton Signal (δ ppm) | Appearance After DFA Addition | Expected Averaged Signal (δ ppm) |
| Primary Alcohol (RCH₂OH) | 1-5 (broad singlet) | Disappears from original position | > 10 (broad singlet) |
| Secondary Alcohol (R₂CHOH) | 1-5 (broad singlet) | Disappears from original position | > 10 (broad singlet) |
| Tertiary Alcohol (R₃COH) | 1-5 (broad singlet) | Disappears from original position | > 10 (broad singlet) |
| Phenol (ArOH) | 4-12 (broad singlet) | Disappears from original position | > 10 (broad singlet) |
| Primary Amine (RNH₂) | 1-5 (broad singlet) | Disappears from original position | > 10 (broad singlet) |
| Secondary Amine (R₂NH) | 1-5 (broad singlet) | Disappears from original position | > 10 (broad singlet) |
Experimental Protocols
Qualitative Analysis of Labile Protons
This protocol describes the general procedure for confirming the presence of exchangeable protons in a sample.
Materials:
-
NMR tube
-
Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)
-
Analyte of interest
-
This compound (DFA)
-
Micropipette
Procedure:
-
Prepare the initial NMR sample: Dissolve approximately 5-10 mg of the analyte in a suitable volume (e.g., 0.6 mL) of deuterated solvent in an NMR tube.
-
Acquire the initial ¹H NMR spectrum: Obtain a standard ¹H NMR spectrum of the sample. Note the chemical shifts, multiplicities, and integrations of all signals, paying particular attention to potential labile proton resonances.
-
Add this compound: Carefully add a small, precisely measured amount of DFA (e.g., 1-5 µL) to the NMR tube using a micropipette.
-
Mix the sample: Gently invert the capped NMR tube several times to ensure thorough mixing.
-
Acquire the second ¹H NMR spectrum: Re-acquire the ¹H NMR spectrum using the same parameters as the initial spectrum.
-
Analyze the spectra: Compare the two spectra. The disappearance of a signal from its original position and the appearance of a new, broad signal at a downfield chemical shift (typically > 10 ppm) confirms the presence of a labile proton.
Protocol for Quantitative NMR (qNMR) Analysis with DFA for Signal Resolution
This protocol outlines the use of DFA to improve the accuracy of qNMR measurements by resolving signal overlap. This is an example of a relative concentration determination.[4]
Materials:
-
NMR tube
-
Deuterated NMR solvent (e.g., CDCl₃)
-
Mixture of compounds for quantitative analysis
-
Internal standard (optional, for absolute quantification)
-
This compound (DFA)
-
High-precision balance
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the sample mixture.
-
If performing absolute quantification, accurately weigh a known amount of a suitable internal standard. The internal standard should be stable, have a simple spectrum with at least one signal that does not overlap with the analyte signals, and be of high purity.[4]
-
Dissolve the sample (and internal standard, if used) in a precise volume of deuterated solvent in a volumetric flask.
-
Transfer a known volume of this solution to an NMR tube.
-
-
Initial Spectrum (Optional but Recommended): Acquire a ¹H NMR spectrum of the sample without DFA to identify regions of signal overlap involving labile protons.
-
DFA Addition: Add a small, known quantity of DFA to the NMR tube to shift the labile proton signals.
-
NMR Data Acquisition:
-
Ensure the spectrometer is properly tuned and shimmed.
-
Use a 90° pulse angle to maximize signal intensity.
-
Set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of the protons being quantified to ensure full relaxation between scans. This is critical for accurate integration.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high accuracy).[4]
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Carefully phase the spectrum.
-
Apply a baseline correction.
-
Integrate the well-resolved signals of interest. Do not integrate the broad, averaged labile proton signal for quantification.
-
-
Calculation:
-
Calculate the relative molar ratio of the components based on the integrals of their non-labile proton signals, normalized by the number of protons giving rise to each signal.
-
Visualizations
Chemical Exchange Process
Caption: Chemical exchange pathway of labile protons with DFA.
Experimental Workflow
References
Difluoroacetic Acid as a Catalyst in Organic Reactions: Application Notes and Protocols
Introduction
Difluoroacetic acid (DFAA) is a valuable fluorinated building block in organic synthesis, primarily utilized as a reagent for introducing the difluoromethyl group into organic molecules.[1] Its unique electronic properties, stemming from the presence of two fluorine atoms, render it a stronger acid than acetic acid, suggesting its potential as a Brønsted acid catalyst in various organic transformations. However, a comprehensive review of the scientific literature reveals a notable scarcity of detailed studies and established protocols where this compound is explicitly employed as a catalyst.
In contrast, its close structural analog, trifluoroacetic acid (TFA), is a widely recognized and extensively documented Brønsted acid catalyst for a multitude of organic reactions.[2] Given the limited availability of specific data on this compound as a catalyst, this document will provide detailed application notes and protocols for reactions catalyzed by trifluoroacetic acid. This information serves as a valuable reference for researchers interested in the catalytic potential of fluorinated carboxylic acids and provides a strong starting point for the potential investigation of this compound in similar transformations.
Application Note 1: Trifluoroacetic Acid (TFA) as an Efficient Catalyst for the Biginelli Reaction
Reaction Overview: The Biginelli reaction is a one-pot three-component condensation reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to synthesize 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs). These heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Trifluoroacetic acid has been demonstrated to be an effective catalyst for this reaction, promoting high yields under relatively mild conditions.
Catalytic Role of Trifluoroacetic Acid: TFA acts as a Brønsted acid catalyst, activating the aldehyde carbonyl group towards nucleophilic attack by the urea and subsequently facilitating the cyclization and dehydration steps of the reaction mechanism. Its strong acidity allows for efficient catalysis at low catalyst loadings.
Quantitative Data Summary
The following table summarizes the results of the TFA-catalyzed Biginelli reaction with various substituted aromatic aldehydes, ethyl acetoacetate (B1235776), and urea.
| Entry | Aldehyde (Ar) | Product | Time (min) | Yield (%) |
| 1 | C₆H₅ | 5-Ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 30 | 93 |
| 2 | 4-CH₃-C₆H₄ | 5-Ethoxycarbonyl-4-(4-methylphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 45 | 90 |
| 3 | 4-Cl-C₆H₄ | 5-Ethoxycarbonyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 35 | 95 |
| 4 | 4-NO₂-C₆H₄ | 5-Ethoxycarbonyl-4-(4-nitrophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 25 | 96 |
| 5 | 3-NO₂-C₆H₄ | 5-Ethoxycarbonyl-4-(3-nitrophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 20 | 94 |
Experimental Protocol: General Procedure for the TFA-Catalyzed Biginelli Reaction
-
Reactant Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.2 mmol) in acetonitrile (B52724) (5 mL).
-
Catalyst Addition: To the stirred mixture, add trifluoroacetic acid (0.1 mmol, 10 mol%).
-
Reaction Condition: Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. The product often precipitates from the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol (B145695). If necessary, the crude product can be further purified by recrystallization from ethanol to afford the pure 3,4-dihydropyrimidin-2(1H)-one.
Application Note 2: Trifluoroacetic Acid (TFA) as a Catalyst in Intramolecular Friedel-Crafts Alkylation
Reaction Overview: The Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction that involves the alkylation of an aromatic ring. The intramolecular version of this reaction is a powerful tool for the synthesis of cyclic compounds. Trifluoroacetic acid can serve as an effective Brønsted acid catalyst for these cyclizations, particularly for the synthesis of thioxanthene (B1196266) derivatives from precursor alcohols.
Catalytic Role of Trifluoroacetic Acid: In this context, TFA facilitates the in situ generation of a carbocation from an alcohol precursor. This electrophilic carbocation then undergoes an intramolecular electrophilic aromatic substitution to form the cyclic product. The use of TFA offers advantages such as milder reaction conditions compared to traditional Lewis acids and easier workup.
Quantitative Data Summary
The table below presents data for the TFA-catalyzed intramolecular Friedel-Crafts alkylation of various diaryl(pyridin-2-yl)methanols to form 9-substituted thioxanthenes.
| Entry | Precursor Alcohol (R) | Product | Time (h) | Yield (%) |
| 1 | Phenyl | 9-Phenyl-9H-thioxanthene | 24 | 85 |
| 2 | 4-Fluorophenyl | 9-(4-Fluorophenyl)-9H-thioxanthene | 24 | 88 |
| 3 | 4-Chlorophenyl | 9-(4-Chlorophenyl)-9H-thioxanthene | 24 | 82 |
| 4 | 4-Bromophenyl | 9-(4-Bromophenyl)-9H-thioxanthene | 24 | 80 |
| 5 | Thiophen-2-yl | 9-(Thiophen-2-yl)-9H-thioxanthene | 24 | 75 |
Experimental Protocol: General Procedure for TFA-Catalyzed Intramolecular Friedel-Crafts Alkylation
-
Reactant Solution: Dissolve the precursor alcohol (1.0 mmol) in a suitable solvent such as dichloromethane (B109758) (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Catalyst Addition: Add trifluoroacetic acid (1.0 mmol, 1.0 equivalent) to the solution at room temperature.
-
Reaction Condition: Stir the reaction mixture at room temperature and monitor its progress using TLC.
-
Work-up: Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired cyclic product.
While the direct catalytic applications of this compound are not extensively reported, the versatile catalytic nature of its analog, trifluoroacetic acid, in fundamental organic reactions is well-established. The protocols and data presented for TFA-catalyzed Biginelli and Friedel-Crafts reactions provide a solid foundation for researchers. These examples highlight the potential of strong fluorinated carboxylic acids as effective Brønsted acid catalysts. Further investigation into the catalytic activity of this compound in these and other organic transformations is warranted to explore its unique reactivity and potential advantages in synthetic chemistry.
References
Application Notes and Protocols for Using Difluoroacetic Acid in HPLC Mobile Phase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difluoroacetic acid (DFA) is increasingly utilized as a mobile phase additive in High-Performance Liquid Chromatography (HPLC), particularly for the analysis of biomolecules such as peptides and proteins.[1][2][3] It serves as a compelling alternative to commonly used modifiers like trifluoroacetic acid (TFA) and formic acid (FA), offering a unique balance of chromatographic performance and mass spectrometry (MS) compatibility.[1][2][3]
TFA, a strong ion-pairing agent, provides excellent peak shape and retention in reversed-phase HPLC, especially with UV detection.[2] However, it is known to cause significant ion suppression in MS, thereby reducing sensitivity.[2][3] Conversely, FA is favored for LC-MS applications due to its efficient ionization, but it often leads to poorer chromatographic separation with broader peaks.[2][3]
DFA bridges this gap by providing better separation efficiency than FA while exhibiting significantly less ion suppression than TFA.[1][3] This makes it an ideal choice for workflows that require both high-quality chromatographic resolution and sensitive MS detection, which are common in proteomics and biopharmaceutical characterization.[4]
Key Advantages of Using this compound
-
Improved Mass Spectrometry Signal: Compared to TFA, DFA leads to a substantial increase in MS signal intensity, with some studies showing a three-fold or greater improvement in detector response.[5]
-
Enhanced Chromatographic Performance: DFA generally produces sharper, more symmetrical peaks than FA, leading to improved resolution and sensitivity in UV chromatograms.[5]
-
Alternative Selectivity: The unique chemical properties of DFA can offer different chromatographic selectivity compared to both FA and TFA, which can be advantageous for separating complex peptide mixtures.[6]
-
Reduced Peak Broadening: By minimizing secondary interactions through charge-charge repulsion, DFA contributes to less peak broadening and tailing.[7]
Comparative Data of Mobile Phase Additives
The choice of a mobile phase additive significantly impacts chromatographic performance and detector response. Below is a summary of quantitative data comparing DFA with TFA and FA.
| Parameter | 0.1% Formic Acid (FA) | 0.1% this compound (DFA) | 0.1% Trifluoroacetic Acid (TFA) |
| Average Peak Symmetry | Less Gaussian | Notably More Gaussian (Symmetry ≈ 1.0)[5] | Notably More Gaussian (Symmetry ≈ 1.0)[5] |
| Average Peak Width @50% | Broader | Reduced by ≥25% compared to FA[5] | Reduced by ≥25% compared to FA[5] |
| Relative MS Signal Intensity | Baseline (100%) | ~25% of FA signal[5] | ~7% of FA signal[5] |
| pKa | 3.75 | 1.24 | 0.5 |
Experimental Protocols
General Protocol for Peptide and Protein Analysis by LC-MS
This protocol provides a general starting point for using DFA in the separation of peptides and proteins. Optimization may be required based on the specific analytes and instrumentation.
Materials:
-
High-purity this compound (DFA), MS-grade (e.g., IonHance DFA)[7][8]
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Reversed-phase HPLC column (e.g., ACQUITY UPLC Peptide BEH C18, 300 Å, 1.7 µm, 2.1 x 150 mm)[5]
-
Sample containing peptides or proteins
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Add 1.0 mL of high-purity DFA to 1 L of HPLC-grade water to create a 0.1% (v/v) DFA solution.
-
Mobile Phase B (Organic): Add 1.0 mL of high-purity DFA to 1 L of HPLC-grade acetonitrile to create a 0.1% (v/v) DFA solution.[8]
-
Degas both mobile phases prior to use.
HPLC-MS System Parameters:
-
Column: ACQUITY UPLC Peptide BEH C18, 300 Å, 1.7 µm, 2.1 x 150 mm[5]
-
Flow Rate: 0.2 - 0.4 mL/min
-
Column Temperature: 40 - 60 °C
-
Injection Volume: 1 - 10 µL
-
UV Detection: 214 nm or 280 nm
-
MS Detector: Electrospray Ionization (ESI) in positive ion mode
Gradient Elution Profile (Example):
| Time (min) | % Mobile Phase B |
| 0.0 | 2 |
| 5.0 | 2 |
| 60.0 | 40 |
| 65.0 | 95 |
| 70.0 | 95 |
| 71.0 | 2 |
| 80.0 | 2 |
Important Considerations:
-
Purity of DFA: The use of high-purity DFA is crucial for minimizing trace metal contamination and avoiding the formation of sodium and potassium adducts in the mass spectra.[4][6]
-
System Equilibration: Ensure the HPLC system is thoroughly equilibrated with the DFA-containing mobile phase before injecting the sample to achieve stable and reproducible retention times.
-
Blank Injections: Perform blank injections (mobile phase A) to ensure a clean baseline before and during the analytical run.
Diagrams
Caption: Decision workflow for selecting an appropriate HPLC mobile phase additive.
Caption: A typical experimental workflow for HPLC analysis using DFA.
References
- 1. This compound as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins | Separation Science [sepscience.com]
- 2. This compound as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins [sigmaaldrich.com]
- 3. This compound as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins [sigmaaldrich.com]
- 4. lcms.cz [lcms.cz]
- 5. lcms.cz [lcms.cz]
- 6. waters.com [waters.com]
- 7. support.waters.com [support.waters.com]
- 8. waters.com [waters.com]
Application Notes and Protocols for Difluoroacetic Acid Mobile Phase in LC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
Difluoroacetic acid (DFA) has emerged as a compelling mobile phase additive for liquid chromatography-mass spectrometry (LC-MS), offering a valuable compromise between the high chromatographic resolution associated with trifluoroacetic acid (TFA) and the superior ionization efficiency of formic acid (FA). This document provides detailed application notes and protocols for the preparation and use of DFA in LC-MS mobile phases, particularly for the analysis of peptides, proteins, and small molecules.
Introduction
The choice of a mobile phase modifier is critical in LC-MS as it significantly influences chromatographic retention, peak shape, and mass spectrometric response.[1] While TFA is a strong ion-pairing agent that yields sharp peaks, it is known to cause significant ion suppression in the MS detector.[2][3][4] Conversely, FA provides good ionization efficiency but often at the cost of chromatographic separation quality.[2][4] DFA presents a balanced alternative, providing improved peak shape over FA and reduced MS signal suppression compared to TFA.[2][5] This makes it an ideal candidate for applications requiring both high-quality chromatographic separation and sensitive MS detection, such as in peptide mapping, protein analysis, and the characterization of biopharmaceuticals.[3][6]
Advantages of this compound
-
Balanced Performance: DFA offers a unique balance by providing better separation efficiency than FA without the strong ion suppression associated with TFA.[2]
-
Improved Peak Shape: Compared to FA, DFA generally results in narrower and more symmetrical peaks, which is comparable to the performance of TFA.[5]
-
Enhanced MS Sensitivity: While FA typically yields the highest MS signal intensity, DFA provides a significant improvement in signal response—approximately a threefold increase—when compared directly to TFA.[3][5]
-
Unique Selectivity: The use of DFA can impart a unique selectivity to chromatographic separations, which can be advantageous when developing specific peptide maps.[6]
Disadvantages and Considerations
-
Reduced MS Signal Compared to Formic Acid: It is important to note that DFA does cause some reduction in MS ion yield when compared to FA.[2]
-
Slightly Broader Peaks than Trifluoroacetic Acid: While offering superior peak shape to FA, peaks may be slightly broader than those obtained with TFA.[2]
-
Purity is Critical: For high-fidelity MS data, particularly in sensitive assays like peptide and protein analysis, the use of a purified, MS-grade DFA is essential to minimize trace metal contamination and adduct formation.[6][7]
-
Container Selection: To avoid contamination, particularly with sodium, it is recommended to use certified polymer containers for storing DFA-containing mobile phases, as sodium can leach from certain types of glass.[6]
Quantitative Data Summary
The following tables summarize the comparative performance of DFA against FA and TFA based on published data.
Table 1: Comparison of Mobile Phase Additives on Chromatographic Performance
| Parameter | Formic Acid (FA) | This compound (DFA) | Trifluoroacetic Acid (TFA) |
| Peak Width @ 50% (FWHM) | Wider | ~25% improvement vs. FA | ~30% improvement vs. FA |
| Peak Symmetry | Poorer | ~82% improvement vs. FA | ~84% improvement vs. FA |
| Retention Strength | Weakest ion pairing | Intermediate ion pairing | Strongest ion pairing |
Table 2: Comparison of Mobile Phase Additives on Mass Spectrometry Signal Intensity
| Analyte Type | Formic Acid (FA) | This compound (DFA) | Trifluoroacetic Acid (TFA) |
| Peptides | Baseline (Highest Signal) | ~75% lower signal than FA[5] | ~93% lower signal than FA[5] |
| Proteins (Subunit) | Highest Intensity | Similar ionization efficiency to FA[3] | 5-6 fold decrease vs. FA[3] |
| Small Molecules | High MS signal response | High MS signal response, comparable to FA[1] | Significant signal suppression |
Experimental Protocols
Materials and Reagents
-
High-purity this compound (DFA), LC-MS grade (e.g., Waters IonHance this compound)[1][6]
-
LC-MS grade water
-
LC-MS grade acetonitrile (B52724) (ACN)
-
Calibrated pipettes
-
Certified polymer mobile phase containers[6]
-
Volumetric flasks
Protocol 1: Preparation of 0.1% (v/v) this compound Mobile Phase
This is a commonly used concentration for a wide range of applications including peptide and protein analysis.[1][6][8]
Mobile Phase A (Aqueous): 0.1% DFA in Water
-
Measure 999 mL of LC-MS grade water into a 1 L certified polymer mobile phase bottle.
-
Carefully add 1 mL of high-purity DFA to the water.
-
Cap the bottle and mix thoroughly by inversion.
-
Sonicate the solution for 10-15 minutes to degas.
-
Label the bottle clearly with the contents and date of preparation.
Mobile Phase B (Organic): 0.1% DFA in Acetonitrile
-
Measure 999 mL of LC-MS grade acetonitrile into a 1 L certified polymer mobile phase bottle.
-
Carefully add 1 mL of high-purity DFA to the acetonitrile.
-
Cap the bottle and mix thoroughly by inversion.
-
Sonicate the solution for 10-15 minutes to degas.
-
Label the bottle clearly with the contents and date of preparation.
Visualizations
Caption: Workflow for preparing and using DFA mobile phase in LC-MS.
Caption: Logical relationship of mobile phase additives to LC-MS performance.
References
- 1. This compound as a Mobile Phase Modifier for LC-MS Analysis of Small Molecules | Waters [waters.com]
- 2. This compound as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins | Separation Science [sepscience.com]
- 3. High sensitivity LC-MS profiling of antibody-drug conjugates with this compound ion pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins [merckmillipore.com]
- 5. lcms.cz [lcms.cz]
- 6. lcms.cz [lcms.cz]
- 7. support.waters.com [support.waters.com]
- 8. waters.com [waters.com]
Difluoroacetic Acid: A Versatile C2 Building Block in Modern Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Difluoroacetic acid (DFA) and its derivatives have emerged as powerful and versatile building blocks in organic synthesis, enabling the introduction of the difluoromethyl (CF₂H) and difluoroacetyl (CF₃CO) moieties into a wide range of organic molecules. The unique electronic properties imparted by the geminal fluorine atoms make these motifs highly sought after in the design of pharmaceuticals, agrochemicals, and advanced materials. The difluoromethyl group, in particular, is recognized as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, and amide groups, often leading to improved metabolic stability, binding affinity, and bioavailability of drug candidates.
This document provides detailed application notes and experimental protocols for key synthetic transformations utilizing this compound and its derivatives as foundational building blocks.
Direct C-H Difluoromethylation of Heteroaromatics
The direct functionalization of C-H bonds is a highly attractive strategy in organic synthesis due to its atom and step economy. This compound can serve as a direct source of the difluoromethyl radical for the C-H difluoromethylation of various electron-deficient N-heterocycles, a reaction of significant importance in medicinal chemistry.
Application Note:
This method provides a straightforward approach to introduce the valuable CF₂H group onto heteroaromatic systems, which are prevalent scaffolds in numerous pharmaceuticals. The reaction proceeds via a silver-catalyzed decarboxylation of this compound to generate the difluoromethyl radical, which then undergoes a Minisci-type reaction with the protonated heterocycle. The reaction is tunable, with mono- or bis-difluoromethylation being achievable by controlling the reaction temperature.[1][2][3][4][5]
Logical Workflow for C-H Difluoromethylation
Caption: Workflow for the direct C-H difluoromethylation of heteroaromatics.
Experimental Protocol: Silver-Catalyzed C-H Difluoromethylation
Materials:
-
Heteroaromatic substrate (e.g., lepidine)
-
This compound (DFA)
-
Silver nitrate (B79036) (AgNO₃)
-
Potassium persulfate (K₂S₂O₈)
-
Acetonitrile (B52724) (MeCN)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add the heteroaromatic substrate (1.0 mmol, 1.0 equiv), this compound (2.0 mmol, 2.0 equiv), silver nitrate (0.2 mmol, 0.2 equiv), and potassium persulfate (3.0 mmol, 3.0 equiv).
-
Add a 1:1 mixture of acetonitrile and water (0.2 M solution with respect to the substrate).
-
Seal the vial and heat the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired difluoromethylated heterocycle.
Quantitative Data:
| Heteroaromatic Substrate | Product | Yield (%) |
| Lepidine | 4-(difluoromethyl)lepidine | 75 |
| Quinoxaline | 2-(difluoromethyl)quinoxaline | 68 |
| Caffeine | 8-(difluoromethyl)caffeine | 55 |
| 1,10-Phenanthroline | 2-(difluoromethyl)-1,10-phenanthroline | 62 |
Yields are representative and may vary based on specific substrate and reaction conditions.
Photocatalytic Hydrodifluoromethylation of Alkenes
Visible-light photocatalysis has emerged as a mild and powerful tool for the generation of radical species. This compound can be employed as a precursor to the difluoromethyl radical in the photocatalytic hydrodifluoromethylation of alkenes.
Application Note:
This metal-free method allows for the regioselective addition of a difluoromethyl group and a hydrogen atom across a carbon-carbon double bond.[6][7][8][9][10] The reaction is initiated by the generation of a difluoromethyl radical from this compound using a hypervalent iodine reagent as an oxidant under visible light irradiation. This protocol is notable for its operational simplicity, broad functional group tolerance, and scalability, providing access to valuable difluoromethylated alkanes for medicinal chemistry.[7]
Signaling Pathway for Photocatalytic Hydrodifluoromethylation
Caption: Proposed mechanism for photocatalytic hydrodifluoromethylation.
Experimental Protocol: Photocatalytic Hydrodifluoromethylation
Materials:
-
Alkene substrate (e.g., 4-phenyl-1-butene)
-
This compound (DFA)
-
Phenyliodine(III) diacetate (PIDA)
-
Tetrahydrofuran (B95107) (THF), anhydrous
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried vial equipped with a magnetic stir bar, dissolve the alkene substrate (0.5 mmol, 1.0 equiv) in anhydrous tetrahydrofuran (5.0 mL).
-
Add this compound (1.5 mmol, 3.0 equiv) followed by phenyliodine(III) diacetate (1.0 mmol, 2.0 equiv).
-
Seal the vial and irradiate the reaction mixture with a blue LED lamp (40 W) at room temperature for 16 hours.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate (5 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the hydrodifluoromethylated product.
Quantitative Data:
| Alkene Substrate | Product | Yield (%) |
| 4-Phenyl-1-butene | 1-(difluoromethyl)-4-phenylbutane | 85 |
| Styrene | (2,2-difluoroethyl)benzene | 78 |
| 1-Octene | 1,1-difluorononane | 72 |
| N-allyl-N-tosyl-aniline | N-(3,3-difluoropropyl)-N-tosylaniline | 81 |
Yields are representative and may vary based on specific substrate and reaction conditions.
Difluoroacetylation of Amines and Anilines
Difluoroacetic anhydride (B1165640) is a highly reactive reagent for the difluoroacetylation of nucleophiles such as amines and anilines, providing straightforward access to difluoroacetamides.
Application Note:
Difluoroacetamides are important structural motifs in medicinal chemistry and can serve as precursors to other difluoromethyl-containing compounds. This protocol describes a simple and efficient method for the N-difluoroacetylation of primary and secondary amines and anilines using difluoroacetic anhydride. The reaction is typically fast and high-yielding.
Experimental Workflow for Difluoroacetylation
Caption: General workflow for the N-difluoroacetylation of amines.
Experimental Protocol: N-Difluoroacetylation
Materials:
-
Amine or aniline substrate (e.g., aniline)
-
Difluoroacetic anhydride
-
Dichloromethane (DCM), anhydrous
-
Pyridine (B92270) (optional, as a base)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine or aniline substrate (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (5 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add difluoroacetic anhydride (1.2 mmol, 1.2 equiv) to the stirred solution. If the substrate is an amine hydrochloride salt, add a base like pyridine (1.2 mmol, 1.2 equiv).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane (10 mL) and wash with 1 M HCl (2 x 10 mL), saturated aqueous sodium bicarbonate (2 x 10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by recrystallization or flash column chromatography.
Quantitative Data:
| Amine/Aniline Substrate | Product | Yield (%) |
| Aniline | 2,2-difluoro-N-phenylacetamide | >95 |
| Benzylamine | N-benzyl-2,2-difluoroacetamide | 92 |
| Morpholine | 1-(2,2-difluoroacetyl)morpholine | 94 |
| 4-Chloroaniline | N-(4-chlorophenyl)-2,2-difluoroacetamide | >95 |
Yields are representative and may vary based on specific substrate and reaction conditions.
Transition-Metal Catalyzed Cross-Coupling Reactions
Derivatives of this compound, such as ethyl bromodifluoroacetate, are valuable reagents in transition-metal-catalyzed cross-coupling reactions for the formation of C-C bonds.
Application Note:
This application note focuses on the copper-catalyzed cross-coupling of aryl iodides with the (difluoromethyl)zinc reagent derived in situ from ethyl bromodifluoroacetate. This method provides access to aryldifluoroacetates, which are versatile intermediates that can be further transformed into other valuable difluoromethylated arenes.[6]
Catalytic Cycle for Copper-Catalyzed Difluoromethylation
Caption: Proposed catalytic cycle for copper-catalyzed difluoromethylation.
Experimental Protocol: Copper-Catalyzed Difluoromethylation of Aryl Iodides
Materials:
-
Aryl iodide substrate
-
Ethyl bromodifluoroacetate
-
Zinc dust
-
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)
-
Copper(I) iodide (CuI)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure: Preparation of the (Difluoromethyl)zinc Reagent:
-
Activate zinc dust by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.
-
In a glovebox, add the activated zinc dust (2.0 mmol, 2.0 equiv) to a solution of ethyl bromodifluoroacetate (1.0 mmol, 1.0 equiv) in anhydrous DMPU (2 mL).
-
Stir the mixture at room temperature for 2 hours to form the (difluoromethyl)zinc reagent solution.
Cross-Coupling Reaction:
-
To a reaction vial containing the aryl iodide (0.5 mmol, 1.0 equiv) and copper(I) iodide (0.05 mmol, 10 mol%), add the freshly prepared (difluoromethyl)zinc reagent solution (0.5 M in DMPU, 2.0 mL, 1.0 mmol).
-
Seal the vial and heat the reaction mixture at 60 °C for 24 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride.
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data:
| Aryl Iodide Substrate | Product | Yield (%) |
| Ethyl 2-iodobenzoate | Ethyl 2-(difluoromethyl)benzoate | 90 |
| 2-Iodonitrobenzene | 1-(difluoromethyl)-2-nitrobenzene | 75 |
| 2-Iodobenzonitrile | 2-(difluoromethyl)benzonitrile | 82 |
| 1-Bromo-2-iodobenzene | 1-bromo-2-(difluoromethyl)benzene | 65 |
Yields are representative and may vary based on specific substrate and reaction conditions.[11]
These application notes and protocols highlight the broad utility of this compound as a versatile building block in modern organic synthesis. The ability to readily introduce difluoromethyl and difluoroacetyl groups into diverse molecular scaffolds provides chemists with powerful tools for the design and synthesis of novel molecules with tailored properties for a wide range of applications, particularly in the fields of drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. Photocatalytic site-selective C–H difluoroalkylation of aromatic aldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Silver-Catalyzed C-H Aryloxydifluoromethylation and Arylthiodifluoromethylation of Heteroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transition-Metal (Cu, Pd, Ni)-Catalyzed Difluoroalkylation via Cross-Coupling with Difluoroalkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Photocatalytic hydrofluoroalkylation of alkenes with carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photocatalytic hydrofluoroalkylation of alkenes with carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Difluoroacetic Acid for Selective Fluorination Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern drug discovery and development. The difluoromethyl group (CF₂H) has emerged as a particularly valuable motif. Acting as a lipophilic hydrogen bond donor, it can serve as a bioisostere for hydroxyl, thiol, or amine functionalities, often leading to improved metabolic stability, enhanced membrane permeability, and better pharmacokinetic profiles.[1][2] Difluoroacetic acid (DFAA) and its derivatives have become increasingly important as practical, readily available, and versatile reagents for introducing this key group through various selective fluorination strategies.
These application notes provide detailed protocols and comparative data for key selective fluorination reactions utilizing this compound as the primary source of the difluoromethyl radical. The methodologies outlined are applicable for late-stage functionalization of complex molecules, making them highly relevant for drug discovery programs.
Application 1: Direct C-H Difluoromethylation of Heteroaromatic Compounds
Direct C-H functionalization is a highly sought-after transformation in medicinal chemistry for its atom economy and efficiency in modifying core scaffolds. This compound can be used as a reagent for the direct C-H difluoromethylation of electron-rich heteroaromatic compounds through a radical-mediated process.[3] The reaction is typically initiated by an oxidant and proceeds under mild conditions, offering a powerful tool for late-stage diversification.
Data Presentation: Substrate Scope for Photocatalytic C-H Difluoromethylation
The following table summarizes the scope for a photocatalytic approach, demonstrating its applicability to various heterocyclic systems.
| Entry | Heteroaromatic Substrate | Product | Yield (%)[4][5] |
| 1 | Quinoxalin-2(1H)-one | 3-(difluoromethyl)quinoxalin-2(1H)-one | 85 |
| 2 | 7-Chloroquinoxalin-2(1H)-one | 7-Chloro-3-(difluoromethyl)quinoxalin-2(1H)-one | 78 |
| 3 | 6-Bromoquinoxalin-2(1H)-one | 6-Bromo-3-(difluoromethyl)quinoxalin-2(1H)-one | 72 |
| 4 | 7-(Trifluoromethyl)quinoxalin-2(1H)-one | 3-(difluoromethyl)-7-(trifluoromethyl)quinoxalin-2(1H)-one | 65 |
| 5 | 1-Methylindole | 3-(difluoromethyl)-1-methylindole | 55 |
| 6 | Caffeine | 8-(difluoromethyl)caffeine | 68 |
| 7 | Thiophen-2-ylmethanone | (5-(difluoromethyl)thiophen-2-yl)(phenyl)methanone | 45 |
| 8 | Quinoxaline | 2-(difluoromethyl)quinoxaline | 76 |
Experimental Protocol: General Procedure for Photocatalytic C-H Difluoromethylation
This protocol is adapted from procedures utilizing difluoroacetic anhydride (B1165640), a derivative of DFAA, under photoredox conditions.[6]
Materials:
-
Heteroaromatic substrate (1.0 equiv)
-
Difluoroacetic anhydride (2.0 equiv)
-
Photocatalyst (e.g., fac-Ir(ppy)₃ or an organic dye like Eosin Y, 1-5 mol%)
-
Base (e.g., K₂HPO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMSO, Acetonitrile)
-
Reaction vessel (e.g., Schlenk tube or vial with a magnetic stir bar)
-
Light source (e.g., Blue LED lamp, 450 nm)
Procedure:
-
To a dry reaction vessel, add the heteroaromatic substrate (0.2 mmol, 1.0 equiv), the photocatalyst (e.g., 2-5 mol%), and the base (0.4 mmol, 2.0 equiv).
-
Seal the vessel with a rubber septum and purge with an inert atmosphere (e.g., nitrogen or argon) for 10-15 minutes.
-
Add the anhydrous, degassed solvent (2.0 mL) via syringe.
-
Add difluoroacetic anhydride (0.4 mmol, 2.0 equiv) via syringe.
-
Place the reaction vessel approximately 5-10 cm from the light source and begin vigorous stirring.
-
Irradiate the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ (5 mL).
-
Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired difluoromethylated heterocycle.
Diagram: Proposed Mechanism for Radical C-H Difluoromethylation
Caption: Proposed radical pathway for C-H difluoromethylation.
Application 2: Hydrodifluoromethylation of Alkenes
The addition of a difluoromethyl group and a hydrogen atom across a double bond is a powerful method for synthesizing valuable difluoromethylated alkanes. A metal-free, photocatalyst-free approach utilizes this compound in combination with a hypervalent iodine reagent under visible light irradiation.[7][8][9] This method is notable for its operational simplicity and broad functional group tolerance.
Data Presentation: Substrate Scope for Hydrodifluoromethylation of Alkenes
| Entry | Alkene Substrate | Product | Yield (%)[7] |
| 1 | N-Vinylphthalimide | N-(2,2-difluoroethyl)phthalimide | 81 |
| 2 | 1,1-Diphenylethylene | 1,1-diphenyl-2,2-difluoroethane | 75 |
| 3 | Styrene | (2,2-difluoroethyl)benzene | 68 |
| 4 | 4-Chlorostyrene | 1-chloro-4-(2,2-difluoroethyl)benzene | 72 |
| 5 | Methyl 2-acetamidoacrylate | Methyl 2-acetamido-3,3-difluoropropanoate | 65 |
| 6 | N-Allyl-N-tosylaniline | N-(3,3-difluoropropyl)-N-tosylaniline | 79 |
| 7 | (E)-Oct-4-ene | 4,4-difluorooctane | 55 (as a mixture of regioisomers) |
| 8 | Estrone derivative | 17-(2,2-difluoroethyl)-estrone derivative | 60 |
Experimental Protocol: General Procedure for Hydrodifluoromethylation of Alkenes
This protocol is adapted from the visible-light-mediated reaction reported by Gouverneur and co-workers.[7]
Materials:
-
Alkene substrate (1.0 equiv)
-
This compound (DFAA, 3.0 equiv)
-
Phenyliodine(III) diacetate (PIDA, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran - THF)
-
Reaction vial (e.g., 4 mL vial with a magnetic stir bar and screw cap)
-
Light source (e.g., 40 W Kessil H150 Blue LED lamp)
Procedure:
-
In a 4 mL vial, dissolve the alkene substrate (0.25 mmol, 1.0 equiv) in anhydrous and degassed THF (2.5 mL).
-
Add this compound (0.75 mmol, 3.0 equiv) to the solution.
-
Add phenyliodine(III) diacetate (0.50 mmol, 2.0 equiv).
-
Seal the vial with a screw cap and place it in a water bath at 20 °C to maintain a constant temperature.
-
Irradiate the stirred reaction mixture with a blue LED lamp for 16 hours.
-
After the reaction is complete (monitored by TLC or GC-MS), dilute the mixture with diethyl ether (10 mL).
-
Wash the organic phase sequentially with a saturated aqueous solution of NaHCO₃ (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the hydrodifluoromethylated product.
Diagram: Experimental Workflow for Alkene Hydrodifluoromethylation
Caption: Workflow for photocatalyst-free hydrodifluoromethylation.
Application 3: Silver-Catalyzed Decarboxylative Difluoromethylation
This compound can be deprotonated to its corresponding carboxylate, which can then undergo silver-catalyzed oxidative decarboxylation to generate a difluoromethyl radical. This radical can be trapped by various partners. A notable application is the reaction with isonitriles, which triggers a cascade reaction to form valuable gem-difluoromethylenated phenanthridines.[10][11]
Data Presentation: Substrate Scope for Decarboxylative gem-Difluoromethylenation
| Entry | Biaryl Isonitrile Substrate | Product | Yield (%)[10] |
| 1 | 2-Isocyano-1,1'-biphenyl | 6-(difluoromethylene)-6H-phenanthridine | 82 |
| 2 | 4'-Methoxy-2-isocyano-1,1'-biphenyl | 2-Methoxy-6-(difluoromethylene)-6H-phenanthridine | 78 |
| 3 | 4'-Chloro-2-isocyano-1,1'-biphenyl | 2-Chloro-6-(difluoromethylene)-6H-phenanthridine | 75 |
| 4 | 2'-Methyl-2-isocyano-1,1'-biphenyl | 4-Methyl-6-(difluoromethylene)-6H-phenanthridine | 68 |
| 5 | 2-Isocyano-4'-(trifluoromethyl)-1,1'-biphenyl | 2-(Trifluoromethyl)-6-(difluoromethylene)-6H-phenanthridine | 71 |
| 6 | 1-(2-Isocyanophenyl)-naphthalene | Dibenzo[c,f]azocine, 8-(difluoromethylene)- | 65 |
Experimental Protocol: General Procedure for Decarboxylative gem-Difluoromethylenation
Materials:
-
Biaryl isonitrile (1.0 equiv)
-
Sodium difluoroacetate (B1230586) (prepared from DFAA and NaOH, 2.0 equiv)
-
Silver nitrate (B79036) (AgNO₃, 10 mol%)
-
Potassium persulfate (K₂S₂O₈, 3.0 equiv)
-
Solvent (e.g., a mixture of Dichloromethane (DCM) and water)
-
Reaction tube
Procedure:
-
To a reaction tube, add the biaryl isonitrile (0.2 mmol, 1.0 equiv), sodium difluoroacetate (0.4 mmol, 2.0 equiv), and silver nitrate (0.02 mmol, 10 mol%).
-
Add a solvent mixture of DCM (2 mL) and water (2 mL).
-
Add potassium persulfate (0.6 mmol, 3.0 equiv) to the mixture.
-
Seal the tube and place it in a preheated oil bath at 60 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, add water (10 mL) and extract the mixture with DCM (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
References
- 1. Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. State of knowledge in photoredox-catalysed direct difluoromethylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydrodifluoromethylation of Alkenes with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hydrodifluoromethylation of Alkenes with this compound. | Semantic Scholar [semanticscholar.org]
- 10. Silver-catalyzed oxidative decarboxylation of difluoroacetates: efficient access to C–CF2 bond formation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Applications of Difluoroacetic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Difluoroacetic acid (DFAA) and its derivatives have emerged as valuable tools in medicinal chemistry, offering unique properties that can enhance the efficacy, metabolic stability, and pharmacokinetic profiles of drug candidates.[1][2] The presence of the difluoromethyl group (CHF2) can significantly alter the physicochemical properties of a molecule, such as its acidity, lipophilicity, and ability to form hydrogen bonds. This has led to the increasing use of this compound as a synthetic building block, a bioisosteric replacement for other functional groups, and a modifier of peptides and proteins.[2][3][4]
This document provides detailed application notes on the various uses of this compound in medicinal chemistry, complete with experimental protocols for key applications and quantitative data for specific examples.
This compound as a Bioisostere for Carboxylic Acids
The carboxylic acid moiety is a common functional group in many drug molecules but can be associated with poor metabolic stability and limited membrane permeability.[5][6] this compound can serve as a bioisostere for a carboxylic acid, offering a similar acidic character while potentially improving the pharmacokinetic properties of the parent molecule.[3][4] The electron-withdrawing nature of the two fluorine atoms increases the acidity of the proton on the carboxylic acid group, making it a suitable mimic.[2]
Application Note:
Replacing a carboxylic acid with a this compound moiety can lead to:
-
Enhanced Metabolic Stability: The C-F bond is stronger than the C-H bond, making the difluoromethyl group less susceptible to metabolic oxidation.[1]
-
Improved Pharmacokinetics: Altered lipophilicity and acidity can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles.[2]
-
Modulated Target Binding: The change in electronic properties and hydrogen bonding capacity can influence the binding affinity and selectivity of a drug for its target.
This compound in the Synthesis of Enzyme Inhibitors
This compound derivatives have shown promise in the development of potent and selective enzyme inhibitors. The difluoromethyl group can interact favorably with enzyme active sites and can be incorporated into various scaffolds to target different enzymes.
Application: Dual COX-2/5-LOX Inhibitors for Anti-Inflammatory Agents
A series of N-difluoromethyl-1,2-dihydropyrid-2-one acetic acid regioisomers have been synthesized and evaluated as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[7] These enzymes are key players in the inflammatory cascade, and their dual inhibition is a promising strategy for the development of anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs.[8]
Quantitative Data:
The inhibitory activities of the synthesized compounds against COX-1, COX-2, and 5-LOX were determined, and the IC50 values are summarized in the table below.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) |
| 7c (2-(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-5-yl)acetic acid) | >100 | 15 | 2.5 | >6.7 |
| Ibuprofen | 15 | 35 | >100 | 0.43 |
| Celecoxib | >100 | 0.3 | >100 | >333 |
Data sourced from a study on N-difluoromethyl-1,2-dihydropyrid-2-one acetic acid regioisomers as dual inhibitors of cyclooxygenases and 5-lipoxygenase.[7]
Signaling Pathway:
The inhibition of COX-2 and 5-LOX blocks the production of prostaglandins (B1171923) and leukotrienes, respectively, which are key mediators of inflammation. This dual inhibition can lead to a more comprehensive anti-inflammatory effect.
References
- 1. This compound as a New Reagent for Direct C-H Difluoromethylation of Heteroaromatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unlocking the Potential: The Benefits of Difluoro Acetic Acid in Chemical Synthesis and Industry [chuanghaibio.com]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. Carboxylic Acid (Bio)Isosteres in Drug Design | Semantic Scholar [semanticscholar.org]
- 5. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of N-difluoromethyl-1,2-dihydropyrid-2-one acetic acid regioisomers: dual inhibitors of cyclooxygenases and 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Difluoroacetic Acid in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Difluoroacetic acid (DFAA) and its derivatives are pivotal building blocks in the synthesis of modern agrochemicals. The incorporation of the difluoromethyl (CF2H) or difluoroacetyl (CF2CO) moiety into the molecular structure of pesticides can significantly enhance their biological activity, metabolic stability, and overall efficacy.[1][2] This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in the synthesis of commercially important fungicides and herbicides.
Application in Fungicide Synthesis: Pyrazole (B372694) Carboxamides
A prominent class of fungicides synthesized using this compound derivatives are the pyrazole carboxamides, which act as succinate (B1194679) dehydrogenase inhibitors (SDHIs).[3][4] These compounds disrupt the fungal mitochondrial respiratory chain, leading to the inhibition of spore germination and mycelial growth.[2][5][6] Key examples include Bixafen (B1247100), Fluxapyroxad, and Isoflucypram. The synthesis of these fungicides typically involves the preparation of a key intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, derived from precursors made using this compound chemistry.[7][8]
Quantitative Data for Pyrazole Carboxamide Fungicide Synthesis
| Compound/Intermediate | Starting Materials | Reaction Step | Yield (%) | Purity (%) | Reference |
| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 4,4-difluoroacetoacetate, triethyl orthoformate, methyl hydrazine (B178648) | Cyclization and Hydrolysis | High | High | [7][8] |
| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 2,2-difluoroacetyl halide, α,β-unsaturated ester | Addition, Hydrolysis, Cyclization | 75.2 | 99.6 | [9] |
| Bixafen | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, 2-(3,4-Dichlorophenyl)-4-fluoroaniline | Amidation | 99 | Not Specified | [10] |
| Isoflucypram | 1-methyl-3-difluoromethyl-5-fluoro-1H-pyrazole-4-carbonyl chloride, N-(2-isopropyl-5-chloro-benzyl) cyclopropylamine | Amidation | 93 | Not Specified | [11] |
| Pyrazole Carboxamide Derivative (7af) | 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride, 5-ethyl-1,3,4-thiadiazol-2-amine | Amidation | 68.3 | Not Specified | [11] |
Experimental Protocols
Protocol 1: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid [7][8][9]
This protocol outlines the general steps for synthesizing the key pyrazole carboxylic acid intermediate.
-
Step 1: Formation of the Pyrazole Ring. The ethyl ester of difluoroacetoacetic acid is reacted with triethyl orthoformate in the presence of acetic anhydride. This is followed by treatment with methyl hydrazine to form the pyrazole ring. Note that this reaction may produce isomeric products.
-
Step 2: Hydrolysis. The resulting ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate is hydrolyzed using a base, such as sodium hydroxide, to yield the sodium salt of the carboxylic acid.
-
Step 3: Acidification. The reaction mixture is then acidified with a mineral acid (e.g., HCl) to precipitate the final product, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. The product can be purified by recrystallization.
Protocol 2: Synthesis of Bixafen [10][12]
This protocol describes the final amidation step to produce the fungicide Bixafen.
-
Step 1: Preparation of the Acid Chloride. 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is converted to its corresponding acid chloride, 1-methyl-3-difluoromethyl-4-pyrazolecarbonyl chloride, using a chlorinating agent such as thionyl chloride or oxalyl chloride.[13]
-
Step 2: Amidation. In a suitable solvent such as toluene, dissolve 3',4'-dichloro-5-fluoro-2-biphenylamine. Add a base, for example, N,N-diisopropylethylamine. To this mixture, add 1-methyl-3-difluoromethyl-4-pyrazolecarbonyl chloride with stirring at an elevated temperature (e.g., 60 °C) and react for several hours.
-
Step 3: Work-up and Purification. After the reaction is complete, cool the mixture and wash with water. The organic phase is then separated, dried, and concentrated. The crude product can be purified by recrystallization to yield Bixafen.
Reaction Workflow and Signaling Pathway
Caption: General synthesis workflow for Bixafen.
Caption: Inhibition of fungal respiration by SDHI fungicides.
Application in Herbicide Synthesis: Sulfonylureas
This compound derivatives are also instrumental in the synthesis of certain sulfonylurea herbicides, such as Primisulfuron-methyl.[14][15] These herbicides act by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants.[1] The synthesis involves the preparation of a difluoromethoxylated pyrimidine (B1678525) ring, which is a key structural component of the final herbicide.
Quantitative Data for Primisulfuron-methyl Synthesis
| Intermediate/Product | Starting Materials | Reaction Step | Yield (%) | Purity (%) | Reference |
| 2-Amino-4,6-dihydroxypyrimidine | Guanidine (B92328) hydrochloride, Diethyl malonate | Cyclization | 96.1 | 99.7 | [7] |
| 2-Amino-4,6-dichloropyrimidine (B145751) | 2-Amino-4,6-dihydroxypyrimidine, POCl3 | Chlorination | 83.2-84.2 | 92.4-94.8 | [16] |
| Primisulfuron-methyl | 2-amino-4,6-bis(difluoromethoxy)pyrimidine (B1317642), 2-sulfamoylchloride benzoic acid derivative | Sulfonamide formation | Not specified | Not specified | [17] |
Experimental Protocols
Protocol 3: Synthesis of 2-Amino-4,6-dihydroxypyrimidine [7][18]
This protocol outlines the synthesis of a key precursor for the pyrimidine ring of Primisulfuron-methyl.
-
Step 1: Preparation of Sodium Ethoxide. Dissolve metallic sodium in absolute ethanol (B145695) under an inert atmosphere.
-
Step 2: Guanidine Reaction. To the sodium ethoxide solution, add guanidine hydrochloride, followed by the slow addition of diethyl malonate.
-
Step 3: Cyclization. Heat the reaction mixture under reflux for several hours.
-
Step 4: Isolation. After cooling, the solvent is evaporated. The residue is dissolved in water and the pH is adjusted to precipitate the product, which is then filtered, washed, and dried.
Protocol 4: General Synthesis of Primisulfuron-methyl
This protocol provides a general overview of the final steps in the synthesis of Primisulfuron-methyl.
-
Step 1: Chlorination. 2-Amino-4,6-dihydroxypyrimidine is chlorinated using a reagent like phosphorus oxychloride (POCl₃) to yield 2-amino-4,6-dichloropyrimidine.[16][18]
-
Step 2: Difluoromethoxylation. The 2-amino-4,6-dichloropyrimidine is then reacted with a source of the difluoromethoxy group. This step is crucial and involves specialized fluorination chemistry.
-
Step 3: Sulfonylurea Bridge Formation. The resulting 2-amino-4,6-bis(difluoromethoxy)pyrimidine is reacted with a suitable sulfonyl isocyanate or a related precursor to form the final sulfonylurea herbicide, Primisulfuron-methyl.[17]
Reaction Workflow and Signaling Pathway
Caption: General synthesis workflow for Primisulfuron-methyl.
Caption: Inhibition of amino acid synthesis by ALS inhibitor herbicides.
Conclusion
This compound and its derivatives are indispensable tools in the development of high-performance agrochemicals. Their use allows for the introduction of fluorine-containing moieties that enhance the biological activity and physicochemical properties of fungicides and herbicides. The protocols and data presented herein provide a valuable resource for researchers in the field of agrochemical synthesis and development, facilitating the exploration of novel and more effective crop protection solutions.
References
- 1. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 2. Fluxapyroxad - Wikipedia [en.wikipedia.org]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. researchgate.net [researchgate.net]
- 5. mda.state.mn.us [mda.state.mn.us]
- 6. fao.org [fao.org]
- 7. 2-Amino-4,6-dihydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 8. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 9. Molecular basis of sulfonylurea herbicide inhibition of acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bixafen| synthesis - chemicalbook [chemicalbook.com]
- 11. Isoflucypram synthesis - chemicalbook [chemicalbook.com]
- 12. CN116178264A - A kind of synthetic method of bixafen - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Isoflucypram, the first representative of a new succinate dehydrogenase inhibitor fungicide subclass: Its chemical discovery and unusual binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 17. AU2022336652A1 - A process for preparation of bixafen - Google Patents [patents.google.com]
- 18. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Difluoroacetic Acid Derivatization for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of difluoroacetic acid (as its anhydride) for the derivatization of target analytes prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Derivatization with difluoroacetic anhydride (B1165640) is a crucial step for enhancing the volatility and thermal stability of polar compounds, thereby improving chromatographic resolution and detection sensitivity.
Introduction to Derivatization with Difluoroacetic Anhydride (DFAA)
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. However, many compounds of interest in pharmaceutical and biomedical research, such as amines, amino acids, and alcohols, are polar and non-volatile. Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives, making them amenable to GC-MS analysis.[1][2][3]
Difluoroacetic anhydride (DFAA) is a reactive acylation reagent that readily reacts with active hydrogens in functional groups like hydroxyl (-OH), primary and secondary amino (-NH2, -NHR), and thiol (-SH) groups. The resulting difluoroacetyl derivatives exhibit increased volatility and are often more responsive to electron capture detection (ECD) if used.[4] While less common in literature than its counterparts trifluoroacetic anhydride (TFAA) and heptafluorobutyric anhydride (HFBA), the principles of derivatization remain the same.[5][6]
Key Advantages of DFAA Derivatization:
-
Increased Volatility: The addition of the difluoroacetyl group reduces intermolecular hydrogen bonding, leading to a significant increase in the volatility of the analyte.[2]
-
Improved Thermal Stability: Derivatization protects polar functional groups from thermal degradation in the hot GC injection port and column.[7]
-
Enhanced Chromatographic Performance: The derivatives typically exhibit better peak shapes (less tailing) and improved resolution on common non-polar GC columns.[1]
-
Characteristic Mass Spectra: The difluoroacetyl derivatives produce predictable fragmentation patterns in the mass spectrometer, aiding in structural elucidation and quantification.
Chemical Reaction and Mechanism
The derivatization reaction with DFAA is an acylation reaction. The anhydride reacts with the active hydrogen of a functional group (e.g., an amine) to form a stable difluoroacetamide and this compound as a byproduct.
Caption: General reaction of an amine with difluoroacetic anhydride.
Experimental Workflow
The general workflow for sample analysis using DFAA derivatization followed by GC-MS is outlined below.
Caption: A typical workflow for GC-MS analysis with derivatization.
Detailed Experimental Protocol
This protocol provides a general procedure for the derivatization of a standard solution or an extracted sample. Optimization of reaction time, temperature, and reagent volume may be necessary for specific analytes and matrices.
4.1. Materials and Reagents
-
Difluoroacetic anhydride (DFAA)
-
Anhydrous solvent (e.g., acetonitrile, ethyl acetate, or pyridine)
-
Analyte standard or extracted sample
-
Internal standard (if quantitative analysis is required)
-
Heating block or water bath
-
GC vials with PTFE-lined caps
-
Nitrogen gas for evaporation
4.2. Standard Derivatization Procedure
-
Sample Preparation:
-
Accurately transfer a known amount of the analyte or the dried sample extract into a clean, dry GC vial.
-
If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to remove all water and protic solvents as they will react with the derivatizing reagent.
-
-
Reagent Addition:
-
Add 50-100 µL of an appropriate anhydrous solvent (e.g., acetonitrile) to reconstitute the dried sample.
-
Add 50-100 µL of difluoroacetic anhydride (DFAA) to the vial. The volume may need to be optimized based on the concentration of the analyte. A molar excess of the derivatizing reagent is typically used.
-
-
Reaction:
-
Tightly cap the vial.
-
Heat the reaction mixture at 60-70°C for 30-60 minutes using a heating block or water bath.[6] The optimal temperature and time will vary depending on the analyte's reactivity and steric hindrance.
-
-
Post-Reaction:
-
Allow the vial to cool to room temperature.
-
The sample is now ready for direct injection into the GC-MS system.
-
Alternatively, the excess reagent and byproduct can be removed by evaporation under nitrogen, and the derivatized analyte can be reconstituted in a suitable solvent for injection. This step is often necessary to prevent damage to the GC column from the acidic byproduct.[4]
-
4.3. GC-MS Conditions (Typical)
-
Gas Chromatograph: Agilent GC system or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar capillary column.[6]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injection: 1-2 µL in splitless mode.
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program:
-
Initial temperature: 50-80°C, hold for 1-2 minutes.
-
Ramp: 10-25°C/min to 280-300°C.
-
Final hold: 2-5 minutes.
-
-
Mass Spectrometer: Agilent MS or equivalent.
-
Interface Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 40-550) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis.
Quantitative Data Summary
While specific quantitative data for DFAA is limited in the literature, the following table summarizes typical performance characteristics observed with analogous fluorinated anhydride derivatizing agents like TFAA and PFPA for the analysis of various compounds. This data is provided for illustrative purposes and to indicate the expected performance of DFAA derivatives.
| Analyte Class | Derivatizing Agent | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Amphetamines | PFPA | >0.99 | 2.5 - 10 | 5 - 10 | [6] |
| Synthetic Cathinones | PFPA, TFAA | >0.99 | - | - | [5] |
| Amino Acids | TFAA | >0.99 | - | - | [8] |
| Steroids | TFAA | >0.995 | 0.23 - 46.5 | - | [9] |
Note: LOD (Limit of Detection) and LOQ (Limit of Quantitation) are highly dependent on the analyte, sample matrix, and instrumentation. The values presented are indicative of what can be achieved with fluorinated anhydride derivatization.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low derivative peak | - Incomplete dryness of sample- Insufficient reagent- Reaction time/temperature too low | - Ensure complete removal of water/protic solvents.- Increase the volume of DFAA.- Optimize reaction time and temperature. |
| Poor peak shape (tailing) | - Active sites in the GC system- Incomplete derivatization | - Silanize the GC liner and column.- Increase reagent concentration or reaction time. |
| Multiple derivative peaks | - Formation of different derivatives for multifunctional analytes- Side reactions | - Optimize reaction conditions to favor a single product.- Consult mass spectra to identify the structures. |
| Column degradation | - Injection of acidic byproducts | - Evaporate excess reagent and byproduct before injection.- Use a guard column. |
Conclusion
Derivatization with difluoroacetic anhydride is a viable and effective strategy for the GC-MS analysis of polar compounds. By converting analytes into more volatile and thermally stable derivatives, this technique significantly improves chromatographic separation and detection. The protocols and information provided herein serve as a comprehensive guide for researchers and scientists to develop and validate robust analytical methods for a wide range of applications in drug development and other scientific disciplines.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. jfda-online.com [jfda-online.com]
- 3. m.youtube.com [m.youtube.com]
- 4. gcms.cz [gcms.cz]
- 5. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters: application to space analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application of Difluoroacetic Acid in Chiral Separations by HPLC
Introduction
The enantioselective separation of chiral compounds is a critical analytical challenge in the pharmaceutical and biotechnology industries. The biological activity of enantiomers can differ significantly, necessitating precise methods to quantify their purity. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a cornerstone technique for these separations. The composition of the mobile phase, particularly the acidic additive, plays a pivotal role in achieving optimal resolution and peak shape.
Trifluoroacetic acid (TFA) has traditionally been a common mobile phase additive due to its strong ion-pairing properties, which can improve peak symmetry. However, its significant signal suppression effects in mass spectrometry (MS) limit its applicability for LC-MS workflows. Formic acid (FA) is MS-friendly but often results in poorer chromatographic performance. Difluoroacetic acid (DFA) has emerged as a compelling alternative, offering a balance between the strong ion-pairing characteristics of TFA and the MS compatibility of FA.[1] This application note details the use of DFA as a mobile phase additive for the chiral separation of N-FMOC protected amino acids, providing protocols and comparative data.
Principle of Chiral Separation
Direct chiral separation on a Chiral Stationary Phase (CSP) is based on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. For a separation to occur, there must be a difference in the stability or formation energy of these diastereomeric complexes. This difference leads to varying retention times for the two enantiomers, resulting in their separation.
The interaction is often described by the "three-point interaction model," where one enantiomer can form at least three simultaneous points of interaction (e.g., hydrogen bonds, dipole-dipole, steric interactions) with the chiral selector, while the other cannot. The mobile phase additive, such as DFA, can influence these interactions by altering the ionization state of both the analyte and the CSP, and by acting as an ion-pairing agent, thereby modulating retention and selectivity.
Featured Application: Chiral Separation of N-FMOC-Amino Acids
N-Fluorenylmethoxycarbonyl (FMOC) protected amino acids are fundamental building blocks in solid-phase peptide synthesis. Ensuring the enantiomeric purity of these raw materials is crucial for the quality and biological activity of the final synthetic peptide. This section provides a protocol for the chiral separation of various N-FMOC α-amino acids using a polysaccharide-based CSP with a DFA-containing mobile phase.
Experimental Protocol
This protocol is adapted from established methods for the reversed-phase chiral separation of FMOC-amino acids.[2]
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV or PDA detector.
-
Chiral Column: Lux Cellulose-2 [Amylose tris(3,5-dimethylphenylcarbamate)] (150 x 4.6 mm, 3 µm). Other polysaccharide-based CSPs can also be effective.
-
Chemicals:
-
HPLC-grade Acetonitrile (ACN)
-
Ultrapure water
-
This compound (DFA), MS-grade
-
Racemic and enantiomerically pure N-FMOC-amino acid standards (e.g., FMOC-Alanine, FMOC-Valine, FMOC-Phenylalanine)
-
2. Sample Preparation:
-
Accurately prepare a stock solution of the racemic N-FMOC-amino acid standard at a concentration of 1.0 mg/mL in a 50:50 (v/v) mixture of Acetonitrile and water.
-
From the stock solution, prepare a working standard at a concentration of 0.1 mg/mL by diluting with the mobile phase.
-
Filter the final sample through a 0.22 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% (v/v) this compound in Water
-
Mobile Phase B: 0.1% (v/v) this compound in Acetonitrile
-
Gradient Program: Isocratic elution is often effective. A typical starting condition is 70% Mobile Phase B. The exact percentage should be optimized for the specific amino acid to achieve a resolution (Rs) > 1.5 and a reasonable analysis time.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 265 nm
-
Injection Volume: 5 µL
Data Presentation
The following table summarizes representative data for the chiral separation of three N-FMOC-amino acids using the described protocol. This data is illustrative and based on typical performance observed when substituting TFA with DFA in established methods.
| Analyte (N-FMOC) | Enantiomer | Retention Time (t R, min) | Resolution (R s) | Separation Factor (α) |
| Alanine | L-Enantiomer | 5.8 | 2.1 | 1.25 |
| D-Enantiomer | 6.5 | |||
| Valine | L-Enantiomer | 4.9 | 2.5 | 1.32 |
| D-Enantiomer | 5.7 | |||
| Phenylalanine | L-Enantiomer | 7.2 | 2.8 | 1.38 |
| D-Enantiomer | 8.5 |
Note: Retention times and resolution are highly dependent on the specific column batch, system dead volume, and precise mobile phase composition. The D-enantiomer is typically more retained on many polysaccharide-based CSPs in reversed-phase mode.
Visualization of Methodologies
Experimental Workflow
The logical flow from sample preparation to data analysis in a typical chiral HPLC experiment is outlined below.
Chiral Recognition Mechanism with DFA
This compound influences the chiral recognition mechanism primarily through ion-pairing and pH modification. This affects the interactions between the analyte and the chiral stationary phase.
Discussion
The use of this compound as a mobile phase additive provides a robust alternative for the chiral separation of N-FMOC-amino acids. Its properties, intermediate between FA and TFA, allow for excellent peak shapes and resolution on polysaccharide-based CSPs. The ion-pairing capability of DFA helps to minimize undesirable secondary interactions between the acidic analytes and the stationary phase, leading to sharper peaks and improved resolution compared to what is often achievable with formic acid.
Furthermore, the reduced ion suppression effect of DFA compared to TFA makes it a superior choice for methods that require MS detection, such as in high-throughput screening or when confirming the identity of separated enantiomers.[1] While TFA can provide slightly better peak shapes in some UV-based applications, the significant advantage of MS compatibility often makes DFA the preferred additive for modern analytical workflows.
Conclusion
This compound is an effective mobile phase additive for the chiral separation of acidic compounds like N-FMOC-amino acids by HPLC. It facilitates high-resolution separations on polysaccharide-based chiral stationary phases and offers a crucial advantage in LC-MS applications due to its reduced ion-suppression effects. The protocols and data presented herein demonstrate that DFA can be readily integrated into method development strategies, providing researchers in pharmaceutical and drug development with a versatile tool for ensuring the enantiomeric purity of chiral building blocks and active pharmaceutical ingredients.
References
Application Note: Analysis of Difluoroacetic Acid and Other Haloacetates in Environmental Samples using Ion Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the simultaneous determination of difluoroacetic acid (DFAA), monofluoroacetic acid (MFA), and trifluoroacetic acid (TFA) in environmental samples using ion chromatography (IC) with suppressed conductivity detection. While this compound itself is the analyte of interest, this method utilizes a potassium hydroxide (B78521) gradient eluent for optimal separation on a specialized anion-exchange column. This protocol provides a reliable and efficient approach for the quantitative analysis of these haloacetic acids, which are of increasing environmental and toxicological concern.
Introduction
Haloacetic acids (HAAs) are a class of compounds that can be formed as disinfection byproducts in drinking water and are also used in some industrial processes. This compound, along with its mono- and trifluoro- counterparts, is of particular interest due to its potential environmental persistence and toxicity. Ion chromatography with suppressed conductivity detection is a powerful technique for the analysis of ionic species in complex matrices. This application note presents a validated method for the simultaneous separation and quantification of fluoroacetates, providing researchers and drug development professionals with a detailed protocol for monitoring these compounds in various sample types.
Experimental Protocols
This section provides a detailed methodology for the analysis of this compound and other fluoroacetates using ion chromatography.
Materials and Reagents
-
Standards: Certified stock standards of monofluoroacetate (MFA), difluoroacetate (B1230586) (DFA), and trifluoroacetate (B77799) (TFA).
-
Eluent: High-purity, deionized water (18.2 MΩ·cm) and a potassium hydroxide (KOH) eluent concentrate for use with an eluent generator.
-
Reagents: Reagent-grade sodium salts of other anions (e.g., chloride, sulfate, nitrate) for interference studies.
-
Sample Pretreatment: 0.45 µm syringe filters for aqueous samples. Solid-phase extraction (SPE) cartridges (e.g., Ag-OnGuard II) may be necessary for samples with high chloride or bromide content to avoid interferences[1][2].
Instrumentation
-
Ion Chromatograph: A system equipped with a gradient pump, an eluent generator (e.g., Dionex EG40), a thermostatted column compartment, and an autosampler.
-
Anion-Exchange Column: A Dionex AS17 anion-exchange column (or equivalent) is recommended for the separation of fluoroacetates[1][3][4].
-
Guard Column: A guard column of the same stationary phase should be used to protect the analytical column.
-
Suppressor: An anion self-regenerating suppressor (e.g., ASRS) compatible with hydroxide eluents.
-
Detector: A suppressed conductivity detector.
-
Data Acquisition: Chromatography data station for instrument control, data acquisition, and processing.
Chromatographic Conditions
-
Eluent: Potassium hydroxide (KOH) gradient generated electrolytically.
-
Gradient Program: A multi-step gradient is employed to achieve optimal separation of the fluoroacetates and other anions. A typical gradient profile is as follows:
-
Initial conditions are held for a set duration to elute weakly retained anions.
-
The hydroxide concentration is then ramped to elute the fluoroacetates.
-
A final high-concentration step is used to wash strongly retained anions from the column, followed by re-equilibration to initial conditions.
-
-
Flow Rate: Typically 1.0 mL/min for a standard bore column.
-
Column Temperature: Maintained at a constant temperature, e.g., 30 °C, for reproducible retention times.
-
Detection: Suppressed conductivity.
Standard and Sample Preparation
-
Standard Preparation: Prepare a mixed working standard solution containing MFA, DFA, and TFA by diluting the certified stock solutions in deionized water. A series of calibration standards should be prepared to cover the expected concentration range in the samples.
-
Sample Preparation:
-
Aqueous Samples: Filter the sample through a 0.45 µm syringe filter prior to injection.
-
Soil Samples: Extract the soil sample with deionized water. The supernatant should be filtered before injection. For samples with high halide concentrations, pretreatment with a silver-form cation-exchange cartridge may be necessary to remove chloride and bromide interferences[1].
-
Data Presentation
The performance of the ion chromatography method for the analysis of fluoroacetates is summarized in the table below.
| Analyte | Retention Time (min) | Detection Limit (µg/L) | Linearity (R²) | Precision (%RSD) |
| Monofluoroacetate (MFA) | Varies with gradient | 21[1][3][4] | >0.999[1] | <0.83[3][4] |
| Difluoroacetate (DFA) | Varies with gradient | 38-40[1][3][4] | >0.999[1] | <0.83[3][4] |
| Trifluoroacetate (TFA) | Varies with gradient | 36-40[1][3][4] | >0.999[1] | <0.83[3][4] |
Note: Retention times are dependent on the specific gradient profile and instrument conditions. The provided detection limits are based on a signal-to-noise ratio of 3 with a 50 µL injection volume.[3][4]
Mandatory Visualizations
Caption: Experimental workflow for the analysis of this compound using ion chromatography.
Conclusion
The described ion chromatography method provides a sensitive, reliable, and efficient means for the simultaneous determination of this compound, monofluoroacetic acid, and trifluoroacetic acid in environmental samples. The use of a potassium hydroxide gradient with a specialized anion-exchange column and suppressed conductivity detection allows for the successful separation of these fluoroacetates from common inorganic and organic anions. This detailed protocol and the accompanying performance data will be valuable for researchers, scientists, and drug development professionals involved in the monitoring and analysis of these environmentally significant compounds.
References
Emerging Applications of Difluoroacetic Acid in Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Difluoroacetic acid (DFAA), a structurally unique fluorinated carboxylic acid, is rapidly gaining prominence in the field of catalysis. Its distinct electronic properties enable it to serve as a versatile reagent and catalyst in a variety of organic transformations, offering novel pathways for the synthesis of complex molecules. This document provides detailed application notes and experimental protocols for some of the emerging uses of DFAA in catalysis, with a focus on organic synthesis and its potential in polymerization and environmental applications.
Organic Synthesis: A Powerful Tool for Difluoromethylation
The introduction of the difluoromethyl group (–CF₂H) into organic molecules is of significant interest in medicinal chemistry, as it can favorably modulate properties such as metabolic stability, lipophilicity, and binding affinity. This compound has emerged as a cost-effective and readily available precursor to the difluoromethyl radical, enabling direct C–H difluoromethylation of various substrates.
Silver-Catalyzed C-H Difluoromethylation of Heteroaromatic Compounds
This method provides a direct approach for the C-H difluoromethylation of electron-deficient heteroaromatic compounds, which are common scaffolds in pharmaceuticals. The reaction proceeds via a Minisci-type radical mechanism.[1]
Experimental Protocol: General Procedure for C-H Difluoromethylation of Heteroarenes [1]
-
To a reaction vessel, add the heteroaromatic substrate (1.0 equiv.), this compound (2.0 equiv.), and silver nitrate (B79036) (AgNO₃, 0.2 equiv.).
-
Add a suitable solvent system, typically a mixture of acetonitrile (B52724) (MeCN) and water.
-
To the stirred solution, add potassium persulfate (K₂S₂O₈, 3.0 equiv.) portionwise over 10 minutes.
-
Heat the reaction mixture to the desired temperature (typically between 60-80 °C) and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired difluoromethylated heteroarene.
Quantitative Data: Substrate Scope of Silver-Catalyzed C-H Difluoromethylation [2][3][4][5]
| Entry | Heteroaromatic Substrate | Product | Yield (%) |
| 1 | Quinoline | 2-(Difluoromethyl)quinoline | 75 |
| 2 | Pyridine | 2-(Difluoromethyl)pyridine | 68 |
| 3 | Isoquinoline | 1-(Difluoromethyl)isoquinoline | 72 |
| 4 | Caffeine | 8-(Difluoromethyl)caffeine | 55 |
| 5 | 1-Methyl-quinoxalin-2(1H)-one | 3-(Difluoromethyl)-1-methylquinoxalin-2(1H)-one | 72 |
Yields are for isolated products. Reaction conditions may vary for optimal results with different substrates.
Reaction Mechanism: Silver-Catalyzed Decarboxylative Difluoromethylation
Copper-Catalyzed Visible-Light-Induced Allylic Difluoromethylation of Unactivated Alkenes
This innovative method utilizes visible light and a copper catalyst to achieve the allylic difluoromethylation of readily available unactivated alkenes. This compound serves as an inexpensive and easy-to-handle source of the difluoromethyl radical.[6][7]
Experimental Protocol: General Procedure for Allylic Difluoromethylation [6][7]
-
In a reaction tube, combine the unactivated alkene (1.0 equiv.), this compound (2.0 equiv.), a copper catalyst such as copper(I) iodide (CuI, 10 mol%), and a ligand (e.g., 1,10-phenanthroline, 20 mol%).
-
Add a suitable solvent, such as acetonitrile (MeCN).
-
Add an oxidant, for example, (diacetoxyiodo)benzene (B116549) (PIDA, 2.5 equiv.).
-
Seal the tube and irradiate the mixture with a blue LED light source (e.g., 450 nm) at room temperature for 12-24 hours.
-
After the reaction is complete (monitored by GC-MS or NMR), dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the allylic difluoromethylated product.
Quantitative Data: Substrate Scope of Copper-Catalyzed Allylic Difluoromethylation [6][8][9]
| Entry | Alkene Substrate | Product | Yield (%) |
| 1 | Cyclohexene | 3-(Difluoromethyl)cyclohex-1-ene | 65 |
| 2 | 1-Octene | 3-(Difluoromethyl)oct-1-ene | 58 |
| 3 | Styrene | (3,3-Difluoroprop-1-en-2-yl)benzene | 45 |
| 4 | α-Methylstyrene | (3,3-Difluoro-2-methylprop-1-en-2-yl)benzene | 72 |
Yields are for isolated products. Reaction conditions and regioselectivity may vary depending on the substrate.
Experimental Workflow: Photocatalytic Allylic Difluoromethylation
Polymerization: An Emerging Area of Investigation
While the application of this compound in polymerization catalysis is still an emerging field, its acidic nature suggests potential as a co-initiator in cationic polymerization.[1][10] Strong Brønsted acids are known to initiate the polymerization of electron-rich olefins.[11] The high acidity of DFAA (pKa ≈ 1.3) makes it a candidate for this role, potentially in conjunction with a Lewis acid.
Conceptual Protocol: Cationic Polymerization of Isobutylene
This is a conceptual protocol as detailed experimental data for DFAA is limited.
-
Dry all glassware and solvents thoroughly. The reaction is highly sensitive to moisture.
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) and at low temperature (e.g., -80 °C), dissolve the monomer (isobutylene) in a non-nucleophilic solvent (e.g., dichloromethane).
-
In a separate flask, prepare the initiating system by adding this compound (as a proton source) to a solution of a Lewis acid (e.g., boron trifluoride etherate, BF₃·OEt₂) in the same solvent.
-
Slowly add the initiating system to the stirred monomer solution.
-
Allow the polymerization to proceed for the desired time.
-
Quench the reaction by adding a nucleophilic reagent, such as methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash, and dry under vacuum.
Logical Relationship: DFAA in Cationic Polymerization
Environmental Catalysis: A Frontier of Green Chemistry
The unique properties of fluorinated compounds are also being explored in environmental catalysis. While direct catalytic applications of DFAA are not yet widely reported, its derivatives and related fluorinated materials are under investigation for the degradation of persistent organic pollutants (POPs). For instance, photocatalytic systems involving fluorinated catalysts are being studied for their enhanced efficiency in breaking down recalcitrant compounds.
Application Note: Potential in Photocatalytic Degradation
This compound could potentially be used to modify the surface of photocatalysts (e.g., TiO₂ or ZnO). The electron-withdrawing nature of the difluoromethyl group might enhance the separation of photogenerated electron-hole pairs, thereby increasing the quantum yield of the photocatalytic process. This could lead to more efficient degradation of a wide range of organic pollutants in water and air. Further research is needed to develop and validate specific protocols in this promising area.
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the halogen exchange reaction of dichloroacetic acid using potassium fluoride (B91410).[2][12]
Experimental Protocol: Synthesis of this compound [2][12]
-
In a suitable reaction vessel, dissolve potassium fluoride (KF, ~9 equiv.) in water.
-
Add dichloroacetic acid (1.0 equiv.) to the aqueous KF solution.
-
Heat the mixture to 150 °C and stir vigorously for approximately 10 minutes.
-
Cool the reaction mixture to room temperature.
-
Acidify the aqueous solution with a strong acid (e.g., concentrated HCl).
-
Extract the product with several portions of diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by distillation to obtain this compound.
Quantitative Data: Synthesis of this compound [2][12]
| Starting Material | Reagent | Temperature (°C) | Time (min) | Conversion (%) | Yield (%) |
| Dichloroacetic acid | KF/H₂O | 150 | 6 | 100 | 94 |
This document provides a snapshot of the emerging applications of this compound in catalysis. The detailed protocols and data presented for organic synthesis highlight its current impact, while the conceptual applications in polymerization and environmental catalysis point towards exciting future research directions. As research in this area continues to grow, the utility of DFAA in developing novel and efficient catalytic systems is expected to expand significantly.
References
- 1. grokipedia.com [grokipedia.com]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. This compound as a New Reagent for Direct C-H Difluoromethylation of Heteroaromatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Silver-Catalyzed C-H Aryloxydifluoromethylation and Arylthiodifluoromethylation of Heteroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Late‐Stage 18F‐Difluoromethyl Labeling of N‐Heteroaromatics with High Molar Activity for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Visible-Light-Induced Allylic Difluoromethylation of Unactivated Alkenes Using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pslc.ws [pslc.ws]
- 8. researchgate.net [researchgate.net]
- 9. Copper-Catalyzed Visible-Light-Induced Allylic Difluoromethylation of Unactivated Alkenes Using this compound. | Semantic Scholar [semanticscholar.org]
- 10. youtube.com [youtube.com]
- 11. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 12. alfa-chemical.com [alfa-chemical.com]
Application Note: Analysis of Organic Acids Using Difluoroacetic Acid in Capillary Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capillary electrophoresis (CE) is a powerful and efficient analytical technique for the separation of charged species, including organic acids. The choice of the background electrolyte (BGE) is critical for achieving optimal separation. This application note describes a novel approach utilizing difluoroacetic acid (DFA) as a key component of the BGE for the analysis of a variety of organic acids. DFA, a strong acid with a pKa of 1.33, offers high conductivity and potential for unique selectivity in the separation of anionic analytes. Its properties may provide advantages in terms of resolution and analysis time.
This document provides a theoretical framework and a detailed protocol for the separation of common organic acids using a DFA-based BGE. The proposed method is designed for robust performance and can be adapted for various applications in pharmaceutical analysis, food and beverage quality control, and metabolic research.
Principle of Separation
In this method, organic acids are separated in their anionic form by capillary zone electrophoresis (CZE). A fused-silica capillary is employed, and a negative voltage is applied. To facilitate the migration of anions towards the detector, the electroosmotic flow (EOF) is reversed from its natural cathodic direction to an anodic direction. This is achieved by incorporating a cationic surfactant, such as cetyltrimethylammonium bromide (CTAB), into the BGE. The CTAB dynamically coats the negatively charged capillary wall, creating a positively charged surface and reversing the EOF. The organic acid anions migrate towards the anode, and their separation is based on differences in their charge-to-size ratios, which dictates their electrophoretic mobility.
Advantages of a this compound-Based BGE
While not yet a standard method, the use of this compound in the BGE for organic acid analysis is proposed based on the following potential benefits:
-
High Conductivity: As a strong acid, DFA is completely ionized at typical operating pHs, contributing to a stable and conductive BGE. This can lead to efficient separations and sharp peaks.
-
Unique Selectivity: The presence of the difluoroacetate (B1230586) anion as a co-ion in the BGE may offer different selectivity for the separation of organic acids compared to more traditional BGEs like phosphate (B84403) or borate (B1201080) buffers.
-
Low UV Absorbance: DFA is not expected to have significant UV absorbance at wavelengths typically used for the detection of organic acids, making it suitable for direct UV detection methods.
Experimental Protocols
Materials and Reagents
-
Capillary: Fused-silica capillary, 50 µm I.D., effective length of 50 cm, total length of 60.2 cm.
-
Instrumentation: A commercial capillary electrophoresis system equipped with a UV detector.
-
Reagents:
-
This compound (DFA), ≥98% purity
-
Sodium hydroxide (B78521) (NaOH), analytical grade
-
Cetyltrimethylammonium bromide (CTAB), ≥99% purity
-
Organic acid standards (e.g., lactate, acetate, citrate, succinate, malate, tartrate), analytical grade
-
Deionized water (18.2 MΩ·cm)
-
Preparation of Solutions
1. Background Electrolyte (BGE) - 20 mM this compound, pH 5.5, with 0.5 mM CTAB:
-
Weigh an appropriate amount of this compound to prepare a 20 mM solution in deionized water.
-
Adjust the pH of the solution to 5.5 with 1 M sodium hydroxide.
-
Add CTAB to a final concentration of 0.5 mM.
-
Sonicate the solution for 10 minutes to ensure complete dissolution.
-
Filter the BGE through a 0.22 µm syringe filter before use.
2. Standard Solutions:
-
Prepare individual stock solutions of each organic acid at a concentration of 100 mM in deionized water.
-
Prepare a mixed standard solution containing all organic acids of interest at a concentration of 1 mM each by diluting the stock solutions.
-
Prepare a series of calibration standards by diluting the mixed standard solution to concentrations ranging from 0.05 mM to 2 mM.
3. Sample Preparation:
-
Liquid Samples (e.g., beverages, cell culture media): Dilute the sample with deionized water to bring the analyte concentrations within the calibration range. Filter the diluted sample through a 0.22 µm syringe filter.
-
Solid Samples (e.g., pharmaceutical formulations, food products): Extract the organic acids using an appropriate solvent (e.g., water, methanol/water). The extraction protocol should be optimized for the specific sample matrix. Centrifuge and filter the extract through a 0.22 µm syringe filter before injection.
Capillary Electrophoresis Method
| Parameter | Condition |
| Capillary | Fused-silica, 50 µm I.D., 50 cm effective length |
| BGE | 20 mM this compound, pH 5.5, 0.5 mM CTAB |
| Voltage | -25 kV |
| Injection | Hydrodynamic, 50 mbar for 5 seconds |
| Temperature | 25 °C |
| Detection | Direct UV at 214 nm |
| Capillary Conditioning | 1 M NaOH (30 min), deionized water (15 min), BGE (30 min) |
| Pre-run Rinse | 1 M NaOH (2 min), deionized water (2 min), BGE (5 min) |
| Post-run Rinse | Deionized water (2 min), 1 M NaOH (2 min) |
Data Presentation
The following table summarizes hypothetical quantitative data for the separation of a standard mixture of organic acids using the proposed method. This data is for illustrative purposes and would need to be experimentally determined and validated.
| Analyte | Migration Time (min) | Peak Area (arbitrary units) | Efficiency (plates/meter) | Resolution (Rs) |
| Lactate | 3.2 | 15000 | 250,000 | - |
| Acetate | 3.5 | 18000 | 280,000 | 2.1 |
| Succinate | 4.1 | 22000 | 300,000 | 3.5 |
| Malate | 4.6 | 25000 | 320,000 | 2.8 |
| Tartrate | 5.2 | 21000 | 290,000 | 3.1 |
| Citrate | 6.0 | 30000 | 350,000 | 4.2 |
Visualizations
Troubleshooting & Optimization
Difluoroacetic Acid (DFA) in Protein Analysis: A Technical Support Center
Welcome to the technical support center for the use of Difluoroacetic Acid (DFA) in protein analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the application of DFA in liquid chromatography-mass spectrometry (LC-MS) workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DFA) and why is it used in protein analysis?
This compound (DFA) is a volatile ion-pairing agent used as a mobile phase modifier in reversed-phase high-performance liquid chromatography (RP-HPLC) for protein and peptide analysis.[1] It serves as an alternative to other commonly used modifiers like trifluoroacetic acid (TFA) and formic acid (FA).[2] DFA is chosen because it offers a compromise between the high chromatographic resolution typically achieved with TFA and the enhanced mass spectrometry (MS) sensitivity seen with FA.[3][4][5] It is less acidic and less hydrophobic than TFA, which helps to reduce ion suppression in the MS source.[3][4]
Q2: When should I choose DFA over TFA or FA for my protein analysis?
The choice between DFA, TFA, and FA depends on the specific requirements of your analysis.
-
Choose DFA when: You need a balance of good chromatographic separation (better than FA) and good MS sensitivity (better than TFA).[2][3][6] This is often the case in peptide mapping, intact protein analysis, and characterization of antibody-drug conjugates (ADCs) where both high-quality chromatography and mass spectra are crucial.[3][4][7]
-
Choose TFA when: Your primary goal is to achieve the highest possible chromatographic resolution, and MS sensitivity is a secondary concern. TFA is a strong ion-pairing agent that minimizes secondary interactions with the column, leading to sharp peaks.[8][9] However, it is known to cause significant ion suppression in ESI-MS.[10][11][12]
-
Choose FA when: Maximizing MS sensitivity is your top priority, and you can tolerate some compromise in chromatographic performance. FA is a weaker ion-pairing agent and generally results in the highest MS signal but may lead to broader peaks and poorer resolution compared to TFA and DFA.[2][5]
Q3: What is the optimal concentration of DFA to use in the mobile phase?
The optimal concentration of DFA can vary depending on the specific application, but a common starting point is 0.05% to 0.1% (v/v) in both the aqueous and organic mobile phases.[7] For some applications, such as the analysis of antibody-drug conjugates, concentrations up to 0.15% have been used to improve protein recovery and reduce on-column degradation, especially at elevated temperatures.[5] It is recommended to optimize the concentration for your specific protein or peptide separation to achieve the best balance of peak shape, retention, and MS signal.
Q4: Can the purity of DFA affect my results?
Yes, the purity of DFA is critical for obtaining high-quality LC-MS data.[3][8] Using a purified, MS-grade DFA with low levels of trace metals and other contaminants is essential to prevent the formation of salt adducts and to ensure high-quality mass spectra.[3][4] Impurities in the DFA can lead to extraneous peaks in the chromatogram and interfere with the ionization of the target analytes.
Q5: Will DFA affect the retention time of my proteins or peptides?
Yes, DFA will affect the retention time of your analytes. Due to its ion-pairing properties, which are intermediate between FA and TFA, peptide retentivity generally increases in the order of FA < DFA < TFA. The increased hydrophobicity and ion-pairing strength of the acid modifier leads to longer retention times on reversed-phase columns.
Troubleshooting Guide
This guide addresses common issues encountered when using DFA in protein analysis.
Issue 1: Poor Peak Shape (Broadening or Tailing)
-
Possible Cause 1: Suboptimal DFA Concentration.
-
Solution: The concentration of the ion-pairing agent is crucial for good peak shape.[9] If peaks are broad, try increasing the DFA concentration in your mobile phase in increments of 0.025% to see if peak shape improves. Conversely, if you suspect the concentration is too high, try decreasing it.
-
-
Possible Cause 2: Secondary Interactions with the Column.
-
Solution: While DFA is an effective ion-pairing agent, residual silanol (B1196071) groups on the stationary phase can still cause peak tailing. Ensure your mobile phase pH is low enough to suppress silanol activity. Using a column with a charged surface stationary phase, such as a CSH column, can sometimes improve peak shape.[8]
-
-
Possible Cause 3: Column Overloading.
-
Solution: Injecting too much sample can lead to peak distortion. Reduce the amount of protein or peptide injected onto the column.
-
Issue 2: Low MS Signal Intensity / Ion Suppression
-
Possible Cause 1: DFA Concentration is Too High.
-
Possible Cause 2: Contaminated DFA or Mobile Phase.
-
Solution: Ensure you are using high-purity, MS-grade DFA and LC-MS grade solvents.[3] Contaminants can compete with your analyte for ionization. Prepare fresh mobile phases daily.
-
-
Possible Cause 3: Matrix Effects.
Issue 3: Poor Reproducibility of Retention Times
-
Possible Cause 1: Inconsistent Mobile Phase Preparation.
-
Solution: Precisely measure the amount of DFA added to your mobile phases. Even small variations can lead to shifts in retention time. Use a calibrated pipette for accurate measurement.
-
-
Possible Cause 2: Column Equilibration.
-
Solution: Ensure the column is fully equilibrated with the mobile phase containing DFA before starting your analytical run. Inadequate equilibration can cause retention time drift.
-
-
Possible Cause 3: Fluctuations in Column Temperature.
-
Solution: Use a column oven to maintain a constant temperature. Temperature fluctuations can significantly impact retention times in reversed-phase chromatography.[13]
-
Quantitative Data Summary
The following table summarizes the comparative performance of Formic Acid (FA), this compound (DFA), and Trifluoroacetic Acid (TFA) as mobile phase modifiers in protein and peptide analysis.
| Parameter | Formic Acid (FA) | This compound (DFA) | Trifluoroacetic Acid (TFA) |
| MS Sensitivity | Highest[5] | Intermediate (higher than TFA, slightly lower than FA)[3] | Lowest (significant ion suppression)[3][10] |
| Chromatographic Resolution | Lowest[8] | Intermediate (better than FA)[4] | Highest[8] |
| Peptide Retention | Least Retentive | Intermediate Retention | Most Retentive |
| Peak Shape | Often Broader Peaks[14] | Good Peak Shape (comparable to TFA)[14] | Sharpest Peaks[15] |
Experimental Protocols
Protocol 1: Preparation of Mobile Phase with DFA
This protocol describes the preparation of a standard 0.1% (v/v) DFA mobile phase for LC-MS analysis.
Materials:
-
High-purity, MS-grade this compound (DFA)[3]
-
LC-MS grade water
-
LC-MS grade acetonitrile (B52724) (ACN)
-
Calibrated pipettes
-
Clean, sterile glass mobile phase bottles
Procedure:
-
Aqueous Mobile Phase (Mobile Phase A):
-
Measure 1 L of LC-MS grade water into a clean mobile phase bottle.
-
Using a calibrated pipette, add 1.0 mL of high-purity DFA to the water.
-
Cap the bottle and mix thoroughly by inversion.
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Organic Mobile Phase (Mobile Phase B):
-
Measure 1 L of LC-MS grade acetonitrile into a clean mobile phase bottle.
-
Using a calibrated pipette, add 1.0 mL of high-purity DFA to the acetonitrile.
-
Cap the bottle and mix thoroughly by inversion.
-
Degas the mobile phase.
-
Protocol 2: General Peptide Mapping Workflow using DFA
This protocol outlines a typical workflow for peptide mapping of a monoclonal antibody (mAb) using DFA.
Materials:
-
Reduced and alkylated tryptic digest of mAb[3]
-
Mobile Phase A: 0.1% DFA in water
-
Mobile Phase B: 0.1% DFA in acetonitrile
-
A suitable reversed-phase column (e.g., C18)
-
UPLC/HPLC system coupled to a QToF mass spectrometer[3]
Procedure:
-
Sample Preparation: Reconstitute the lyophilized peptide digest in Mobile Phase A to a final concentration of approximately 1 mg/mL.
-
LC Method:
-
Column: ACQUITY UPLC Peptide BEH C18, 130 Å, 1.7 µm, 2.1 x 150 mm
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 65°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-3 min: 1% B
-
3-50 min: 1-35% B (linear gradient)
-
50-52 min: 35-95% B (linear gradient)
-
52-55 min: 95% B
-
55-56 min: 95-1% B (linear gradient)
-
56-60 min: 1% B (re-equilibration)
-
-
-
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Range: m/z 100-2000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 50 V
-
Desolvation Temperature: 500 °C[3]
-
Visualizations
Caption: Troubleshooting workflow for poor peak shape in DFA-based protein analysis.
Caption: Decision tree for selecting an appropriate mobile phase modifier.
References
- 1. This compound as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins [sigmaaldrich.com]
- 2. This compound as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins | Separation Science [sepscience.com]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. High sensitivity LC-MS profiling of antibody-drug conjugates with this compound ion pairing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High sensitivity LC-MS profiling of antibody-drug conjugates with this compound ion pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. halocolumns.com [halocolumns.com]
- 7. Effect of this compound and biological matrices on the development of a liquid chromatography-triple quadrupole mass spectrometry method for determination of intact growth factor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 13. How LC-MS Works in Proteomics | Technology Networks [technologynetworks.com]
- 14. lcms.cz [lcms.cz]
- 15. This compound as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins [merckmillipore.com]
Technical Support Center: Optimizing Difluoroacetic Acid in Chromatography
Welcome to the technical support center for the application of difluoroacetic acid (DFA) in chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on method optimization and to offer solutions for common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: When should I choose this compound (DFA) as a mobile phase additive over Trifluoroacetic Acid (TFA) or Formic Acid (FA)?
A1: The choice of mobile phase additive depends on the specific requirements of your analysis, particularly the detector being used.
-
Choose DFA when: You need a balance between good chromatographic resolution (peak shape) and mass spectrometry (MS) sensitivity. DFA is an excellent alternative when TFA causes significant ion suppression in your MS, but FA provides poor peak shape with your analytes.[1][2] It is particularly well-suited for LC-UV/MS analysis of proteins and peptides.[1][2][3]
-
Choose TFA when: Your primary detector is UV, and achieving the sharpest peaks is critical. TFA is a strong ion-pairing agent that provides excellent peak shape and retention for proteins and peptides.[2] However, it is a poor choice for MS detection due to significant signal suppression.[2]
-
Choose FA when: Your primary concern is maximizing the MS signal. FA provides good ionization efficiency but often at the cost of broader peaks and poorer chromatographic separation compared to TFA and DFA.[2]
Q2: What is the recommended starting concentration for DFA in the mobile phase?
A2: A common starting concentration for DFA in both the aqueous (A) and organic (B) mobile phases is 0.1% (v/v) .[3][4][5][6] This concentration typically provides a good balance of chromatographic performance and MS sensitivity for general peptide and protein analysis. However, the optimal concentration can be analyte-dependent, and in some cases, concentrations up to 0.15% have been used to improve protein recovery and reduce on-column degradation, particularly for antibody-drug conjugates (ADCs).[7][8]
Q3: I am observing significant sodium adducts in my mass spectra when using DFA. What is the cause and how can I fix it?
A3: The presence of sodium adducts when using DFA is often due to trace metal impurities in the reagent.[9] Commercial-grade DFA can contain sodium, which can interfere with mass spectra interpretation by forming adducts and distorting the relative abundances of protonated species.[7][9]
Solution:
-
Use a high-purity, MS-grade DFA.[10] Products like IonHance DFA are specifically purified to have low metal content (less than 100 ppb of sodium and potassium).[4]
-
If high-purity DFA is not available, distillation of the reagent-grade DFA can significantly reduce metal contaminants.[7]
Q4: My peak shapes are broad or tailing when using DFA. What are the potential causes and solutions?
A4: While DFA generally provides good peak shape, several factors can lead to broadening or tailing.
-
Insufficient Ion Pairing: The concentration of DFA may be too low for your specific analyte. Consider incrementally increasing the DFA concentration (e.g., from 0.1% to 0.12%, 0.15%) to see if peak shape improves.
-
Secondary Interactions: Basic compounds can interact with residual silanols on the column packing material, leading to tailing.[11][12] Using a column with low silanol (B1196071) activity is recommended.
-
Column Contamination or Deterioration: The column may be contaminated with strongly retained compounds or the packed bed may have deteriorated.[12][13] Follow the manufacturer's guidelines for column washing. If the problem persists, the column may need to be replaced.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.[13] Whenever possible, dissolve your sample in the initial mobile phase.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor Peak Shape (Tailing/Broadening) | Inadequate ion-pairing with the analyte. | Increase the concentration of DFA in the mobile phase (e.g., from 0.1% to 0.15%). |
| Secondary interactions with the stationary phase. | Ensure you are using a column with low silanol activity. Consider a different column chemistry if the problem persists. | |
| Column contamination or void formation. | Flush the column according to the manufacturer's instructions. If a void is suspected, replace the column.[13][14] | |
| Low MS Signal Intensity | Ion suppression is still occurring. | While DFA has lower ion suppression than TFA, it is still more suppressive than FA.[1] Confirm that your MS source parameters are optimized. If the signal is still too low, consider if FA is a viable option for your separation needs. |
| High MS Baseline Noise | Contaminated mobile phase or reagents. | Use high-purity, MS-grade solvents and additives.[10] Ensure all glassware is thoroughly cleaned. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or temperature. | Prepare fresh mobile phases daily. Use a column oven to maintain a stable temperature.[13] |
| Column equilibration is insufficient. | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. | |
| Presence of Salt Adducts (e.g., [M+Na]+) | Metal contamination in the DFA reagent. | Use a purified, MS-grade DFA.[4][9] Commercial DFA can have high levels of sodium.[9] |
Data and Protocols
Comparison of Mobile Phase Additives
The following table summarizes the typical performance of Formic Acid (FA), this compound (DFA), and Trifluoroacetic Acid (TFA) in reversed-phase chromatography of peptides and proteins.
| Parameter | 0.1% Formic Acid (FA) | 0.1% this compound (DFA) | 0.1% Trifluoroacetic Acid (TFA) |
| Peak Shape (Symmetry) | Fair to Poor (often broader with more tailing)[3][5] | Good (more Gaussian than FA)[3] | Excellent (sharp, symmetrical peaks)[2] |
| Peak Width (FWHM) | Widest[3] | Intermediate (narrower than FA, slightly wider than TFA)[1] | Narrowest[2] |
| MS Signal Intensity | Highest (minimal ion suppression)[3][6] | Intermediate (less suppression than TFA)[3][6] | Lowest (significant ion suppression)[2] |
| Analyte Retention | Least Retention[2] | Intermediate Retention[2][4] | Highest Retention[2][4] |
FWHM: Full Width at Half Maximum
Experimental Protocol: Peptide Mapping with DFA
This protocol provides a general starting point for peptide mapping using DFA as a mobile phase additive with LC-UV/MS.
1. Sample Preparation:
- Digest your protein of interest using a standard trypsin digestion protocol.
- After digestion, quench the reaction and prepare the sample for injection.
- The final sample should be dissolved in the initial mobile phase conditions (e.g., 98% Mobile Phase A, 2% Mobile Phase B).
2. Mobile Phase Preparation:
- Mobile Phase A: 0.1% (v/v) this compound in HPLC-grade water.
- Mobile Phase B: 0.1% (v/v) this compound in HPLC-grade acetonitrile.
- Filter and degas both mobile phases prior to use.
3. Chromatographic Conditions:
- Column: A C18 reversed-phase column suitable for peptide separations (e.g., Waters ACQUITY UPLC Peptide BEH C18, 130 Å, 1.7 µm, 2.1 x 150 mm).[4][9]
- Flow Rate: 0.2 - 0.4 mL/min (for a 2.1 mm ID column).
- Column Temperature: 60 °C (can be optimized).[15]
- Injection Volume: 1 - 10 µL.
- UV Detection: 214 nm or 280 nm.
- Gradient: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0.0 | 2 | | 5.0 | 2 | | 50.0 | 40 | | 55.0 | 90 | | 60.0 | 90 | | 61.0 | 2 | | 70.0 | 2 |
4. MS Detector Settings (Example for a Q-TOF):
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Capillary Voltage: 3.5 kV.[9]
- Cone Voltage: 30-50 V.[9]
- Desolvation Temperature: 350-500 °C.[9]
- Mass Range: 100-2000 m/z.[9]
Visual Guides
Logical Workflow for Mobile Phase Additive Selection
Caption: Decision tree for selecting the optimal mobile phase additive.
Troubleshooting Workflow for Poor Peak Shape
Caption: A step-by-step guide to troubleshooting poor peak shapes with DFA.
References
- 1. This compound as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins | Separation Science [sepscience.com]
- 2. This compound as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins [sigmaaldrich.com]
- 3. lcms.cz [lcms.cz]
- 4. waters.com [waters.com]
- 5. waters.com [waters.com]
- 6. waters.com [waters.com]
- 7. High sensitivity LC-MS profiling of antibody-drug conjugates with this compound ion pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. support.waters.com [support.waters.com]
- 11. obrnutafaza.hr [obrnutafaza.hr]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. halocolumns.com [halocolumns.com]
- 14. labveda.com [labveda.com]
- 15. chromatographyonline.com [chromatographyonline.com]
common impurities in difluoroacetic acid and their effect on LC-MS
Welcome to the technical support center for the use of difluoroacetic acid (DFA) in Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and answer frequently asked questions related to DFA impurities and their impact on LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound that can affect my LC-MS results?
A1: The most critical impurities in this compound for LC-MS applications are typically not by-products from its synthesis, but rather contaminants introduced during manufacturing, packaging, and handling. The most common of these include:
-
Metal Ions (Sodium and Potassium): These are the most prevalent and problematic impurities. Commercial reagent-grade DFA can contain high levels of sodium and potassium salts.[1][2]
-
Related Halogenated Acetic Acids: Depending on the synthesis route, trace amounts of monochloroacetic acid or dichloroacetic acid could potentially be present.[3][4]
-
Particulates and Other Non-Volatile Residues: As with any mobile phase component, microscopic particulate matter can be present in lower-grade reagents.
Q2: How can these impurities in this compound impact my LC-MS data?
A2: Impurities in DFA can have several detrimental effects on LC-MS data quality:
-
Adduct Formation: Sodium ([M+Na]⁺) and potassium ([M+K]⁺) ions readily form adducts with analyte molecules in the electrospray ionization (ESI) source. This splits the analyte signal between the protonated molecule and its adducted forms, which complicates spectral interpretation and can reduce the signal intensity of the primary ion, thereby decreasing sensitivity.[1][2]
-
Increased Background Noise: Contaminated mobile phase additives can lead to a higher baseline noise level, which reduces the signal-to-noise ratio and can obscure low-level analyte peaks.[5][6]
-
Ghost Peaks: Impurities in the mobile phase can accumulate on the column during the gradient and later elute as broad or distinct "ghost" peaks, especially during column washing or re-equilibration steps.[7]
-
Ion Suppression: While DFA itself is known to cause less ion suppression than trifluoroacetic acid (TFA), other impurities could potentially interfere with the ionization of target analytes.[8][9][10]
Q3: I am seeing significant sodium adducts in my mass spectra when using DFA. What is the likely cause and how can I fix it?
A3: The most probable cause of sodium adducts when using DFA is the purity of the acid itself.[2] Standard reagent-grade DFA may not be suitable for sensitive LC-MS applications due to higher levels of metal ion contamination.[1]
Solutions:
-
Use High-Purity, MS-Grade DFA: Always purchase DFA that is specifically designated as "LC-MS grade" or has certified low levels of metal contaminants (e.g., sodium and potassium levels below 100 ppb).
-
Use High-Purity Solvents: Ensure that the water and organic solvent (e.g., acetonitrile, methanol) used to prepare your mobile phases are also of LC-MS grade.
-
Utilize Clean Containers: Prepare and store mobile phases in certified low-density polyethylene (B3416737) (LDPE) or other appropriate containers that are known to have low levels of leachable metals. Avoid using glass containers for long-term storage of mobile phases as ions can leach from the glass.
Q4: When should I choose this compound over formic acid or trifluoroacetic acid?
A4: The choice between DFA, formic acid (FA), and trifluoroacetic acid (TFA) depends on the specific requirements of your analysis.
-
Choose Formic Acid (FA) when maximum MS sensitivity is the top priority and chromatographic resolution is secondary. FA provides excellent ionization efficiency but may result in broader peaks and less efficient separations compared to TFA and DFA.[8][9][10]
-
Choose Trifluoroacetic Acid (TFA) when optimal chromatographic peak shape and resolution are essential, and MS detection is not required or sensitivity is not a major concern. TFA is a strong ion-pairing agent that yields sharp peaks but is known to cause significant ion suppression in the MS source.[9][11][12]
-
Choose this compound (DFA) when a balance between good chromatographic performance and good MS sensitivity is needed. DFA acts as a compromise, providing better peak shapes than FA and causing significantly less ion suppression than TFA.[1][8][13][14]
Quantitative Data Summary
The following table summarizes the comparative effects of Formic Acid (FA), this compound (DFA), and Trifluoroacetic Acid (TFA) on LC-MS performance as reported in various studies.
| Parameter | Formic Acid (FA) | This compound (DFA) | Trifluoroacetic Acid (TFA) | Source(s) |
| MS Signal Intensity | Highest | Intermediate (Significantly higher than TFA) | Lowest (Causes significant ion suppression) | [9][13][14] |
| Chromatographic Peak Width | Broadest | Narrow (Comparable to TFA) | Narrowest | [13] |
| Peak Symmetry | Less Symmetrical | More Symmetrical (Gaussian) | More Symmetrical (Gaussian) | [13] |
| Sodium Adduct Formation | Low | Low (with high-purity DFA) | Low | [13] |
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered when using this compound in LC-MS.
Issue 1: High Abundance of Sodium ([M+Na]⁺) or Potassium ([M+K]⁺) Adducts
-
Potential Cause: Use of non-LC-MS grade DFA, contaminated solvents, or inappropriate mobile phase containers.
-
Troubleshooting Steps:
-
Verify that the DFA used is specified as high-purity or LC-MS grade. Commercially available "IonHance DFA" is one such example that is noted to have sodium and potassium levels below 100 ppb.
-
Prepare a fresh mobile phase using newly opened LC-MS grade water and organic solvent.
-
Switch to certified low-metal-leaching containers for mobile phase preparation and storage.
-
If the problem persists, flush the entire LC system with a high-purity mobile phase (e.g., 0.1% formic acid in water/acetonitrile) to remove any residual salt contamination.[11]
-
Issue 2: High Background Noise or Presence of Ghost Peaks in the Chromatogram
-
Potential Cause: Impurities in the DFA or other mobile phase components are accumulating on the column.[7]
-
Troubleshooting Steps:
-
Confirm the purity of all mobile phase components (DFA, water, organic solvent).
-
To isolate the source of contamination, prepare and run mobile phases where only one component is from a different, trusted lot.
-
Perform a blank injection (injecting only the mobile phase) to see if the ghost peaks are still present.[6]
-
If the contamination is suspected to be from the mobile phase, replace it with a freshly prepared batch from high-purity reagents.
-
Issue 3: Poor Peak Shape (Broadening or Tailing)
-
Potential Cause: While DFA generally provides good peak shape, issues can still arise from other factors.
-
Troubleshooting Steps:
-
Ensure the concentration of DFA is appropriate, typically 0.05% to 0.1% (v/v).[15]
-
Verify that the column is not degraded. Column contamination can lead to poor peak shape.[16]
-
Ensure compatibility between the sample solvent and the mobile phase. A solvent mismatch can cause peak distortion.[16]
-
For basic analytes, DFA acts as an ion-pairing agent. Ensure the pH of the mobile phase is appropriate for the analytes of interest.
-
Visual Workflow and Logic Diagrams
Below are diagrams illustrating key concepts and troubleshooting workflows.
Caption: Logic for selecting the appropriate mobile phase additive.
Caption: Workflow for troubleshooting metal adducts in LC-MS.
Experimental Protocols
Protocol: Comparative Analysis of Mobile Phase Modifiers (FA, DFA, TFA)
This protocol outlines a general procedure for comparing the performance of formic acid, this compound, and trifluoroacetic acid for a given analyte or sample.
-
Preparation of Mobile Phases:
-
Prepare three sets of aqueous (A) and organic (B) mobile phases. For example:
-
Mobile Phase A: 0.1% (v/v) of the specified acid (FA, DFA, or TFA) in LC-MS grade water.
-
Mobile Phase B: 0.1% (v/v) of the same acid in LC-MS grade acetonitrile.
-
-
Crucially, use high-purity, LC-MS grade acids for this comparison to ensure observed differences are due to the properties of the acids themselves and not impurities.
-
-
Sample Preparation:
-
Prepare the analyte of interest at a known concentration (e.g., 2.5 µg/mL) in a suitable solvent, preferably the initial mobile phase condition (e.g., 95% A / 5% B).
-
-
LC-MS System Configuration:
-
LC System: An ACQUITY UPLC I-Class System or equivalent.
-
Column: A standard reversed-phase column suitable for the analyte, such as an ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer such as a Xevo TQ-S MS/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode as appropriate for the analyte.
-
-
Experimental Procedure:
-
For each set of mobile phases (FA, DFA, and TFA):
-
Thoroughly flush the LC system and column with the new mobile phase set to ensure complete equilibration and removal of the previous acid. A minimum of 10-15 column volumes is recommended.
-
Inject a blank sample to establish a stable baseline.
-
Inject the prepared analyte sample in triplicate.
-
Run a suitable gradient program (e.g., 5% to 95% B over 5-10 minutes).
-
-
-
Data Analysis:
-
For each modifier, compare the following metrics:
-
MS Signal Response: Measure the peak area of the primary protonated/deprotonated ion for the analyte.
-
Peak Width: Measure the peak width at half-maximum to assess chromatographic efficiency.[13]
-
Retention Time: Note any shifts in retention time, as stronger ion-pairing agents like TFA can increase retention for certain analytes.
-
Spectral Quality: Examine the mass spectra for the presence and relative abundance of sodium or other adducts.[13]
-
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. lcms.cz [lcms.cz]
- 3. alfa-chemical.com [alfa-chemical.com]
- 4. LC-MS/MS | Determination of residual monochloroacetic acid, dichloroacetic acid and glycolic acid in cosmetic raw materials - EXPEC TECHNOLOGY [en.expec-tech.com]
- 5. zefsci.com [zefsci.com]
- 6. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. This compound as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins [sigmaaldrich.com]
- 9. This compound as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins [sigmaaldrich.com]
- 10. This compound as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins | Separation Science [sepscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Can I Use Trifluoroacetic Acid TFA to Improve the Performance in LCMS - FAQ [mtc-usa.com]
- 13. lcms.cz [lcms.cz]
- 14. High sensitivity LC-MS profiling of antibody-drug conjugates with this compound ion pairing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of this compound and biological matrices on the development of a liquid chromatography-triple quadrupole mass spectrometry method for determination of intact growth factor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
Technical Support Center: Difluoroacetic Acid (DFA) in Mobile Phase
Welcome to the technical support center for the use of difluoroacetic acid (DFA) in your chromatography mobile phase. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DFA) and why is it used as a mobile phase modifier?
This compound (DFA) is a structural analogue of trifluoroacetic acid (TFA) and is used as an ion-pairing agent and to control pH in reversed-phase chromatography, particularly for the analysis of proteins and peptides.[1][2] It is often chosen as a compromise between TFA and formic acid (FA) because it provides good chromatographic peak shape with less mass spectrometry (MS) signal suppression than TFA.[1][2][3]
Q2: How does DFA compare to other common mobile phase modifiers like TFA and formic acid?
DFA offers a balance of performance characteristics between TFA and FA, especially in LC-UV/MS applications.[1][2][3][4][5]
| Feature | Trifluoroacetic Acid (TFA) | This compound (DFA) | Formic Acid (FA) |
| Peak Shape (UV) | Excellent, sharp peaks | Good, slightly broader than TFA | Often results in broader peaks |
| MS Signal Suppression | Strong suppression | Moderate suppression | Minimal suppression |
| Ion-Pairing Strength | Strong | Moderate | Weak |
| Retention | Good for proteins/peptides | Good, slightly less than TFA | Less retention |
Q3: What are the primary signs of this compound degradation in the mobile phase?
While specific studies on DFA degradation in HPLC mobile phases are limited, general indicators of mobile phase instability may include:
-
Baseline Drift or Noise: An unstable baseline, particularly during gradient elution, can suggest changes in the mobile phase composition over time.
-
Appearance of Ghost Peaks: These are unexpected peaks that can arise from contaminants or degradation products in the mobile phase.[6]
-
Shifting Retention Times: Inconsistent retention times for your analytes of interest can point to a change in the mobile phase pH or composition.
-
Poor Peak Shape: A loss of peak sharpness or increased tailing may indicate issues with the mobile phase.
Q4: What are the potential degradation pathways for DFA in an aqueous/organic mobile phase?
-
Hydrolysis: While generally stable, hydrolysis of DFA could theoretically occur, especially under elevated temperatures or extreme pH, though this is less likely under typical reversed-phase conditions.
-
Thermal Degradation: High temperatures can cause decomposition. Studies on the thermal decomposition of DFA in the gas phase have identified products such as carbon monoxide, formyl fluoride, and carbon dioxide.[7] While not directly analogous to a liquid mobile phase, it suggests potential breakdown products under thermal stress.
-
Photodegradation: Exposure to UV light can degrade some organic molecules. While specific data on the photodegradation of DFA in mobile phases is lacking, it is a good practice to protect mobile phases from prolonged exposure to direct sunlight.
Q5: How should I prepare and store mobile phases containing DFA to ensure stability?
To minimize potential degradation and ensure reproducibility, follow these best practices:
-
Use High-Purity Reagents: Always use HPLC or LC-MS grade this compound, water, and organic solvents to minimize contaminants.
-
Fresh Preparation: Prepare mobile phases fresh daily, or at a minimum, every few days. For sensitive analyses, daily preparation is recommended.
-
Proper Storage: Store mobile phases in tightly sealed, clean containers. Amber glass bottles are recommended to protect against potential photodegradation.
-
Avoid Extreme Conditions: Do not expose mobile phases to high temperatures or direct sunlight for extended periods.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using DFA in your mobile phase.
Issue 1: Unstable Baseline or Ghost Peaks
Possible Causes:
-
Mobile Phase Contamination: Impurities in the water, organic solvent, or DFA itself.
-
DFA Degradation: Over time, DFA may degrade, introducing new compounds into the mobile phase.
-
Leaching from Tubing or Containers: Plastic components can leach contaminants into the mobile phase.
Troubleshooting Steps:
-
Prepare Fresh Mobile Phase: Discard the current mobile phase and prepare a fresh batch using high-purity reagents.
-
Filter Solvents: Filter all aqueous and organic components of the mobile phase before use.
-
Clean the System: Flush the HPLC system with a strong solvent to remove any accumulated contaminants.
-
Use Amber Glassware: If not already in use, switch to amber glass bottles for mobile phase preparation and storage to minimize light exposure.
Issue 2: Shifting Retention Times
Possible Causes:
-
Change in Mobile Phase Composition: Inaccurate mixing of aqueous and organic phases, or evaporation of the more volatile component (often the organic solvent).
-
Change in pH: A change in the mobile phase pH can significantly affect the retention of ionizable compounds.
-
Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.
Troubleshooting Steps:
-
Ensure Accurate Preparation: Carefully measure and mix the mobile phase components. Gravimetric preparation is more accurate than volumetric.
-
Keep Containers Tightly Capped: Minimize evaporation by keeping mobile phase reservoirs tightly sealed.
-
Verify pH: If pH is critical for your separation, measure it after preparation.
-
Allow for Adequate Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.
Issue 3: Poor Peak Shape (Tailing or Broadening)
Possible Causes:
-
Secondary Interactions: Interactions between analytes and residual silanols on the column packing material.
-
Incompatibility of Injection Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
Column Overload: Injecting too much sample.
Troubleshooting Steps:
-
Optimize DFA Concentration: The concentration of DFA can impact peak shape. Experiment with slightly higher or lower concentrations to see if peak shape improves.
-
Match Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase.
-
Reduce Injection Volume/Concentration: Dilute your sample or inject a smaller volume to avoid overloading the column.
Experimental Protocols
Protocol 1: Preparation of a 0.1% (v/v) this compound Mobile Phase
Objective: To prepare a standard mobile phase for reversed-phase chromatography.
Materials:
-
HPLC or LC-MS grade water
-
HPLC or LC-MS grade acetonitrile (B52724) (or other organic solvent)
-
High-purity this compound (DFA)
-
Graduated cylinders or volumetric flasks
-
Clean, amber glass solvent bottles
Procedure:
-
Aqueous Component (Mobile Phase A):
-
Measure 999 mL of HPLC-grade water into a 1 L solvent bottle.
-
Carefully add 1 mL of this compound to the water.
-
Cap the bottle and mix thoroughly by inversion.
-
Sonicate for 10-15 minutes to degas the solution.
-
-
Organic Component (Mobile Phase B):
-
Measure 999 mL of HPLC-grade acetonitrile into a 1 L solvent bottle.
-
Carefully add 1 mL of this compound to the acetonitrile.
-
Cap the bottle and mix thoroughly by inversion.
-
Sonicate for 10-15 minutes to degas the solution.
-
Note: Always add acid to the solvent. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Visualizations
Caption: Workflow for preparing a stable mobile phase containing DFA.
Caption: Decision tree for troubleshooting common issues with DFA mobile phases.
References
- 1. selectscience.net [selectscience.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins | Separation Science [sepscience.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lcms.cz [lcms.cz]
- 6. mdpi.com [mdpi.com]
- 7. Kinetics and mechanism of the thermal decomposition of this compound - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Peak Tailing in HILIC with Difluoroacetic Acid
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during Hydrophilic Interaction Liquid Chromatography (HILIC) experiments, with a specific focus on troubleshooting peak tailing when using difluoroacetic acid (DFA) as a mobile phase additive.
Troubleshooting Guides
This section provides answers to specific problems you might be facing with peak tailing in your HILIC separations using DFA.
Question: Why are my peaks tailing when using this compound in my HILIC method?
Peak tailing in HILIC, even with an additive like this compound (DFA), can stem from several factors. The primary cause is often secondary interactions between the analyte and the stationary phase.[1][2] Here are the most common reasons:
-
Secondary Silanol (B1196071) Interactions: Bare silica (B1680970) stationary phases, and even some bonded phases, have residual silanol groups (Si-OH). At certain pH levels, these silanols can become deprotonated (SiO-) and interact ionically with positively charged basic analytes, causing peak tailing.[1][3] While DFA is a stronger acid than formic acid and helps to neutralize these silanols by lowering the mobile phase pH, it may not be sufficient for all analytes or stationary phases.[3]
-
Insufficient Buffer Concentration: In HILIC, an adequate buffer concentration is crucial for maintaining a stable pH and masking residual silanol interactions.[4][5][6] If the ionic strength of your mobile phase is too low, secondary interactions can become more pronounced, leading to tailing.[7]
-
Analyte Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.[2][5] This is a common issue that can affect all peaks in a chromatogram.
-
Mismatch between Injection Solvent and Mobile Phase: A significant mismatch in elution strength between your sample solvent and the initial mobile phase can cause peak distortion, including tailing.[2][7][8] In HILIC, water is the strong solvent, so a sample dissolved in a high-water content solvent injected into a high-organic mobile phase is a common cause of this problem.[9]
-
Column Contamination or Degradation: Accumulation of strongly retained compounds on the column inlet or degradation of the stationary phase over time can lead to poor peak shape.[2][10]
-
Extra-column Effects: Issues outside of the column, such as excessive tubing length, poor connections, or large detector cell volumes, can contribute to band broadening and peak tailing.[2]
Question: How can I eliminate peak tailing for a specific basic analyte?
If you are observing tailing for a single basic compound, the issue is likely related to specific chemical interactions. Here’s a step-by-step approach to troubleshoot this:
-
Optimize DFA Concentration and pH:
-
Increase DFA Concentration: A slight increase in the DFA concentration (e.g., from 0.05% to 0.1%) can lower the mobile phase pH further, protonating more of the surface silanols and reducing their interaction with your basic analyte.[3]
-
Consider a Buffer: While DFA is an acid, it is not a buffer. Adding a volatile buffer like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can help maintain a consistent pH and improve peak shape.[6][11] A common starting point is 10 mM ammonium formate adjusted to a specific pH with formic acid or, in this case, using DFA.
-
-
Adjust Mobile Phase Composition:
-
Organic Solvent Content: The high organic content in HILIC is crucial for retention. Ensure you are operating within the typical HILIC range (60-95% acetonitrile).[7]
-
Aqueous Portion: A minimum of 3% water is generally recommended to maintain the water layer on the stationary phase necessary for the HILIC retention mechanism.[4][9]
-
-
Evaluate the Injection Solvent:
-
The ideal injection solvent should be as close as possible to the initial mobile phase composition.[4] If your analyte is not soluble in high organic concentrations, dissolve it in a solvent with the minimum amount of water required for solubility and keep the injection volume small (e.g., 0.5-5 µL for a 2.1 mm ID column).[4]
-
-
Check for Column Overload:
-
Consider a Different Stationary Phase:
-
If the above steps do not resolve the issue, the stationary phase chemistry may not be ideal for your analyte. HILIC columns come in various chemistries, including bare silica, amide, diol, and zwitterionic phases.[12][13] A column with better end-capping or a different surface chemistry (e.g., an amide or zwitterionic phase) might show fewer secondary interactions.[1][13]
-
FAQs
Q1: What is the advantage of using this compound (DFA) over trifluoroacetic acid (TFA) or formic acid (FA) in HILIC-MS?
DFA is often considered a good compromise between TFA and FA for LC-MS applications.
-
Compared to TFA: DFA causes less ion suppression in the mass spectrometer than TFA, leading to better sensitivity.[3]
-
Compared to FA: DFA is a stronger acid than formic acid and a more effective ion-pairing agent. This results in better peak shapes, especially for basic compounds, compared to the often broad or tailing peaks seen with formic acid alone.
Q2: Can the concentration of DFA in the mobile phase affect peak shape?
Yes, the concentration of DFA can significantly impact peak shape. A higher concentration of DFA will lower the pH of the mobile phase, which can help to protonate residual silanol groups on the stationary phase and reduce their unwanted ionic interactions with basic analytes, thereby minimizing peak tailing.[3] However, excessively high concentrations might affect retention times and MS sensitivity.
Q3: My peak tailing issue started suddenly. What should I check first?
If peak tailing appears abruptly, it's often due to a change in the system rather than a method development issue.[14] Here's a checklist:
-
Mobile Phase Preparation: Double-check the preparation of your mobile phase, including the correct concentration of DFA and any buffers. An error in pH adjustment can significantly affect peak shape.[15]
-
Column Contamination: A blocked column frit is a common cause of sudden peak shape problems that affect all peaks.[5][15] Try flushing the column or, if that fails, replacing the frit or the column.
-
System Leaks: Check for any leaks in the system, as these can cause pressure fluctuations and affect peak shape.[16]
-
Guard Column: If you are using a guard column, it may be contaminated or worn out. Try replacing it.[1]
Q4: Does the choice of HILIC column chemistry influence peak tailing when using DFA?
Absolutely. Different HILIC stationary phases have different properties that can affect peak shape.
-
Bare Silica: Prone to secondary interactions with basic compounds due to exposed silanol groups.[13]
-
Amide and Diol Phases: These are neutral phases and often exhibit reduced silanol interactions, leading to better peak shapes for basic compounds.[13]
-
Zwitterionic Phases: These contain both positive and negative charges and can be very versatile, often providing good peak shapes for a wide range of compounds.[13]
If you consistently experience peak tailing with a particular analyte on a bare silica column, switching to a bonded phase like an amide or zwitterionic column is a good troubleshooting step.[13]
Data Presentation
Table 1: Comparison of Common Mobile Phase Additives in HILIC-MS
| Additive | Typical Concentration | Ion Pairing Strength | MS Ion Suppression | Typical Peak Shape for Bases |
| Formic Acid (FA) | 0.1% | Weak | Low | Often broad or tailing |
| This compound (DFA) | 0.05% - 0.1% | Moderate | Moderate | Good, improved over FA |
| Trifluoroacetic Acid (TFA) | 0.1% | Strong | High | Excellent |
This table provides a qualitative comparison based on typical observations in LC-MS.
Experimental Protocols
Protocol: Systematic Approach to Optimizing DFA Concentration for Improved Peak Shape
This protocol outlines a method for systematically testing the effect of DFA concentration on the peak shape of a problematic (tailing) basic analyte.
-
Initial Conditions:
-
Column: Your current HILIC column.
-
Mobile Phase A: Water with the initial DFA concentration (e.g., 0.05%).
-
Mobile Phase B: Acetonitrile with the same initial DFA concentration.
-
Gradient: Your current analytical gradient.
-
Flow Rate: Your standard flow rate.
-
Temperature: Your standard column temperature.
-
Injection Volume: A volume known not to cause overload.
-
Sample: A standard of the tailing analyte at a known concentration.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions for at least 20 column volumes.[4]
-
Inject the analyte standard and record the chromatogram.
-
Calculate the asymmetry factor for the peak of interest.
-
Prepare new mobile phases with incrementally higher concentrations of DFA (e.g., 0.075%, 0.1%, 0.15%). Ensure the DFA concentration is the same in both Mobile Phase A and B.
-
For each new mobile phase composition, repeat steps 1-3.
-
Prepare a mobile phase containing 10 mM ammonium formate and 0.1% DFA in both the aqueous and organic phases.
-
Repeat steps 1-3 with the buffered mobile phase.
-
-
Evaluation:
-
Compare the asymmetry factors and peak widths obtained at each DFA concentration and with the buffered mobile phase.
-
Select the condition that provides the most symmetrical peak without significantly compromising retention or MS sensitivity (if applicable).
-
Visualizations
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. support.waters.com [support.waters.com]
- 4. HILIC Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Some factors that can lead to poor peak shape in hydrophilic interaction chromatography, and possibilities for their remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. uhplcs.com [uhplcs.com]
- 11. ymcamerica.com [ymcamerica.com]
- 12. zodiaclifesciences.com [zodiaclifesciences.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. it.restek.com [it.restek.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Difluoroacetic Acid (DFA) & Mass Spectrometry: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the use of Difluoroacetic Acid (DFA) as a mobile phase additive in Liquid Chromatography-Mass Spectrometry (LC-MS). Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DFA) and why is it used in LC-MS?
This compound (DFA) is a mobile phase additive used in reversed-phase liquid chromatography (RPLC). It serves as an alternative to more common modifiers like Trifluoroacetic Acid (TFA) and Formic Acid (FA).[1] DFA is employed to improve chromatographic peak shape and retention for peptides and proteins while offering a compromise between the high chromatographic performance of TFA and the superior mass spectrometry signal of FA.[2][3]
Q2: How does DFA compare to Trifluoroacetic Acid (TFA) and Formic Acid (FA)?
DFA acts as a "middle-ground" option between TFA and FA.
-
Trifluoroacetic Acid (TFA) is a strong ion-pairing agent that yields excellent chromatographic resolution and sharp peaks but causes significant ion suppression in the mass spectrometer, reducing sensitivity.[4] It can also be difficult to remove from the LC-MS system.[5]
-
Formic Acid (FA) is MS-friendly and provides good ionization efficiency but is a weaker ion-pairing agent, which can lead to poorer peak shape and less efficient separation for some analytes.[1][4]
-
This compound (DFA) provides better separation efficiency than FA and causes less ion suppression than TFA, making it a balanced choice for applications requiring both UV and MS detection.[1]
Q3: What is the primary impact of DFA on the mass spectrometer source?
The main impact of DFA is that it causes less ion suppression compared to TFA. TFA's strong ion-pairing persists into the gas phase, neutralizing analytes and preventing their detection.[3] DFA is a weaker ion-pairing agent than TFA and is less hydrophobic, which lessens the negative effects on surface tension in electrospray droplets, allowing for more efficient ionization and a stronger MS signal.[2][6][7]
Q4: Can DFA still cause ion suppression?
Yes, while DFA is more MS-compatible than TFA, it still causes some signal suppression compared to Formic Acid.[1] Studies have shown that MS signal intensity with DFA is lower than with FA but significantly higher than with TFA.[2][8] For example, one study noted that DFA produced an average signal intensity of 25% compared to FA, while TFA produced only 7%.[8]
Q5: Can DFA contaminate the mass spectrometer source?
While less persistent than TFA, any non-volatile impurities within the DFA can contaminate the MS source. A significant issue with some commercial DFA reagents is the presence of trace metal contaminants, particularly sodium and potassium.[2][7] These impurities can lead to the formation of adducts, which complicates mass spectra and can distort the relative abundances of protonated species.[2] Therefore, using high-purity, MS-grade DFA is critical.[2][7]
Troubleshooting Guide
Issue: I'm seeing significantly lower signal intensity than I expected with DFA.
-
Possible Cause 1: Unrealistic Expectations. DFA will naturally have a lower signal than Formic Acid. The benefit of DFA is improved chromatography over FA, not equivalent signal strength.[1]
-
Troubleshooting Step: If your primary goal is maximum MS sensitivity and chromatographic performance is secondary, Formic Acid may be a better choice.[3] Compare your results against a TFA run to appreciate the relative signal gain from DFA.[8]
-
Possible Cause 2: Suboptimal Concentration. The concentration of the mobile phase additive affects signal response.
-
Troubleshooting Step: While 0.1% is a common starting point, you may need to optimize the DFA concentration for your specific application. Ensure the concentration is consistent in both aqueous and organic mobile phases.
Issue: My mass spectra are complicated by unexpected adducts (e.g., +22, +38).
-
Possible Cause: Impure DFA. The most likely cause is contamination of the DFA with sodium ([M+Na]+) and potassium ([M+K]+) salts.[2][7]
-
Troubleshooting Step:
-
Verify you are using a high-purity, certified MS-grade DFA, such as Waters IonHance™ this compound, which is tested for low metal content.[2][9]
-
Ensure that all glassware and solvent bottles are meticulously clean to avoid introducing metal contaminants.[2]
-
Check other mobile phase components (water, acetonitrile) as potential sources of contamination.
-
Issue: After switching my system from TFA to DFA, I still see high signal suppression.
-
Possible Cause: TFA Persistence. TFA is known to be "sticky" and can contaminate the LC system and mass spectrometer for extended periods, binding to metal and plastic components and slowly leaching out over time.[5][10]
-
Troubleshooting Step:
-
Thoroughly flush the entire LC system, including the pump, degasser, autosampler, and all tubing, with a cleaning solution. A common recommendation is to flush with an isopropanol-based mixture.[10]
-
If suppression persists, the MS source may be contaminated. Clean the source components according to the manufacturer's guidelines.[10]
-
To confirm the source of the contamination, bypass the LC and infuse a clean solvent directly into the mass spectrometer. If the suppression disappears, the issue is within the LC system.[10][11]
-
Data Presentation: Modifier Performance Comparison
The selection of a mobile phase additive involves a trade-off between chromatographic performance and MS signal intensity.
Table 1: Comparison of Common Mobile Phase Additives
| Property | Formic Acid (FA) | This compound (DFA) | Trifluoroacetic Acid (TFA) |
| Ion-Pairing Strength | Weak | Moderate[1] | Strong[2] |
| Acidity (pKa) | ~3.75 | ~1.3 | ~0.5 |
| MS Compatibility | Excellent | Good | Poor |
| Chromatographic Performance | Fair (can have broad peaks)[4] | Good (improved peak shape)[8] | Excellent (sharp peaks)[4] |
Table 2: Quantitative Impact on MS Signal and Chromatography
| Metric | Formic Acid (FA) | This compound (DFA) | Trifluoroacetic Acid (TFA) |
| Relative MS Signal Intensity | 100% (Baseline)[8] | ~25%[8] | ~7%[8] |
| Relative Peak Width Improvement (vs. FA) | 0% (Baseline) | ~25% improvement | ~30% improvement |
| Relative Peak Symmetry Improvement (vs. FA) | 0% (Baseline) | ~82% improvement | ~84% improvement |
Visualizations
Caption: Trade-offs between FA, DFA, and TFA in LC-MS.
Caption: Troubleshooting workflow for common DFA-related issues.
Experimental Protocols
Protocol: Representative Peptide Mapping Analysis using DFA
This protocol is a generalized example based on common practices for peptide analysis.[2][6] Users should optimize parameters for their specific instrumentation and analytes.
1. Sample Preparation:
-
Use a reduced and alkylated tryptic digest of a standard protein (e.g., NIST mAb).
2. LC System & Column:
-
LC System: ACQUITY UPLC H-Class Bio or similar.
-
Column: ACQUITY UPLC Peptide BEH C18 or CSH C18, 1.7 µm, 130 Å, 2.1 x 150 mm.
-
Column Temperature: 80 °C (or as optimized).
3. Mobile Phases:
-
Mobile Phase A: 0.1% purified DFA in LC-MS grade water.
-
Mobile Phase B: 0.1% purified DFA in LC-MS grade acetonitrile.
4. Chromatographic Gradient:
-
A typical gradient might run from ~1-5% B to 40-50% B over 30-60 minutes. The exact gradient must be optimized for the specific peptide map.
5. Mass Spectrometer Settings (Example for QToF):
-
Mass Spectrometer: Xevo G2-XS QToF or similar.
-
Ionization Mode: Electrospray Positive (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 50 V.
-
Desolvation Temperature: 500 °C.
-
Mass Range: 100-2000 m/z.
-
Acquisition Mode: Full scan with fragmentation (e.g., MSe or similar data-independent acquisition).
References
- 1. This compound as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins | Separation Science [sepscience.com]
- 2. lcms.cz [lcms.cz]
- 3. benchchem.com [benchchem.com]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. High sensitivity LC-MS profiling of antibody-drug conjugates with this compound ion pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. waters.com [waters.com]
- 10. reddit.com [reddit.com]
- 11. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
Difluoroacetic Acid (DFA) in Mass Spectrometry: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing difluoroacetic acid (DFA) in their mass spectrometry (MS) workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DFA) and why is it used in LC-MS?
A1: this compound (DFA) is a mobile phase additive used in reversed-phase liquid chromatography (RPLC) coupled with mass spectrometry. It serves as an alternative to more common additives like formic acid (FA) and trifluoroacetic acid (TFA).[1][2][3][4] DFA is employed to improve chromatographic peak shape and resolution, particularly for peptides and proteins, while offering a balance between the strong ion-pairing of TFA (which enhances chromatography but suppresses MS signal) and the weak ion-pairing of FA (which is good for MS signal but can result in broader peaks).[2][4][5]
Q2: What are the main advantages of using DFA over TFA and FA?
A2: The primary advantages of DFA lie in its ability to provide a compromise between chromatographic performance and MS signal intensity.[4]
-
Compared to TFA: DFA typically results in significantly less signal suppression in the mass spectrometer, leading to better sensitivity.[1][2] It can increase MS sensitivity up to threefold compared to TFA.[2][3]
-
Compared to FA: DFA generally provides better chromatographic resolution and peak shape.[4][5]
Q3: What types of adducts are commonly observed when using DFA?
A3: The most frequently encountered adducts are not with DFA itself, but rather sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts.[1][6] These arise from trace metal contaminants in the reagents, solvents, glassware, and LC system.[1][6] In negative ion mode, it is also possible to observe adducts of the acid modifier itself, such as [M-H+DFA]⁻, similar to what is seen with formic acid and TFA.[7]
Q4: How does the purity of DFA affect my results?
A4: The purity of DFA is critical for obtaining high-quality MS data.[1][2] Commercially available DFA can contain significant amounts of sodium and potassium, which leads to the formation of adducts that can complicate mass spectra and suppress the desired analyte signal.[1][2] Using a purified, MS-grade DFA with low metal content is essential for minimizing these interferences.[1][2][4]
Troubleshooting Guide
Issue 1: High Levels of Sodium ([M+Na]⁺) and Potassium ([M+K]⁺) Adducts
Symptoms:
-
Prominent peaks at M+22.99 Da and M+39.10 Da in positive ion mode.
-
Reduced intensity of the desired protonated molecule [M+H]⁺.
-
Complicated spectra, especially for multiply charged species.
Root Causes and Solutions:
| Potential Cause | Recommended Solution |
| Contaminated DFA reagent | Use high-purity, MS-grade DFA certified for low metal content (e.g., <100 ppb sodium and potassium).[1][6] If necessary, distill reagent-grade DFA to remove metal contaminants.[2] |
| Leaching from glassware | Use polypropylene (B1209903) or certified low-density polyethylene (B3416737) (LDPE) mobile phase containers and sample vials instead of glass to prevent leaching of alkali metals.[1][6] |
| Contaminated solvents | Use LC-MS grade water and organic solvents for mobile phase preparation. |
| Contamination from the LC system | Flush the LC system with a mild acid (e.g., 0.1% formic acid) to remove accumulated salts.[8] For oligonucleotide analysis, a 30% phosphoric acid wash followed by a water rinse can be effective.[9] |
| High salt concentration in the sample | If the sample matrix contains high levels of salts, consider desalting the sample prior to analysis using techniques like solid-phase extraction (SPE).[10] |
Troubleshooting Workflow for Metal Adducts
References
- 1. lcms.cz [lcms.cz]
- 2. High sensitivity LC-MS profiling of antibody-drug conjugates with this compound ion pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High sensitivity LC-MS profiling of antibody-drug conjugates with this compound ion pairing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. waters.com [waters.com]
- 6. waters.com [waters.com]
- 7. Negative ESI adducts - Chromatography Forum [chromforum.org]
- 8. lcms.cz [lcms.cz]
- 9. Reduction of metal adducts in oligonucleotide mass spectra in ion‐pair reversed‐phase chromatography/mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. learning.sepscience.com [learning.sepscience.com]
Technical Support Center: Minimizing Ion Suppression with Difluoroacetic Acid in ESI-MS
Welcome to our dedicated technical support resource for scientists and researchers encountering challenges with ion suppression in Electrospray Ionization Mass Spectrometry (ESI-MS), specifically when using difluoroacetic acid (DFA) as a mobile phase additive. This guide provides practical troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you optimize your analytical methods.
Troubleshooting Guide
This section addresses common problems encountered during ESI-MS experiments involving ion-pairing agents.
Problem 1: Significant signal loss for my analyte of interest when switching from Formic Acid (FA) to this compound (DFA).
-
Possible Cause: While DFA causes less ion suppression than Trifluoroacetic Acid (TFA), it can still suppress analyte signals to a greater extent than FA.[1] This is due to its stronger ion-pairing capabilities compared to FA.[1]
-
Troubleshooting Steps:
-
Optimize DFA Concentration: Systematically reduce the concentration of DFA in your mobile phase. Try concentrations from 0.1% down to 0.025% to find a balance between chromatographic performance and MS sensitivity.
-
Evaluate Analyte Properties: The degree of ion suppression is analyte-dependent. Highly basic compounds may be more susceptible to ion pairing with DFA.
-
Flow Rate Reduction: Reducing the ESI flow rate, particularly into the nanoliter-per-minute range, can decrease ion suppression by promoting more efficient droplet desolvation.[2][3]
-
Problem 2: Poor chromatographic peak shape with DFA for certain analytes.
-
Possible Cause: Although DFA generally provides better peak shape than FA, its effectiveness as an ion-pairing agent is analyte and stationary phase dependent.
-
Troubleshooting Steps:
-
Increase DFA Concentration: A slightly higher concentration of DFA may be necessary to effectively mask active sites on the stationary phase and improve peak symmetry for strongly interacting analytes.
-
Consider an Alternative Stationary Phase: If peak shape issues persist, a different column chemistry may be required to achieve optimal separation with DFA.
-
Ensure High Purity DFA: Impurities, such as trace metals, in the DFA can lead to peak tailing and adduct formation.[4][5] Using a purified, MS-grade DFA is recommended.[4][5]
-
Problem 3: Inconsistent results and poor reproducibility when using DFA.
-
Possible Cause: Inconsistent mobile phase preparation or system contamination can lead to variable results.
-
Troubleshooting Steps:
-
Fresh Mobile Phase Preparation: Always use freshly prepared mobile phases. The concentration of volatile additives like DFA can change over time.
-
System Equilibration: Ensure the LC system is thoroughly equilibrated with the DFA-containing mobile phase before injecting samples.
-
Dedicated LC System: If possible, dedicate an LC system to methods using ion-pairing agents like DFA or TFA to avoid cross-contamination that can affect MS sensitivity.[6]
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound (DFA) considered a compromise between Formic Acid (FA) and Trifluoroacetic Acid (TFA)?
A1: DFA offers a balance between the desirable chromatographic properties of TFA and the MS-friendly nature of FA.[1] TFA is an excellent ion-pairing agent that yields sharp chromatographic peaks but causes significant ion suppression in ESI-MS.[7] FA is MS-compatible but is a weaker ion-pairing agent, which can result in broader peaks and poorer retention for some analytes.[1] DFA provides better chromatographic performance than FA and less ion suppression than TFA.[1]
Q2: What is the mechanism of ion suppression caused by additives like DFA and TFA?
A2: Ion suppression from these additives primarily occurs through two mechanisms in the ESI source:
-
Ion-Pair Formation: In the gas phase, the additive's anion can form a neutral ion-pair with the positively charged analyte, preventing its detection by the mass spectrometer.[7][8]
-
Surface Tension Effects: These additives increase the surface tension of the ESI droplets, which hinders the formation of a fine spray and efficient ionization.[7]
Q3: Can I use DFA in negative ion mode ESI-MS?
A3: While DFA is primarily used in positive ion mode to assist in the ionization of basic compounds, it can be used in negative ion mode. However, like TFA, it can cause significant ion suppression in negative ion mode by competing for the available charge.[8]
Q4: How does the concentration of DFA affect my results?
A4: The concentration of DFA is a critical parameter. Higher concentrations generally lead to better chromatographic peak shape but also increased ion suppression.[2] It is crucial to empirically determine the lowest concentration of DFA that provides acceptable chromatography for your specific application.
Q5: Are there alternatives to DFA if it still causes too much ion suppression?
A5: Yes, if DFA still results in unacceptable ion suppression, you can consider:
-
Formic Acid (FA): This is the most common MS-friendly mobile phase additive.[1]
-
Post-Column Addition: If a strong ion-pairing agent like TFA or a higher concentration of DFA is necessary for chromatography, a post-column infusion of a weak base (e.g., dilute ammonium (B1175870) hydroxide) can be used to disrupt the ion pairs before the eluent enters the MS source.[7][9]
Quantitative Data Summary
The following tables summarize the comparative performance of Formic Acid (FA), this compound (DFA), and Trifluoroacetic Acid (TFA) as mobile phase additives in LC-MS.
Table 1: Comparison of Mobile Phase Additive Properties
| Property | Formic Acid (FA) | This compound (DFA) | Trifluoroacetic Acid (TFA) |
| MS Signal Suppression | Low | Moderate | High[7] |
| Chromatographic Performance | Fair | Good | Excellent[1] |
| Ion-Pairing Strength | Weak | Moderate | Strong |
Table 2: Relative MS Signal Intensity of a Peptide Mixture with Different Additives
| Mobile Phase Additive (0.1%) | Average Relative MS Signal Intensity (%) |
| Formic Acid (FA) | 100 |
| This compound (DFA) | ~25-33[10] |
| Trifluoroacetic Acid (TFA) | ~7-10[10] |
Note: The exact signal intensity can vary depending on the analyte and MS instrument.
Experimental Protocols
Protocol 1: Method for Evaluating Ion Suppression
This protocol allows for the direct comparison of ion suppression caused by different mobile phase additives.
-
Analyte Solution Preparation: Prepare a stock solution of your analyte of interest at a known concentration (e.g., 1 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in water.
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
Prepare separate sets of mobile phases containing 0.1% DFA and 0.1% TFA.
-
-
Flow Injection Analysis (FIA):
-
Set up the LC-MS system for flow injection analysis (without a column).
-
Infuse the analyte solution at a constant flow rate (e.g., 10 µL/min) via a T-junction into the mobile phase stream flowing at a typical analytical flow rate (e.g., 0.4 mL/min).
-
Acquire MS data for the analyte while infusing it with each of the prepared mobile phases.
-
-
Data Analysis: Compare the signal intensity of the analyte in the presence of FA, DFA, and TFA. The reduction in signal intensity relative to FA indicates the degree of ion suppression.
Protocol 2: Post-Column Addition of a Signal Enhancing Reagent
This protocol can be used to mitigate ion suppression when a strong ion-pairing agent is required for chromatography.
-
Analytical Mobile Phase: Prepare your mobile phase with the required concentration of the ion-pairing agent (e.g., 0.1% TFA or a higher concentration of DFA).
-
Post-Column Reagent: Prepare a solution of 1% ammonium hydroxide (B78521) in methanol.
-
System Setup:
-
Use a T-junction to introduce the post-column reagent into the eluent stream after the analytical column but before the ESI source.
-
Deliver the post-column reagent using a second LC pump at a low flow rate (e.g., 10-50 µL/min).
-
-
Optimization: The flow rate and concentration of the ammonium hydroxide solution may need to be optimized to achieve the maximum signal enhancement without destabilizing the ESI spray.
Visualizations
Caption: Mechanism of ion suppression by ion-pairing.
Caption: Decision workflow for mobile phase additive selection.
References
- 1. This compound as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins | Separation Science [sepscience.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. lcms.cz [lcms.cz]
- 5. High sensitivity LC-MS profiling of antibody-drug conjugates with this compound ion pairing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Ion suppression with TFA - Chromatography Forum [chromforum.org]
- 9. Mitigation of signal suppression caused by the use of trifluoroacetic acid in liquid chromatography mobile phases during liquid chromatography/mass spectrometry analysis via post-column addition of ammonium hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
Technical Support Center: The Use of Difluoroacetic Acid in HPLC
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides guidance on the use of difluoroacetic acid (DFA) as a mobile phase additive in High-Performance Liquid Chromatography (HPLC) and its potential effects on column longevity. Here you will find troubleshooting guides, frequently asked questions (FAQs), and best practices to help you navigate potential challenges and extend the life of your HPLC columns.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DFA) and why is it used in HPLC?
This compound is a halogenated carboxylic acid used as a mobile phase additive in reversed-phase HPLC. It is often considered a compromise between the strong ion-pairing effects and potential for ion suppression of trifluoroacetic acid (TFA), and the weaker chromatographic performance of formic acid (FA), particularly in LC-MS applications.[1][2] DFA provides good peak shape and retention for many analytes, including peptides and proteins, while having a lesser impact on mass spectrometry signal intensity compared to TFA.[1][3]
Q2: What is the primary impact of this compound on silica-based HPLC columns?
The primary impact of DFA on silica-based columns stems from the low pH of the mobile phase it creates. Prolonged exposure to acidic conditions (typically pH < 2.5) can lead to the hydrolysis of the siloxane bonds that link the bonded phase (e.g., C18) to the silica (B1680970) support. This process, known as "bonded phase stripping," can result in a loss of retention, poor peak shape, and a shortened column lifetime.[4] Additionally, at very low pH, the silica support itself can be susceptible to hydrolysis, although this is more pronounced at high pH.[4][5]
Q3: How does the effect of DFA on column longevity compare to that of TFA and formic acid?
While direct, comprehensive quantitative studies comparing the long-term effects of DFA, TFA, and formic acid on column longevity are limited, some general observations can be made. Since DFA is a weaker acid than TFA, it is expected to be slightly less aggressive towards the silica stationary phase. However, as it is still a strong acid, its long-term effects are likely more pronounced than those of the much weaker formic acid. One study demonstrated that a column underwent 1000 injections using a DFA-containing mobile phase while maintaining adequate performance, suggesting good stability for routine analyses.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during HPLC experiments using this compound.
Issue 1: Gradual loss of retention time for my analytes.
-
Possible Cause: This is a classic symptom of bonded phase hydrolysis, where the stationary phase is gradually being stripped from the silica support due to the low pH of the DFA-containing mobile phase.[4]
-
Troubleshooting Steps:
-
Confirm the Issue: Run a standard sample under initial method conditions to quantify the decrease in retention.
-
Column Wash: Perform a column cleaning procedure to remove any strongly retained compounds that might be affecting retention (see Experimental Protocols).
-
Consider a Different Column: If retention loss is persistent and significant, the column may be irreversibly damaged. Consider switching to a column with a more acid-resistant stationary phase (e.g., a hybrid silica or polymer-based column).
-
Method Optimization: If possible, consider if the concentration of DFA can be minimally reduced without compromising peak shape, which may lessen the acidic stress on the column over time.
-
Issue 2: My peak shapes are deteriorating (e.g., tailing, broadening).
-
Possible Cause 1: Column Contamination: Strongly retained sample components or impurities from the mobile phase can accumulate at the head of the column, leading to poor peak shapes.
-
Troubleshooting Steps for Cause 1:
-
Flush the Column: Use a strong solvent wash to remove potential contaminants. A typical sequence for reversed-phase columns is to flush with the mobile phase without buffer, followed by 100% acetonitrile (B52724) or methanol, and then a stronger solvent like isopropanol (B130326) if necessary.[6][7][8]
-
Use a Guard Column: A guard column can help protect the analytical column from strongly retained compounds and particulates.
-
-
Possible Cause 2: Column Degradation: Deterioration of the packed bed due to silica dissolution or bonded phase loss can lead to peak tailing and broadening.[9]
-
Troubleshooting Steps for Cause 2:
-
Reverse Flush: For columns with particle sizes greater than 2 µm, a gentle reverse flush (disconnecting the column from the detector) can sometimes dislodge particulates from the inlet frit.
-
Column Replacement: If peak shape does not improve after thorough cleaning, the column may be at the end of its lifespan and require replacement.
-
Issue 3: My system backpressure is steadily increasing.
-
Possible Cause: Particulate matter from the sample, mobile phase, or pump seals may be accumulating on the column inlet frit. While less common with DFA, precipitation of any mobile phase components should also be considered.
-
Troubleshooting Steps:
-
Identify the Source: Systematically remove components (column, guard column) from the flow path to identify the source of the high pressure.
-
Filter Samples and Mobile Phases: Ensure all samples and mobile phases are filtered through an appropriate pore size filter (e.g., 0.22 µm) before use.
-
Reverse Flush the Column: As mentioned previously, this can help remove blockages from the inlet frit.
-
Check for Precipitation: Ensure all mobile phase components are fully miscible and soluble in all proportions used in your gradient.
-
Quantitative Data Summary
Direct quantitative comparisons of column longevity with DFA are not abundant in the literature. However, performance data often alludes to its stability. The following table summarizes qualitative and semi-quantitative information gathered from various sources.
| Parameter | This compound (DFA) | Trifluoroacetic Acid (TFA) | Formic Acid (FA) |
| Typical Concentration | 0.05% - 0.1% | 0.05% - 0.1% | 0.1% |
| Approximate pH (0.1%) | ~2.0 | ~1.9 | ~2.8 |
| Ion Pairing Strength | Strong | Very Strong | Weak |
| Impact on MS Signal | Less suppression than TFA | Significant suppression | Minimal suppression |
| Chromatographic Performance | Good peak shape and retention | Excellent peak shape and retention | Often results in broader peaks |
| Reported Column Lifetime | A study showed stable performance over 1000 injections of a monoclonal antibody subunit sample.[3] | Generally considered more aggressive to silica-based columns than FA due to lower pH. | Generally considered the most "column-friendly" of the three due to its higher pH. |
Experimental Protocols
Protocol 1: General Column Cleaning Procedure after Use with this compound
This protocol is a general guideline for cleaning a standard silica-based reversed-phase column (e.g., C18, C8) after use with a mobile phase containing DFA.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade isopropanol (IPA)
-
HPLC system
Procedure:
-
Initial Flush (Remove DFA and Buffers):
-
Disconnect the column from the detector to prevent contamination of the detector cell.
-
Flush the column with at least 10-20 column volumes of the mobile phase without DFA or any buffer salts (e.g., if your mobile phase is 50:50 ACN:Water with 0.1% DFA, flush with 50:50 ACN:Water).
-
-
Organic Solvent Wash (Remove Strongly Retained Hydrophobic Compounds):
-
Flush the column with 10-20 column volumes of 100% acetonitrile or methanol.
-
-
Stronger Solvent Wash (For Persistent Contamination - Optional):
-
If you suspect very strongly retained, non-polar contaminants, flush the column with 10-20 column volumes of 100% isopropanol.
-
-
Re-equilibration for Storage:
-
If storing the column, flush with 10-20 column volumes of a storage solvent, typically 100% acetonitrile or a high-organic mixture (e.g., 80:20 ACN:Water).
-
Ensure the column is tightly capped at both ends.
-
-
Re-equilibration for Use:
-
Before the next use, flush the column with the mobile phase (including DFA) until a stable baseline is achieved.
-
Protocol 2: Accelerated Column Stability Testing
This protocol outlines a general procedure for performing an accelerated stability test to evaluate the longevity of a column with a DFA-containing mobile phase.
Materials:
-
HPLC system with a column oven and autosampler
-
New HPLC column of the desired type
-
Mobile phase containing the desired concentration of DFA
-
A standard mixture of acidic, basic, and neutral compounds
-
Quality control (QC) sample
Procedure:
-
Initial Column Performance Evaluation:
-
Install the new column and equilibrate with the mobile phase at the desired operating temperature.
-
Perform several injections of the standard mixture to establish initial performance parameters: retention times, peak asymmetry, and theoretical plates for each compound. This is your "time zero" data.
-
-
Accelerated Degradation:
-
Set up a continuous flow of the DFA-containing mobile phase through the column. To accelerate degradation, you can increase the temperature (e.g., to 40-60°C, staying within the column's recommended limits).
-
Alternatively, or in addition, you can perform a large number of repeated injections of a sample matrix.
-
-
Periodic Performance Monitoring:
-
At regular intervals (e.g., every 100 injections or every 24 hours of continuous flow), inject the standard mixture and the QC sample.
-
Record the retention times, peak asymmetry, and theoretical plates.
-
-
Data Analysis:
-
Plot the performance parameters (e.g., retention time of a key analyte, efficiency of a critical peak) versus the number of injections or time.
-
Define a failure criterion (e.g., a 20% loss in theoretical plates, a 10% shift in retention time, or an asymmetry value greater than 2.0).
-
The "lifetime" of the column under these conditions is the time or number of injections at which the failure criterion is met.
-
Visualizations
Caption: Mechanism of bonded phase hydrolysis under acidic conditions.
Caption: Troubleshooting workflow for column performance issues.
References
- 1. This compound as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins [merckmillipore.com]
- 2. This compound as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins | Separation Science [sepscience.com]
- 3. High sensitivity LC-MS profiling of antibody-drug conjugates with this compound ion pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 6. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
- 7. glsciencesinc.com [glsciencesinc.com]
- 8. HPLC Column Cleaning Guide | How To [scioninstruments.com]
- 9. biorelevant.com [biorelevant.com]
Technical Support Center: Difluoroacetic Acid (DFA) for Sensitive LC-MS Analysis
Welcome to the technical support center for the use of difluoroacetic acid (DFA) in sensitive liquid chromatography-mass spectrometry (LC-MS) applications. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical workflows.
Frequently Asked Questions (FAQs)
Q1: Why is purification of reagent-grade this compound (DFA) necessary for sensitive LC-MS analysis?
A1: Reagent-grade DFA may contain non-volatile impurities, particularly metal ions like sodium and potassium.[1][2][3] These contaminants can lead to the formation of adducts (e.g., [M+Na]⁺ and [M+K]⁺) in the mass spectrometer, which complicates mass spectra, suppresses the desired analyte signal, and compromises data quality.[1][3][4] For high-sensitivity applications, using a purified form of DFA is crucial to obtain high-quality mass spectra with minimal interference.[1]
Q2: What are the primary benefits of using DFA over Trifluoroacetic Acid (TFA) or Formic Acid (FA)?
A2: DFA serves as an effective compromise between TFA and FA. It offers superior chromatographic resolution and peak shape compared to FA, while causing significantly less ion suppression in the mass spectrometer than TFA.[1][5][6] Studies have shown that replacing TFA with DFA can increase MS sensitivity threefold.[1] This makes DFA an attractive alternative for methods that require both robust chromatographic separation and high MS sensitivity.[7][8]
Q3: What are the most common impurities found in commercial DFA?
A3: The most problematic impurities for LC-MS applications are trace metal ions, specifically sodium (Na⁺) and potassium (K⁺).[1][2] These ions readily form adducts with analyte molecules during electrospray ionization (ESI). Reagent-grade DFA can have metal content that is out of the calibration range for sensitive instruments, whereas high-purity or distilled DFA can have levels below 50-100 ppb.[1][2]
Q4: I'm observing significant baseline noise and drift in my chromatogram. Could DFA be the cause?
A4: Yes, impurities in the mobile phase are a common cause of baseline issues.[9][10] If you are using reagent-grade DFA, contaminants could be leaching and causing a noisy or wandering baseline.[11][12] Additionally, ensure that the DFA concentration is consistent in both your aqueous (A) and organic (B) mobile phases during a gradient run. A significant mismatch in the UV absorbance of the two mobile phases can cause baseline drift.[9][11] Always use high-purity solvents and additives.
Q5: My mass spectra show high levels of sodium and potassium adducts even after using high-purity DFA. What else could be the source?
A5: If your DFA is certified as low-metal, the contamination may be introduced from your mobile phase containers. Sodium can leach from certain types of glass reservoirs into the mobile phase.[4] To minimize this, it is highly recommended to use certified polymer-based mobile phase containers, such as those made from low-density polyethylene (B3416737) (LDPE), which are less prone to leaching metal ions.[2][4]
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Solution | Expected Outcome |
| High Baseline Noise | Impure DFA or solvents; microbial growth in mobile phase. | Use commercially available LC-MS grade DFA (e.g., IonHance) or distill reagent-grade DFA.[1] Use high-purity solvents and prepare fresh mobile phases daily.[12] | A stable, low-noise baseline, improving signal-to-noise ratio for analytes. |
| Unexpected Adducts (e.g., [M+Na]⁺, [M+K]⁺) | Metal ion contamination from DFA, solvents, or glassware. | 1. Use high-purity, trace-metal-certified DFA.[2] 2. Switch to certified polymer mobile phase containers to prevent leaching.[4] 3. Ensure high-purity water (18.2 MΩ) is used for mobile phase preparation.[4] | Reduction or elimination of non-protonated adducts, leading to cleaner, more easily interpretable mass spectra.[4] |
| Poor Peak Shape (Broadening or Tailing) | Insufficient ion-pairing; secondary interactions with the column. | While DFA provides better ion-pairing than FA, ensure the concentration (typically 0.1%) is adequate for your analytes.[6] Confirm that the column is appropriate for the analysis and has not been contaminated. | Sharper, more symmetrical peaks, leading to improved resolution and sensitivity.[6] |
| Baseline Drift (During Gradient) | Mismatch in UV absorbance between mobile phase A and B. | Add an equivalent concentration of DFA to both the aqueous (A) and organic (B) mobile phases to balance their absorptivity.[9][11] | A flat baseline across the gradient, simplifying peak integration and improving quantitative accuracy. |
| Low MS Sensitivity | Ion suppression from a non-volatile impurity or incorrect additive choice. | Confirm the purity of your DFA. If sensitivity is still lower than expected, DFA may not be optimal for your specific analyte. Compare results with FA, which typically gives the highest MS signal but may compromise chromatography.[6] | An optimized balance between chromatographic performance and MS signal intensity for your specific application. |
Quantitative Data Summary
The choice of mobile phase additive significantly impacts chromatographic performance and MS sensitivity.
Table 1: Comparison of Common Acidic Modifiers
| Property | Formic Acid (FA) | This compound (DFA) | Trifluoroacetic Acid (TFA) |
| pKa | 3.75[6] | 1.34[6] | 0.43[6] |
| MS Signal Suppression | Low | Moderate | High[1][6] |
| Ion-Pairing Strength | Weak | Moderate | Strong[1] |
| Chromatographic Peak Shape | Often broad | Good | Excellent[6] |
Table 2: Impurity Levels Before and After DFA Purification
| Impurity | Reagent-Grade DFA | Distilled DFA | Specification |
| Sodium (Na) | Out of calibration range (>1000 ppb)[1] | < 50 ppb[1] | Reduction of adduct formation |
| Potassium (K) | Out of calibration range (>1000 ppb)[1] | < 50 ppb[1] | Reduction of adduct formation |
Experimental Protocols
Protocol 1: Distillation of this compound
This protocol describes a general method for purifying reagent-grade DFA to reduce trace metal content, based on procedures cited in the literature.[1]
Objective: To reduce non-volatile impurities, primarily sodium and potassium ions, from reagent-grade DFA.
Materials:
-
Reagent-grade this compound (e.g., from Oakwood Chemical)
-
Acid purification/distillation system (e.g., Savillex DST-1000) or equivalent all-PFA/PTFE distillation apparatus
-
Trace-metal clean PFA collection bottle
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS) for purity analysis
Procedure:
-
System Preparation: Thoroughly clean all components of the distillation apparatus with high-purity acid and rinse extensively with ultrapure water (18.2 MΩ·cm) to remove any metal contaminants.
-
Loading the Still: Carefully pour the reagent-grade DFA into the distillation vessel of the acid purification system. Do not exceed the manufacturer's recommended volume.
-
Distillation: Begin heating the distillation vessel according to the system's operating instructions. The principle is sub-boiling distillation, where the acid is heated gently below its boiling point (132-134°C) to produce high-purity vapor, leaving non-volatile contaminants like metal salts behind.
-
Condensation and Collection: The purified DFA vapor is condensed on a cooling finger and collected in a clean PFA bottle. The process is slow and should be conducted in a fume hood with appropriate personal protective equipment.
-
Purity Verification: After collection, analyze a small aliquot of the distilled DFA using ICP-MS to quantify the levels of sodium, potassium, and other relevant trace metals.
-
Storage: Store the purified DFA in the sealed PFA collection bottle to prevent re-contamination.
Protocol 2: Quality Control of Purified DFA by LC-MS
Objective: To confirm the suitability of the purified DFA for sensitive LC-MS by running a blank gradient and a standard sample analysis.
Materials:
-
Purified DFA
-
LC-MS grade water and acetonitrile
-
A standard peptide or protein mixture (e.g., NIST mAb Subunit Standard)
-
LC-MS system with ESI source
Procedure:
-
Mobile Phase Preparation: Prepare mobile phase A (0.1% purified DFA in LC-MS grade water) and mobile phase B (0.1% purified DFA in LC-MS grade acetonitrile). Use certified polymer containers for preparation and storage.[4]
-
System Equilibration: Equilibrate the LC-MS system with the prepared mobile phases.
-
Blank Gradient Run: Perform a "no injection" or a "solvent blank" injection and run a typical gradient (e.g., 5% to 95% B over 15 minutes).
-
Blank Analysis: Examine the total ion chromatogram (TIC) from the blank run. Look for a stable baseline and the absence of "ghost peaks" that might indicate system contamination or impurities from the DFA. Extract ion chromatograms for common contaminants and adducts (e.g., m/z for sodiated and potassiated clusters).
-
Standard Analysis: Inject a suitable standard (e.g., 0.25 µg of a protein digest).[13]
-
Standard Data Analysis:
-
Baseline: Confirm a stable baseline.
-
Peak Shape: Verify sharp, symmetrical peaks for the standard analytes.
-
Mass Spectra: Examine the mass spectrum for each analyte. The intensity of [M+Na]⁺ and [M+K]⁺ adducts should be minimal (ideally <5%) relative to the protonated molecule [M+H]⁺.[14]
-
Sensitivity: Compare the signal intensity to previous analyses using other additives if historical data is available.
-
Visualizations
Caption: Workflow for DFA Purification and Quality Control.
Caption: Troubleshooting Decision Tree for LC-MS Issues with DFA.
References
- 1. High sensitivity LC-MS profiling of antibody-drug conjugates with this compound ion pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. lcms.cz [lcms.cz]
- 4. waters.com [waters.com]
- 5. This compound as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins | Separation Science [sepscience.com]
- 6. This compound as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins [sigmaaldrich.com]
- 7. Alternative mobile phase additives for the characterization of protein biopharmaceuticals in liquid chromatography - Mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. zefsci.com [zefsci.com]
- 11. halocolumns.com [halocolumns.com]
- 12. Basline oscillation - Chromatography Forum [chromforum.org]
- 13. researchgate.net [researchgate.net]
- 14. lcms.cz [lcms.cz]
Technical Support Center: Managing Difluoroacetic Acid Corrosivity in Laboratory Equipment
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the corrosive effects of difluoroacetic acid (DFA) on laboratory equipment. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments involving DFA.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My stainless steel HPLC tubing and fittings are showing signs of corrosion after using a mobile phase containing this compound. What should I do?
A1: Immediate action is required to prevent further damage to your HPLC system.
-
System Shutdown and Flush: Safely shut down the HPLC system. Flush the entire system with a non-corrosive solvent, such as HPLC-grade water or isopropanol, to remove all traces of the DFA-containing mobile phase.
-
Inspect Components: Carefully inspect all components that were in contact with the corrosive mobile phase, including tubing, fittings, pump heads, seals, and the column. Look for discoloration, pitting, or rust.
-
Replace Damaged Parts: Any components showing visible signs of corrosion should be replaced immediately. Corroded parts can lead to leaks, pressure fluctuations, and sample contamination.[1][2]
-
Material Compatibility Review: The most common grades of stainless steel, 304 and 316, can be susceptible to corrosion from halogenated acids like DFA, especially at elevated temperatures or higher concentrations.[3] Consider upgrading to more resistant materials if corrosion is a recurring issue.
Q2: What materials are most compatible with this compound for use in my experimental setup?
A2: Material selection is critical to prevent corrosion. Based on general chemical resistance principles for acidic environments, the following materials are recommended:
-
Polymers:
-
PTFE (Polytetrafluoroethylene): Exhibits excellent resistance to a wide range of chemicals, including strong acids.[4] It is a suitable choice for tubing, seals, and linings.
-
PEEK (Polyetheretherketone): Generally shows good compatibility with many organic and inorganic chemicals.[5][6][7][8] However, its performance with concentrated DFA, especially at high temperatures, should be verified.
-
-
Elastomers:
-
Metals:
-
For applications where metal components are unavoidable, consider higher-grade alloys known for their resistance to acidic and chloride-containing environments, such as Hastelloy C-276. Standard stainless steel (304, 316) may not be sufficient for prolonged or high-temperature use with DFA.[3]
-
Q3: I am observing peak tailing and loss of peak area in my HPLC analysis when using a DFA mobile phase. Could this be related to corrosion?
A3: Yes, these chromatographic issues can be symptomatic of corrosion within your HPLC system.
-
Analyte Interaction with Exposed Metal Ions: Corrosion of stainless steel components can expose active sites that interact with analytes, leading to peak tailing.[2]
-
Sample Adsorption: Leached metal ions can contaminate the stationary phase of your column, creating new active sites for sample adsorption and resulting in a loss of peak area.
-
Troubleshooting Steps:
-
Follow the steps outlined in Q1 to inspect for and address any corrosion.
-
If the column is suspected to be contaminated, try flushing it with a strong, compatible solvent. However, if performance does not improve, the column may need to be replaced.
-
Using a guard column can help protect your analytical column from contaminants.
-
Q4: How can I proactively prevent corrosion when working with this compound?
A4: A proactive approach to corrosion management will extend the life of your equipment and ensure the integrity of your results.
-
Use Inert Materials: Whenever possible, use equipment constructed from materials with high chemical resistance to DFA, such as PEEK or PTFE for tubing and flow paths.
-
Passivation: For stainless steel systems, periodic passivation with a milder acid like nitric acid can help to reinforce the protective oxide layer. However, ensure the system is thoroughly flushed before reintroducing any DFA-containing mobile phases.
-
Regular Maintenance and Inspection: Implement a routine maintenance schedule to inspect for early signs of corrosion.[13]
-
Post-Use Flushing: Always flush the system with a neutral, non-corrosive solvent after completing your analyses with DFA. Do not leave DFA solutions in the system for extended periods.
Material Compatibility Data
| Material | Chemical Compatibility with Acids | Recommended for use with DFA? | Notes |
| Metals | |||
| Stainless Steel 304 | Fair to Poor with some acids[14] | Not recommended for long-term or critical applications | Susceptible to pitting and crevice corrosion, especially in the presence of halides.[15] |
| Stainless Steel 316 | Good with many acids, but has limitations[3][16] | Use with caution; test for compatibility | Molybdenum content provides better resistance than 304, but still vulnerable.[3] |
| Hastelloy C-276 | Excellent | Recommended | High resistance to a wide range of corrosive chemicals. |
| Polymers | |||
| PEEK | Excellent with a wide range of chemicals[5][6][8] | Recommended | Generally inert, but verify for high concentrations and temperatures. |
| PTFE | Excellent[4] | Recommended | Highly inert and resistant to most chemicals. |
| Elastomers | |||
| FKM (Viton®) | Good to Excellent with many acids[9][10][11][12] | Recommended for seals and O-rings | Check specific formulation for compatibility with your solvent mixture. |
| EPDM | Good with some acids, but not all[10] | Use with caution; test for compatibility | Compatibility can vary significantly with different acids. |
Experimental Protocol: Material Compatibility Testing (Immersion Test)
This protocol is adapted from the ASTM G31 standard guide for laboratory immersion corrosion testing of metals and can be used to evaluate the compatibility of materials with this compound.[17][18][19][20][21]
Objective: To determine the corrosion rate of a material when immersed in a this compound solution under specified conditions.
Materials:
-
Test coupons of the material to be evaluated (e.g., stainless steel 316, PEEK, FKM).
-
This compound solution of the desired concentration.
-
Glass or PTFE beakers with lids.
-
Analytical balance (accurate to 0.1 mg).
-
Drying oven.
-
Non-metallic forceps.
-
Appropriate Personal Protective Equipment (PPE): chemical resistant gloves, safety goggles, lab coat.
Procedure:
-
Coupon Preparation:
-
Clean the test coupons with a non-corrosive solvent (e.g., acetone (B3395972) or isopropanol) to remove any oil or grease.
-
Dry the coupons thoroughly in a drying oven.
-
Allow the coupons to cool to room temperature in a desiccator.
-
Weigh each coupon to the nearest 0.1 mg and record this as the "Initial Weight (W1)".
-
Measure the dimensions of each coupon and calculate the total surface area (A).
-
-
Immersion:
-
Place each coupon in a separate, labeled beaker.
-
Carefully add the this compound solution to each beaker, ensuring the coupon is fully submerged.
-
Cover the beakers to prevent evaporation.
-
Place the beakers in a stable, controlled environment (e.g., a temperature-controlled water bath) for the desired test duration (e.g., 24, 48, or 72 hours).
-
-
Post-Immersion Cleaning and Weighing:
-
After the immersion period, carefully remove the coupons from the acid solution using non-metallic forceps.
-
Rinse the coupons with deionized water, followed by a rinse with a non-corrosive solvent.
-
Gently clean the coupons to remove any corrosion products. For metals, a soft brush or ultrasonic bath may be used. For polymers and elastomers, gentle wiping with a soft cloth is recommended.
-
Dry the coupons thoroughly in a drying oven.
-
Allow the coupons to cool to room temperature in a desiccator.
-
Weigh each coupon to the nearest 0.1 mg and record this as the "Final Weight (W2)".
-
Data Analysis:
-
Calculate Weight Loss (ΔW): ΔW = W1 - W2
-
Calculate Corrosion Rate (CR) in mils per year (mpy): CR (mpy) = (K × ΔW) / (D × A × T) Where:
-
K = a constant (3.45 x 10^6 for mpy)
-
ΔW = Weight loss in grams
-
D = Density of the material in g/cm³
-
A = Surface area of the coupon in cm²
-
T = Immersion time in hours
Note: This formula is primarily for metals. For polymers and elastomers, report the percentage of weight change and any visual observations (e.g., swelling, discoloration, cracking).
-
Visualizations
Caption: A logical workflow for troubleshooting corrosion issues.
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 3. northpennnow.com [northpennnow.com]
- 4. Chemical resistance, PTFE | Materials | Polyfluor [polyfluor.nl]
- 5. zeusinc.com [zeusinc.com]
- 6. What is the chemical resistance of PEEK? - Blue-White Industries [blue-white.com]
- 7. daichem.co.jp [daichem.co.jp]
- 8. PEEK (Polyetheretherketone) - Chemical Compatibility Chart [blog.darwin-microfluidics.com]
- 9. calpaclab.com [calpaclab.com]
- 10. marcorubber.com [marcorubber.com]
- 11. missionrubber.com [missionrubber.com]
- 12. Viton / FKM | O-Ring [o-ring.info]
- 13. phenomenex.com [phenomenex.com]
- 14. commercial-industrial-supply.com [commercial-industrial-supply.com]
- 15. 18-8 Stainless steel, 304, 316 Stainless Steel Corrosion [estainlesssteel.com]
- 16. bssa.org.uk [bssa.org.uk]
- 17. matestlabs.com [matestlabs.com]
- 18. standards.iteh.ai [standards.iteh.ai]
- 19. intertekinform.com [intertekinform.com]
- 20. Immersion Corrosion — Metallurgical Engineering Services [metengr.com]
- 21. laboratuar.com [laboratuar.com]
difluoroacetic acid metal chelation and its analytical implications
Welcome to the technical support center for difluoroacetic acid (DFAA). This resource is designed for researchers, scientists, and drug development professionals using DFAA in their analytical workflows. Find answers to frequently asked questions and detailed troubleshooting guides for issues related to metal chelation and its analytical implications.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DFAA) and why is it used in HPLC and LC-MS?
A1: this compound (DFAA) is a halogenated carboxylic acid used as a mobile phase additive in reversed-phase liquid chromatography (RP-HPLC), particularly for the analysis of proteins, peptides, and other biomolecules.[1][2] It serves two primary functions:
-
pH Control: Like other acids, DFAA lowers the pH of the mobile phase.
-
Ion-Pairing Agent: It acts as an effective ion-pairing agent for basic and positively charged analytes. This neutralizes charges, reduces undesirable interactions with the stationary phase (like silanols), and results in improved peak shape, better resolution, and increased retention.[3][4]
DFAA is often chosen as a compromise between trifluoroacetic acid (TFA) and formic acid (FA). It offers better chromatographic performance (sharper peaks) than FA and causes significantly less signal suppression in electrospray ionization mass spectrometry (ESI-MS) than TFA.[5][6][7]
Q2: How does DFAA's performance compare to TFA and Formic Acid in LC-MS?
A2: DFAA's properties are intermediate between those of TFA and FA.[5]
-
Compared to Formic Acid (FA): DFAA is a stronger acid and a more effective ion-pairing agent. This typically results in sharper peaks, better resolution, and more symmetrical peak shapes than what is achieved with FA.[2] However, DFAA may cause slightly more MS signal suppression than FA.[8]
-
Compared to Trifluoroacetic Acid (TFA): TFA is a very strong ion-pairing agent that provides excellent chromatography but is known to cause severe signal suppression in ESI-MS.[9] DFAA is less acidic and less hydrophobic, which leads to much lower signal suppression (up to a three-fold increase in MS sensitivity compared to TFA) while still providing good chromatographic performance.[3][6][7]
Q3: Can DFAA chelate metal ions? What are the implications?
A3: Yes, as a carboxylic acid, DFAA can act as a chelating agent, forming complexes with metal ions.[10][11] The term chelation refers to the formation of two or more separate bonds between a ligand (the chelating agent) and a single central metal ion, forming a ring-like structure.[12][13]
The primary analytical implication arises from trace metal contamination in the HPLC system (e.g., from stainless steel frits, tubing, or the pump) or the sample itself.[14][15]
-
Analyte-Metal Interactions: Analytes that are themselves chelators (e.g., containing phosphate, multiple carboxylate, or ketone groups) can interact with these metal ions, leading to poor peak shape (tailing), reduced sensitivity, and inconsistent retention times.[14][16][17]
-
DFAA's Role: While DFAA's chelation is weaker than that of potent chelators like EDTA, its presence in the mobile phase can help to passivate the system by interacting with available metal ions. However, the formation of DFAA-metal adducts can also be a source of background noise in mass spectrometry, making it crucial to use high-purity, trace-metal-free grades of DFAA.[6][18]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Broadening) for Metal-Sensitive Analytes
Symptoms:
-
Asymmetric (tailing) peaks for compounds with known metal-chelating functional groups (e.g., phosphates, catechols, carboxylic acids).
-
Inconsistent peak shapes or retention times between runs.
-
Reduced analyte recovery.
Possible Cause: Unwanted interactions between your analyte and trace metal ions present in the sample flow path (column hardware, frits, system tubing).[17] The analyte chelates with these metal ions, causing secondary retention mechanisms that lead to peak tailing.[14]
Troubleshooting Workflow:
Issue 2: Significant Signal Suppression in LC-MS Analysis
Symptoms:
-
Low analyte signal intensity when using DFAA.
-
Signal intensity is much lower than when using formic acid (FA).
Possible Causes:
-
Ion-Pairing Suppression: While less than TFA, DFAA is still a strong ion-pairing agent and can suppress ESI signal compared to FA.[8]
-
Metal Adduct Formation: The formation of metal adducts with your analyte or DFAA can dilute the signal of the primary protonated molecule ([M+H]+). Using DFAA that is not certified as low-metal can introduce contaminants.[18]
Troubleshooting Steps:
-
Confirm the Cause: Run a direct comparison with a mobile phase containing 0.1% formic acid. If the signal significantly improves, the suppression is likely due to the ion-pairing nature of DFAA.
-
Optimize DFAA Concentration: Try reducing the DFAA concentration from 0.1% (v/v) down to 0.05% or 0.025%. This can reduce suppression, but may slightly degrade chromatographic peak shape.
-
Use High-Purity DFAA: Ensure you are using a high-purity, MS-grade DFAA certified to have low metal content to minimize adduct formation.[18]
-
Consider Post-Column Modification: For severe cases, a strategy adapted from TFA workflows can be tested. This involves the post-column addition of a reagent like dilute ammonium (B1175870) hydroxide (B78521) via a T-junction before the ESI source. This disrupts the analyte-DFAA ion pair, potentially freeing the protonated analyte for detection.[9][19]
Quantitative Data
Table 1: Comparison of Common Mobile Phase Additives.
| Property | Formic Acid (FA) | This compound (DFAA) | Trifluoroacetic Acid (TFA) |
| pKa | ~3.75 | ~1.33[10] | ~0.23[10] |
| Ion-Pairing Strength | Weak | Moderate | Strong |
| Chromatography | Fair peak shape | Good peak shape & resolution | Excellent peak shape & resolution |
| MS Signal Suppression | Minimal | Moderate | Severe |
| Primary Use Case | General LC-MS | Peptide/Protein LC-MS | HPLC-UV, Peptide Mapping |
Experimental Protocols
Protocol: HPLC System Passivation to Remove Metal Contamination
This protocol is designed to remove reactive metal ions from the surfaces of your HPLC system and column hardware.[16][20]
Materials:
-
HPLC-grade water
-
EDTA (Ethylenediaminetetraacetic acid)
-
Mobile phase solvents (e.g., Acetonitrile, Methanol)
Procedure: ⚠️ Important: Remove the analytical column from the system before beginning the passivation flush. Connect the injector directly to the detector with a union.
-
Prepare Passivation Solution:
-
Prepare a solution of 50 µM to 100 µM EDTA in HPLC-grade water. Ensure it is fully dissolved.
-
-
System Flush:
-
Place all solvent lines (A, B, C, D) into the EDTA solution.
-
Set the pump flow rate to a moderate level (e.g., 1-2 mL/min for a standard analytical system).
-
Purge each pump line individually for 5-10 minutes to ensure the EDTA solution fills the entire system.
-
Run a gradient from 100% of one line to 100% of another (e.g., 100% A to 100% B) over 20-30 minutes to flush the proportioning valves and mixer.
-
Flush the autosampler needle and injection port by making several large-volume injections (e.g., 5 x 100 µL) of the EDTA solution.
-
-
Rinse the System:
-
Replace the EDTA solution with fresh HPLC-grade water.
-
Flush the entire system, including all pump lines and the autosampler, for at least 30-60 minutes to remove all residual EDTA.
-
Follow the water flush with a flush using your typical mobile phase solvents (e.g., methanol (B129727) or acetonitrile).
-
-
Re-equilibration:
-
Re-install the analytical column.
-
Equilibrate the entire system, including the column, with your initial mobile phase conditions until the baseline is stable.
-
Preventative Maintenance:
-
To prevent re-contamination, consider adding a very low concentration of EDTA (e.g., 5-10 µM) to your mobile phases for routine analysis of highly sensitive compounds.[16][20]
-
For persistent issues, using PEEK or inert-coated stainless steel hardware can provide a long-term solution.[15][17]
Visualizations
References
- 1. This compound as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins | Separation Science [sepscience.com]
- 2. This compound as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins [sigmaaldrich.com]
- 3. lcms.cz [lcms.cz]
- 4. waters.com [waters.com]
- 5. High sensitivity LC-MS profiling of antibody-drug conjugates with this compound ion pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 7. tandfonline.com [tandfonline.com]
- 8. lcms.cz [lcms.cz]
- 9. benchchem.com [benchchem.com]
- 10. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 11. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chelation - Wikipedia [en.wikipedia.org]
- 13. chemistry.beloit.edu [chemistry.beloit.edu]
- 14. silcotek.com [silcotek.com]
- 15. Removal of metallic impurities from mobile phases in reversed-phase high-performance liquid chromatography by the use of an in-line chelation column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Purge metals from HPLC system using EDTA - How To [mtc-usa.com]
- 17. Overcoming Metal Interference in HPLC | Technology Networks [technologynetworks.com]
- 18. waters.com [waters.com]
- 19. Mitigation of signal suppression caused by the use of trifluoroacetic acid in liquid chromatography mobile phases during liquid chromatography/mass spectrometry analysis via post-column addition of ammonium hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mtc-usa.com [mtc-usa.com]
Technical Support Center: Preventing Difluoroacetic Acid-Induced Sample Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent sample degradation when using difluoroacetic acid (DFA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DFA) and why is it used in my experiments?
A1: this compound (DFA) is a structural analog of acetic acid used as a mobile phase modifier in reversed-phase high-performance liquid chromatography (RP-HPLC), particularly for the analysis of proteins, peptides, and other biomolecules.[1][2] It is often employed as an alternative to trifluoroacetic acid (TFA) and formic acid (FA). DFA offers a balance between the excellent chromatographic peak shape provided by TFA and the reduced ion suppression in mass spectrometry (MS) characteristic of FA.[3][4] This makes it a valuable tool for LC-MS applications where both good separation and high MS sensitivity are required.[5][6]
Q2: Can DFA cause my samples to degrade?
A2: Yes, like other acidic mobile phase modifiers, DFA can potentially contribute to the degradation of sensitive analytes. The acidity of the mobile phase can lead to acid-catalyzed hydrolysis of labile functional groups, such as esters and amides.[7][8] Additionally, on-column degradation can occur, which may be influenced by factors like temperature and interactions with the stationary phase.[9][10] For instance, studies have shown that on-column degradation of antibody-drug conjugates can increase with the strength of the acidic modifier.[3]
Q3: What are the common signs of sample degradation in my HPLC analysis?
A3: Sample degradation can manifest in several ways in your chromatogram:
-
Appearance of unexpected peaks: These "ghost peaks" can be degradation products.[11]
-
Changes in peak area: A decrease in the main analyte peak area with a corresponding increase in impurity peaks.[12]
-
Peak tailing or fronting: Degradation on the column can lead to poor peak shapes.[3][13]
-
Shifting retention times: Changes in the analyte's structure due to degradation can alter its retention time.[3]
-
Loss of overall signal intensity: If the degradants are not detected or have poor ionization efficiency.
Q4: Are certain types of molecules more susceptible to DFA-induced degradation?
A4: Yes, molecules with acid-labile functional groups are more prone to degradation in acidic mobile phases. These include:
-
Esters and Amides: Susceptible to acid-catalyzed hydrolysis.[8][14][15][16]
-
Peptides and Proteins: Can undergo hydrolysis of the peptide backbone, deamidation, or oxidation.[17]
-
Chiral Compounds: The acidic environment can potentially lead to epimerization or racemization.[9]
-
Antibody-Drug Conjugates (ADCs): The linker and payload can be sensitive to acidic conditions.[3][18]
-
Glycosides: The glycosidic bond can be cleaved under acidic conditions.
Q5: How can I minimize sample degradation during sample preparation?
A5: To minimize degradation before analysis, follow these best practices:
-
Maintain low temperatures: Keep samples on ice or in a cooled autosampler to slow down degradation kinetics.[2]
-
Control pH: If possible, maintain the sample at a neutral pH until injection.
-
Protect from light: Use amber vials for light-sensitive compounds.[2]
-
Minimize storage time: Analyze samples as quickly as possible after preparation.
-
Use high-purity solvents: Impurities in solvents can sometimes catalyze degradation.
Troubleshooting Guides
This section addresses specific issues you might encounter and provides step-by-step guidance to resolve them.
Issue 1: I am observing new, unexpected peaks in my chromatogram when using DFA.
Possible Cause: These new peaks are likely degradation products of your analyte, formed either in the sample vial or on the column.
Troubleshooting Steps:
-
Confirm Degradation:
-
Blank Injection: Inject a blank (mobile phase or sample diluent) to ensure the ghost peaks are not from system contamination.[3]
-
Re-inject a Freshly Prepared Sample: Immediately prepare a new sample and inject it. If the new peaks are smaller or absent, it suggests degradation is occurring over time in the sample vial.
-
-
Isolate the Source of Degradation:
-
Incubate Sample: Leave a prepared sample on the autosampler for several hours and inject it again. A significant increase in the impurity peaks confirms sample instability in the diluent.
-
Vary Injection Volume: If degradation is occurring on-column, injecting a smaller volume might reduce the absolute amount of degradant formed.
-
Change Column Temperature: Lowering the column temperature can significantly reduce the rate of on-column degradation.[8][12]
-
-
Mitigation Strategies:
-
Sample Stability: If the sample is degrading in the vial, keep the autosampler temperature low (e.g., 4 °C). Prepare samples immediately before analysis.
-
On-Column Stability: If degradation occurs on the column, reduce the column temperature. Consider using a shorter column or a faster gradient to minimize the residence time of the analyte on the column.[10]
-
Issue 2: The peak area of my main analyte is decreasing over a sequence of injections.
Possible Cause: Your analyte is degrading in the autosampler vial.
Troubleshooting Steps:
-
Verify System Performance: Inject a stable standard to ensure the variability is not due to the HPLC system (e.g., injector precision issues).
-
Evaluate Sample Stability:
-
Prepare a fresh sample and inject it multiple times over a defined period (e.g., every hour for 8 hours) while it is stored in the autosampler.
-
Plot the peak area of the main analyte versus time. A downward trend indicates degradation.
-
-
Implement Preventative Measures:
-
Lower Autosampler Temperature: Set the autosampler to a lower temperature (e.g., 4 °C).
-
Adjust Sample Diluent pH: If possible, adjust the pH of the sample diluent to a more neutral and stable range.
-
Work in Smaller Batches: Prepare fewer samples at a time to minimize the time they spend waiting for injection.
-
Data Presentation: Illustrative Stability Data
Disclaimer: The following tables contain illustrative data and are intended to serve as examples of how to present stability study results. Actual degradation rates will vary depending on the specific analyte and experimental conditions.
Table 1: Illustrative Example of Analyte Stability in Autosampler at Different Temperatures
| Time (hours) | Analyte Peak Area (at 25°C) | % Degradation (at 25°C) | Analyte Peak Area (at 4°C) | % Degradation (at 4°C) |
| 0 | 1,000,000 | 0.0% | 1,000,000 | 0.0% |
| 2 | 950,000 | 5.0% | 995,000 | 0.5% |
| 4 | 902,000 | 9.8% | 990,000 | 1.0% |
| 8 | 815,000 | 18.5% | 982,000 | 1.8% |
| 12 | 730,000 | 27.0% | 975,000 | 2.5% |
Table 2: Illustrative Example of On-Column Degradation at Different Column Temperatures
| Column Temperature | Analyte Peak Area | Degradant Peak Area | % Degradation |
| 50°C | 850,000 | 150,000 | 15.0% |
| 40°C | 920,000 | 80,000 | 8.0% |
| 30°C | 980,000 | 20,000 | 2.0% |
| 25°C | 995,000 | 5,000 | 0.5% |
Experimental Protocols
Protocol 1: Screening for Analyte Stability in DFA-Containing Mobile Phase
Objective: To assess the stability of an analyte in the mobile phase over a typical analysis time.
Methodology:
-
Prepare Analyte Solution: Prepare a solution of your analyte in the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) at a known concentration.
-
Initial Analysis (T=0): Immediately inject the solution onto the HPLC system and record the chromatogram. This will serve as the baseline.
-
Incubation: Store the analyte solution at room temperature (or the temperature of your autosampler) in a sealed vial.
-
Time-Point Analysis: Inject the solution at regular intervals (e.g., 2, 4, 8, 12, and 24 hours).
-
Data Analysis:
-
Calculate the peak area of the main analyte and any significant degradation products at each time point.
-
Determine the percent degradation over time relative to the T=0 injection.
-
A loss of more than 5-10% of the main peak area or the growth of a degradant peak to above a certain threshold (e.g., 0.1%) may indicate instability.
-
Protocol 2: Investigating On-Column Degradation
Objective: To determine if degradation is occurring during the chromatographic separation.
Methodology:
-
Establish a Standard Method: Develop an HPLC method using DFA that provides good separation of your analyte from known impurities.
-
Vary Column Temperature:
-
Vary Flow Rate/Gradient Time:
-
Run your standard method.
-
Double the flow rate and halve the gradient time to reduce the analyte's residence time on the column.
-
Compare the impurity profile. A reduction in degradant peaks suggests that the degradation is time-dependent and occurring on the column.
-
-
Data Analysis: Quantify the percentage of degradation products relative to the main analyte under each condition to identify the optimal, most stable conditions.
Visualizations
Caption: Troubleshooting workflow for suspected sample degradation.
Caption: General mechanism for acid-catalyzed ester hydrolysis.
References
- 1. ajpsonline.com [ajpsonline.com]
- 2. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. uhplcs.com [uhplcs.com]
- 5. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. hplc.eu [hplc.eu]
- 12. Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 17. Peptides purification development in Reverse Phase [blog.interchim.com]
- 18. Transition metal-induced degradation of a pharmaceutical compound in reversed-phase liquid chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. News - How to Optimize HPLC Analysis and Improve Laboratory Efficiency [mxchromasir.com]
Technical Support Center: Optimizing Flow Rate with Difluoroacetic Acid Mobile Phase
Welcome to the technical support center for optimizing your chromatographic separations using difluoroacetic acid (DFA) in your mobile phase. This resource provides troubleshooting guidance and answers to frequently asked questions to help you achieve optimal results in your research, scientific, and drug development endeavors.
Troubleshooting Guide
This guide addresses common issues encountered when using a this compound mobile phase, with a focus on optimizing flow rate.
Issue 1: High System Backpressure
Symptoms:
-
The HPLC/UHPLC system pressure exceeds the normal operating range for the column and conditions.
-
Pressure steadily increases during a run or sequence.
-
Pump stalls or alarms due to overpressure.
Possible Causes and Solutions:
| Cause | Solution |
| Blocked Column Frit or In-line Filter | Particulates from the sample, mobile phase, or pump seal wear can clog the column inlet frit or an in-line filter.[1] To resolve this, first, try back-flushing the column (disconnected from the detector). If the pressure remains high, replace the in-line filter and/or the column inlet frit. |
| Precipitation of Mobile Phase Components | Although DFA is soluble in common reversed-phase solvents, ensure that any buffer salts used are also fully soluble in the highest organic percentage of your gradient.[1] If precipitation is suspected, flush the system with a high percentage of aqueous mobile phase (without the buffer salt) to redissolve the precipitate. |
| Inappropriate Flow Rate for Column Dimensions and Particle Size | A flow rate that is too high for a given column (especially with smaller particle sizes) will inherently generate high backpressure.[2] Verify that your flow rate is within the manufacturer's recommended range for your column dimensions and particle size. |
| Column Contamination | Strongly retained sample components can accumulate at the head of the column, leading to increased backpressure.[3] Develop a robust column washing procedure to be used between runs or at the end of a sequence. This may involve flushing with a strong, compatible solvent. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks, which can compromise resolution and integration accuracy.
-
Peak tailing (a gradual return to baseline after the peak maximum).
-
Peak fronting (a steep return to baseline before the peak maximum).
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Residual Silanols | DFA acts as an ion-pairing agent to minimize these interactions, but its effectiveness can be concentration-dependent.[4][5] Ensure the concentration of DFA (typically 0.1% v/v) is sufficient.[6][7] |
| Suboptimal Flow Rate | An excessively high flow rate can lead to band broadening and distorted peak shapes due to mass transfer limitations.[5] Try reducing the flow rate in increments (e.g., by 10-20%) to see if peak shape improves. Conversely, a very low flow rate can sometimes lead to broader peaks due to diffusion.[8] |
| Sample Overload | Injecting too much sample mass onto the column can lead to peak fronting. Dilute your sample or reduce the injection volume. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[1] Whenever possible, dissolve your sample in the initial mobile phase. |
Issue 3: Inconsistent Retention Times
Symptoms:
-
Retention times for the same analyte vary between injections or across a sequence.
-
Gradual drift in retention times.
Possible Causes and Solutions:
| Cause | Solution |
| Fluctuating Flow Rate | Issues with the pump, such as worn seals or check valves, can lead to an unstable flow rate.[9] Monitor the pressure trace for fluctuations and perform pump maintenance if necessary. |
| Inadequate Column Equilibration | Insufficient equilibration time between gradient runs can cause retention time shifts. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A common rule of thumb is to use 10-20 column volumes.[10] |
| Changes in Mobile Phase Composition | Evaporation of the more volatile organic solvent can alter the mobile phase composition and affect retention. Keep mobile phase reservoirs covered. If preparing mobile phases by hand-mixing, ensure accuracy. |
| Temperature Fluctuations | Changes in column temperature will affect mobile phase viscosity and analyte retention.[11] Use a column oven to maintain a constant temperature.[11] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting flow rate when developing a method with a this compound mobile phase?
A1: A good starting point is the flow rate recommended by the column manufacturer for the specific column dimensions and particle size you are using. For a standard 4.6 mm I.D. column with 5 µm particles, a flow rate of 1.0 mL/min is a common starting point. For UHPLC columns (e.g., 2.1 mm I.D., sub-2 µm particles), starting flow rates are typically in the range of 0.2 to 0.6 mL/min.[12] From there, you can optimize based on your desired balance of resolution, analysis time, and backpressure.
Q2: How does optimizing the flow rate affect my separation when using DFA?
A2: Optimizing the flow rate has a significant impact on your separation:
-
Resolution: Lowering the flow rate can increase peak efficiency and improve the resolution between closely eluting peaks, though analysis time will increase.[1] Conversely, increasing the flow rate can decrease resolution.[5]
-
Analysis Time: Higher flow rates lead to shorter run times, which is beneficial for high-throughput applications.
-
Backpressure: Higher flow rates will increase system backpressure. This is a critical consideration, especially with smaller particle size columns used in UHPLC.[2]
-
Sensitivity: Changes in flow rate can affect peak height. A lower flow rate may lead to broader but larger area peaks, while a higher flow rate might produce sharper, taller peaks, potentially increasing sensitivity.[13]
Q3: When should I choose this compound over trifluoroacetic acid (TFA) or formic acid (FA)?
A3: this compound is an excellent alternative when you need a balance between the properties of TFA and FA.
-
Compared to TFA: DFA causes significantly less ion suppression in mass spectrometry (MS), making it a much better choice for LC-MS applications where signal intensity is crucial.[4][5][14]
-
Compared to FA: DFA is a stronger ion-pairing agent than formic acid, which often results in better peak shapes (less tailing) and improved chromatographic resolution for peptides and proteins.[4][5]
Q4: What concentration of this compound should I use in my mobile phase?
A4: A concentration of 0.1% (v/v) DFA in both the aqueous and organic mobile phase components is a widely used and effective concentration for reversed-phase chromatography of proteins, peptides, and small molecules.[6][7]
Q5: Will using a DFA mobile phase affect my system's backpressure compared to TFA or FA?
A5: The choice of acid modifier (DFA, TFA, or FA) at typical concentrations (e.g., 0.1%) has a negligible effect on the mobile phase viscosity and, therefore, will not significantly alter the system backpressure under the same flow rate and temperature conditions. The primary factors influencing backpressure are the column dimensions (length and internal diameter), particle size, mobile phase composition (water/organic ratio), temperature, and flow rate.
Experimental Protocols
Protocol 1: Basic Mobile Phase Preparation
-
Aqueous Mobile Phase (Mobile Phase A):
-
Measure 999 mL of high-purity (e.g., LC-MS grade) water into a clean mobile phase bottle.
-
Carefully add 1 mL of high-purity this compound (DFA).
-
Cap the bottle and mix thoroughly by inversion.
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Organic Mobile Phase (Mobile Phase B):
-
Measure 999 mL of high-purity (e.g., LC-MS grade) acetonitrile (B52724) or methanol (B129727) into a second clean mobile phase bottle.
-
Carefully add 1 mL of high-purity this compound (DFA).
-
Cap the bottle and mix thoroughly by inversion.
-
Degas the mobile phase.
-
Protocol 2: Systematic Flow Rate Optimization
This protocol provides a structured approach to optimizing the flow rate for a given column and analyte mixture.
-
Initial Setup:
-
Install the desired column and equilibrate the system with your initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) at a conservative starting flow rate recommended by the column manufacturer.
-
Prepare a representative sample of your analyte(s) of interest.
-
-
Experiment Execution:
-
Perform an initial injection at the starting flow rate and record the chromatogram, paying close attention to the resolution of the critical peak pair (the two adjacent peaks that are most difficult to separate) and the maximum backpressure.
-
Decrease the flow rate by 20% and inject the sample again. Record the resolution and backpressure.
-
Increase the flow rate by 20% from the initial starting rate and repeat the injection, recording the resolution and backpressure.
-
Continue to adjust the flow rate in smaller increments around the condition that provides the best balance of resolution, analysis time, and acceptable backpressure.
-
-
Data Analysis:
-
Compile the results into a table to compare the trade-offs between flow rate, resolution, run time, and backpressure.
-
Data Presentation
Table 1: Effect of Flow Rate on Resolution and Backpressure (Illustrative Data)
This table illustrates the general relationship between flow rate and key chromatographic parameters. Actual values will vary depending on the specific column, system, and mobile phase composition.
| Flow Rate (mL/min) | Resolution (Critical Pair) | Analysis Time (min) | Max Backpressure (bar) |
| 0.8 | 2.2 | 12.5 | 180 |
| 1.0 (Initial) | 2.0 | 10.0 | 225 |
| 1.2 | 1.8 | 8.3 | 270 |
| 1.4 | 1.6 | 7.1 | 315 |
Visualizations
Caption: Workflow for systematic flow rate optimization.
Caption: Decision tree for troubleshooting high backpressure.
References
- 1. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 2. back pressure and optimal flow rates estimation - Chromatography Forum [chromforum.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. biotage.com [biotage.com]
- 6. HPLC Troubleshooting Methods [delloyd.50megs.com]
- 7. phenomenex.com [phenomenex.com]
- 8. effect of flow rate?? - Chromatography Forum [chromforum.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. scribd.com [scribd.com]
- 11. How LC-MS Works in Proteomics | Technology Networks [technologynetworks.com]
- 12. High sensitivity LC-MS profiling of antibody-drug conjugates with this compound ion pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
difluoroacetic acid buffer preparation and pH adjustment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, pH adjustment, and troubleshooting of difluoroacetic acid (DFAA) buffers for applications such as liquid chromatography (LC) and mass spectrometry (MS).
Frequently Asked Questions (FAQs)
Q1: What is a this compound (DFAA) buffer and what are its primary applications?
This compound (CHF₂COOH) is a dihalogenated carboxylic acid used as a mobile phase modifier in reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2] In solution, it dissociates to form difluoroacetate (B1230586) ions.[1] It is often employed as an alternative to trifluoroacetic acid (TFA) and formic acid (FA), particularly in LC-MS applications for protein and peptide analysis.[2] DFAA is a strong ion-pairing agent that can improve peak shape and retention, but it generally causes less signal suppression in mass spectrometry compared to TFA.[2]
Q2: What is the pKa of this compound and its effective buffering range?
This compound is a relatively strong acid with a pKa of approximately 1.33.[1][3][4] A buffer is most effective within ±1 pH unit of its pKa.[5] Therefore, the effective buffering range for a this compound buffer is very low, approximately pH 0.33 to 2.33. It is important to note that DFAA is often used not for its buffering capacity but as an ion-pairing reagent to adjust the mobile phase pH well away from the pKa of the analytes.[6]
Q3: What are the key physical and chemical properties of this compound?
Understanding the properties of DFAA is crucial for safe handling and accurate buffer preparation. Key quantitative data is summarized in the table below.
| Property | Value | Source |
| Molar Mass | 96.033 g/mol | [1] |
| pKa (at 25°C) | 1.33 | [1][3][4] |
| Density | 1.526 g/mL at 25°C | [1][3][4] |
| Boiling Point | 132-134 °C | [1][3][4] |
| Form | Clear, colorless to light brown liquid | [3][4] |
| Purity (MS-grade) | ≥ 98% |
Q4: How should I store this compound and its prepared buffer solutions?
-
Neat this compound: DFAA is a corrosive and fuming acid. It should be stored in its original packaging in a refrigerator suitable for flammable liquids at 2-8°C.[4] Always use personal protective equipment (PPE), including impermeable gloves, goggles, and a lab coat, and work in a well-ventilated fume hood.
-
Buffer Solutions: Aqueous buffer solutions are susceptible to microbial growth. It is best practice to prepare fresh buffer solutions for each use.[7] If storage is necessary, keep the solution tightly sealed in a polyethylene (B3416737) or borosilicate glass bottle and refrigerated.[8] The shelf life of an opened buffer is significantly reduced; for acidic buffers, a storage period of no more than one month after opening is recommended for accuracy.[8][9]
Experimental Protocols
Protocol 1: Preparation of a 1% (v/v) this compound Stock Solution
This protocol details the preparation of a common stock solution used for creating working concentrations in mobile phases.
Materials:
-
This compound (DFAA), ≥98% purity
-
High-purity water (e.g., 18.2 MΩ·cm, MS-grade)
-
Volumetric flask (e.g., 100 mL)
-
Calibrated pipette or corrosion-resistant syringe
-
Appropriate PPE (gloves, goggles, lab coat)
Procedure:
-
Work inside a certified chemical fume hood.
-
Add approximately 80 mL of high-purity water to a 100 mL volumetric flask.
-
Using a calibrated pipette or syringe, carefully measure 1.0 mL of this compound.
-
Slowly add the DFAA to the water in the volumetric flask while gently swirling the flask.
-
Allow the solution to return to room temperature.
-
Add high-purity water to the flask until the meniscus reaches the 100 mL calibration mark.
-
Cap the flask and invert it several times to ensure the solution is thoroughly mixed.
-
Label the flask clearly with the contents (1% DFAA Stock Solution), preparation date, and your initials.
Protocol 2: Preparation of a 0.1% (v/v) DFAA Working Solution (Mobile Phase)
This protocol describes how to dilute a stock solution to a typical working concentration.
Materials:
-
1% (v/v) DFAA stock solution (from Protocol 1)
-
Mobile phase solvent (e.g., water, acetonitrile, or a mixture)
-
Graduated cylinder or volumetric flask (e.g., 1000 mL)
Procedure:
-
Measure 900 mL of the desired mobile phase solvent into a 1000 mL graduated cylinder or volumetric flask.
-
Add 100 mL of the 1% (v/v) DFAA stock solution to the solvent.
-
Bring the total volume to 1000 mL with the mobile phase solvent.
-
Mix the solution thoroughly. This solution is now ready for use in your HPLC system.
Protocol 3: pH Adjustment of a this compound Buffer
Adjusting the pH of a DFAA solution requires the addition of its conjugate base (difluoroacetate). Since DFAA is a strong acid with a very low pKa, it is typically used to set a low pH rather than to buffer at a specific higher pH. If a specific pH within its narrow buffering range (pH 0.33 - 2.33) is required, the following conceptual steps apply.
Materials:
-
This compound
-
Sodium difluoroacetate (or another salt of DFAA) or a strong base (e.g., NaOH)
-
Calibrated pH meter
-
High-purity water
-
Stir plate and stir bar
Procedure:
-
Prepare the Acid Component: Dissolve the desired amount of this compound in ~80% of the final desired volume of high-purity water.[10]
-
Initial pH Measurement: Place the beaker on a stir plate, add a stir bar, and begin gentle stirring. Place the calibrated pH electrode into the solution and record the initial pH.
-
pH Adjustment:
-
To increase the pH, you would typically add the conjugate base (sodium difluoroacetate). Alternatively, a strong base like NaOH can be added dropwise. The addition of a strong base will convert some of the this compound into its conjugate base, difluoroacetate.
-
To decrease the pH, more this compound would be added.
-
-
Final Volume Adjustment: Once the target pH is reached and stable, transfer the solution to a volumetric flask and add high-purity water to the final desired volume.[10]
Troubleshooting Guide
Problem: Poor peak shape (e.g., tailing or broadening) in my chromatogram.
-
Possible Cause: The pH of the mobile phase may not be optimal for your analyte's ionization state. For basic compounds, a low pH ensures they are fully protonated, which can improve peak shape.
-
Solution: Ensure your DFAA concentration is sufficient to maintain a low pH. A typical concentration is 0.05% to 0.1%. Also, verify that the pH of your sample diluent is similar to the mobile phase to avoid pH shifts at the column inlet.[6][7] DFAA acts as an ion-pairing agent, which can also significantly improve the peak shape of proteins and peptides.[2]
Problem: My mobile phase pH is unstable, leading to retention time shifts.
-
Possible Cause: The concentration of DFAA may be too low to provide consistent pH control, or the buffer was prepared improperly. Volatile additives can also evaporate over time, changing the pH.[6][7]
-
Solution:
-
Verify Preparation: Double-check your calculations and preparation procedure. Ensure you are adjusting the pH of the aqueous portion of the mobile phase before adding the organic solvent.[11]
-
Use Fresh Buffer: Always use freshly prepared mobile phase for critical analyses to avoid issues from evaporation or CO₂ absorption from the air.[7][8]
-
Increase Concentration: If instability persists, consider slightly increasing the DFAA concentration, for example, from 0.05% to 0.1%.
-
Problem: I am observing significant signal suppression in my mass spectrometer.
-
Possible Cause: Although DFAA is generally more MS-friendly than TFA, it is still an ion-pairing agent and can cause some ion suppression.[2]
-
Solution:
-
Lower Concentration: Try reducing the concentration of DFAA in your mobile phase to the lowest level that still provides acceptable chromatography (e.g., 0.02%).
-
Optimize MS Settings: Adjust MS parameters such as desolvation gas flow and collision energy to mitigate the effects of the mobile phase additive.
-
Consider an Alternative: If suppression remains problematic, formic acid (FA) is a weaker ion-pairing agent and may be a suitable alternative, though it often results in poorer peak shape compared to DFAA.[2]
-
Problem: I see precipitate in my mobile phase, especially after adding organic solvent.
-
Possible Cause: While DFAA itself is highly soluble, if a salt (e.g., sodium difluoroacetate) was used to create a buffer at a specific pH, that salt may have limited solubility in high concentrations of organic solvent.
-
Solution:
-
Filter the Buffer: Always filter your aqueous buffer solution through a 0.22 µm or 0.45 µm filter before mixing with the organic solvent.
-
Check Solubility: Ensure the final concentration of any buffer salt is below its solubility limit in the final mobile phase composition.
-
Premix and Observe: Prepare the mobile phase by slowly adding the organic solvent to the aqueous buffer component while stirring, and visually inspect for any precipitation.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. This compound | 381-73-7 [chemicalbook.com]
- 4. This compound CAS#: 381-73-7 [m.chemicalbook.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. phenomenex.com [phenomenex.com]
- 8. What is the shelf life of a buffer solution? How long does it last after the bottle is opened? | Yokogawa America [yokogawa.com]
- 9. instrumentchoice.com.au [instrumentchoice.com.au]
- 10. youtube.com [youtube.com]
- 11. Buffer Preparation | SIELC Technologies [sielc.com]
Validation & Comparative
A Head-to-Head Battle of Mobile Phase Modifiers: Difluoroacetic Acid vs. Trifluoroacetic Acid in Peptide Analysis
For researchers, scientists, and drug development professionals venturing into the intricate world of peptide analysis, the choice of mobile phase additive in reversed-phase high-performance liquid chromatography (RP-HPLC) is a critical decision that profoundly impacts chromatographic resolution and mass spectrometry (MS) sensitivity. For decades, trifluoroacetic acid (TFA) has been the go-to ion-pairing agent, prized for its ability to produce sharp, well-resolved peaks. However, its severe signal suppression in MS has paved the way for alternatives like difluoroacetic acid (DFA), which strikes a balance between chromatographic performance and MS compatibility.
This comprehensive guide provides an objective comparison of DFA and TFA in peptide analysis, supported by experimental data, detailed protocols, and visual representations of the underlying principles and workflows.
The Critical Role of Ion-Pairing Agents
In RP-HPLC, ion-pairing agents are essential for achieving high-quality separations of peptides. Peptides often contain basic amino acid residues (like lysine, arginine, and histidine) that are protonated in the acidic mobile phase, carrying a positive charge. The negatively charged anions from acids like TFA or DFA form ion pairs with these protonated sites. This interaction neutralizes the charge, increases the peptide's overall hydrophobicity, and enhances its retention and interaction with the nonpolar stationary phase, leading to improved peak shape and resolution.[1]
However, the very properties that make these agents effective in chromatography can be detrimental to MS detection. Strong ion-pairing can persist into the gas phase of the MS source, leading to the suppression of the desired peptide signal.[2][3]
Performance Showdown: DFA vs. TFA
The fundamental difference between DFA and TFA lies in their acidity and hydrophobicity, which dictates their performance as ion-pairing agents. TFA is a stronger, more hydrophobic acid than DFA. This results in distinct advantages and disadvantages for each in peptide analysis workflows.
Chromatographic Performance
When it comes to chromatographic resolution, TFA has historically been the champion. Its strong ion-pairing capabilities effectively minimize secondary interactions between peptides and the stationary phase, resulting in sharper peaks and better separation of complex peptide mixtures.[1]
However, DFA has emerged as a strong contender, offering significant improvements over the weaker formic acid (FA) and approaching the performance of TFA.[4] Experimental data consistently shows that DFA provides better peak symmetry and narrower peak widths compared to FA, leading to higher peak capacities.[4] While TFA may still offer the highest resolution in some cases, the performance of DFA is often more than sufficient for many applications and provides a significant improvement for those struggling with the poor chromatography sometimes observed with FA.
Mass Spectrometry Sensitivity
This is where the trade-off becomes most apparent. The strong ion-pairing of TFA leads to significant ion suppression in the MS source, drastically reducing the sensitivity of the analysis.[3][5] This can be a major limitation when analyzing low-abundance peptides or when sample amounts are limited.
DFA, being a weaker ion-pairing agent, causes considerably less signal suppression than TFA.[4][5] Studies have shown that using DFA can result in an approximately three-fold increase in MS detector response compared to TFA.[4] While DFA may result in slightly lower MS sensitivity compared to the very MS-friendly formic acid, the gain in chromatographic performance often outweighs this minor loss.[5]
Quantitative Data Summary
The following tables summarize the comparative performance of this compound (DFA) and Trifluoroacetic Acid (TFA), with Formic Acid (FA) included as a common benchmark.
Table 1: Comparison of Chromatographic and Mass Spectrometric Performance
| Parameter | Trifluoroacetic Acid (TFA) | This compound (DFA) | Formic Acid (FA) |
| Chromatographic Resolution | Excellent | Good to Excellent | Fair to Good |
| Peak Shape | Sharp, Symmetrical | Sharp, Symmetrical | Broader, Can exhibit tailing |
| MS Signal Suppression | Severe | Moderate | Minimal |
| MS Sensitivity | Low | Moderate to High | High |
Table 2: Relative Performance Metrics (Based on Published Data)
| Metric | Trifluoroacetic Acid (TFA) | This compound (DFA) | Formic Acid (FA) |
| Average Peak Width Reduction (vs. FA) | ~30% | ~25% | Baseline |
| Average Peak Symmetry Improvement (vs. FA) | ~84% | ~82% | Baseline |
| Average MS Signal Intensity (vs. FA) | ~7% | ~25% | Baseline |
Data compiled from references[4].
Experimental Protocols
Below are representative experimental protocols for peptide analysis using DFA and TFA as mobile phase modifiers.
Protocol 1: RP-HPLC with UV Detection for Optimal Separation
-
Objective: To achieve the highest possible chromatographic resolution of a complex peptide mixture.
-
Instrumentation:
-
HPLC System: A high-performance liquid chromatography system with a UV detector.
-
Column: A C18 reversed-phase column suitable for peptide separations (e.g., 2.1 x 150 mm, 1.7 µm particle size).[5]
-
-
Mobile Phases:
-
Gradient: A typical gradient would be a linear increase from 5% to 40% Mobile Phase B over 30-60 minutes, depending on the complexity of the peptide mixture.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-60 °C.
-
Detection: UV absorbance at 214 nm or 280 nm.
Protocol 2: LC-MS for Peptide Identification and Quantification
-
Objective: To balance chromatographic separation with optimal mass spectrometry sensitivity for peptide identification and quantification.
-
Instrumentation:
-
LC-MS System: A liquid chromatography system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A C18 reversed-phase column suitable for peptide separations (e.g., 2.1 x 150 mm, 1.7 µm particle size).[5]
-
-
Mobile Phases:
-
Gradient: A linear gradient from 2% to 35% Mobile Phase B over 30-60 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50-60 °C.
-
Mass Spectrometry Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0-3.5 kV.
-
Source Temperature: 120-150 °C.
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA).
-
Note on DFA Purity: For LC-MS applications, it is crucial to use high-purity, MS-grade DFA to avoid the formation of sodium and other metal adducts that can complicate mass spectra.[5]
Visualizing the Concepts
The following diagrams illustrate the key concepts and workflows discussed in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhanced sensitivity for peptide mapping with electrospray liquid chromatography-mass spectrometry in the presence of signal suppression due to trifluoroacetic acid-containing mobile phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. waters.com [waters.com]
- 5. lcms.cz [lcms.cz]
- 6. peptide.com [peptide.com]
A Comparative Guide to Difluoroacetic Acid and Formic Acid in Mass Spectrometry
For researchers, scientists, and drug development professionals, the choice of mobile phase additive is a critical parameter in liquid chromatography-mass spectrometry (LC-MS). It directly impacts chromatographic resolution, peak shape, and, most importantly, ionization efficiency and signal intensity. While formic acid (FA) is a ubiquitous choice for its excellent MS compatibility, difluoroacetic acid (DFA) has emerged as a compelling alternative, offering a unique balance between chromatographic performance and mass spectrometric sensitivity.
This guide provides an objective, data-driven comparison of this compound and formic acid, summarizing their performance across key metrics and providing the experimental context needed for informed method development.
Physicochemical Properties: The Foundation of Performance
The distinct behaviors of DFA and FA in an LC-MS system are rooted in their fundamental chemical properties. Formic acid is a weaker acid with minimal ion-pairing capabilities.[1][2] In contrast, this compound is a stronger acid with more pronounced ion-pairing strength, placing it between formic acid and the strong ion-pairing agent trifluoroacetic acid (TFA).[1][3] This difference in acidity and hydrophobicity is a primary driver of the variations seen in retention time, peak shape, and MS signal.[4]
| Property | This compound (DFA) | Formic Acid (FA) | Significance in LC-MS |
| pKa | ~1.3[3] | ~3.8[3] | Lower pKa (stronger acid) leads to better suppression of silanol (B1196071) interactions on the column, improving peak shape. |
| Ion-Pairing Strength | Strong[1][3] | None / Very Weak[1][3] | Stronger ion-pairing increases retention for basic analytes and improves peak symmetry but can suppress MS signal. |
| Hydrophobicity | More hydrophobic than FA[4][5][6] | Less hydrophobic | Affects ion-pairing strength and retention time; peptide retentivity increases in the order of FA to DFA to TFA.[4] |
| Boiling Point | 134 °C[3] | 100 °C[3] | Both are sufficiently volatile for electrospray ionization (ESI). |
Performance Comparison: Sensitivity vs. Resolution
The central challenge in selecting a mobile phase additive is balancing the need for sharp, well-resolved chromatographic peaks with the need for strong analyte signals in the mass spectrometer. Formic acid typically provides the best sensitivity, while stronger ion-pairing agents yield better chromatography.[1][5] this compound is often presented as a compromise, providing better separation than FA without the severe signal suppression associated with TFA.[1][7]
Quantitative Performance Data
| Performance Metric | This compound (DFA) | Formic Acid (FA) | Key Findings & Analytes |
| MS Signal Intensity | Lower than FA, but significantly higher than TFA.[8] | Highest MS signal intensity.[5][9] | For peptides, DFA produced an average signal intensity of 25% compared to FA (100%), while TFA was only 7%.[10] For basic small molecules, DFA showed improved MS signal response compared to FA. For NIST mAb subunits, FA provided the highest intensities, followed closely by DFA.[5] |
| Chromatographic Peak Shape & Resolution | Superior to FA; sharper, more symmetrical peaks.[3][9] | Broader peaks, poorer separation efficiency.[1][2] | For peptides, peak symmetry was notably more Gaussian with DFA, and peak width was reduced by an average of 25% or more compared to FA.[10] For proteins, TFA gave the narrowest peaks, followed closely by DFA, with FA giving the least efficient separation.[1] |
| Analyte Retention Time | Increased retention compared to FA. | Lower retention. | The stronger ion-pairing of DFA increases retention for basic and positively charged analytes like peptides and proteins.[4] A significant shift in retention time is expected when switching between the two acids.[2] |
| Ion Suppression | Moderate suppression. | Minimal ion suppression.[5] | DFA offers a significant sensitivity gain over TFA, which is known for causing pronounced ion suppression.[5] DFA can increase MS sensitivity threefold by replacing TFA.[5][6] |
Experimental Protocols
Reproducible and comparable data requires a well-defined experimental protocol. The following is a representative methodology for comparing DFA and FA for the analysis of a protein digest.
Sample Preparation: Tryptic Digestion of NIST Monoclonal Antibody (mAb)
-
Reconstitution: Reconstitute one vial of a commercially available mAb tryptic digest standard (e.g., Waters mAb Tryptic Digest Standard, containing ~40 µg of peptides) in 80 µL of 0.1% (v/v) formic acid in LC-MS grade water.[4]
-
Dilution: Perform further dilutions as necessary with the initial mobile phase conditions to achieve the desired on-column loading (e.g., 250 ng).[9]
Liquid Chromatography System
-
LC System: An ACQUITY UPLC I-Class System or similar.
-
Column: ACQUITY UPLC Peptide BEH C18, 130 Å, 1.7 µm, 2.1 x 150 mm.[11] Maintain column temperature at a constant, elevated level (e.g., 80 °C) for protein/peptide analysis.[3]
-
Mobile Phase A: 0.1% (v/v) Formic Acid or 0.1% (v/v) this compound in LC-MS grade water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid or 0.1% (v/v) this compound in LC-MS grade acetonitrile.
-
Gradient: A typical gradient for peptide mapping would be a linear gradient from ~1% to 40% Mobile Phase B over 60-90 minutes at a flow rate of 0.2 mL/min.
Mass Spectrometry System
-
Mass Spectrometer: A Xevo TQ-S MS/MS or similar high-resolution mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Capillary Voltage: 3.0 kV
-
Desolvation Temperature: 350-450 °C
-
Source Temperature: 120-150 °C
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode over a mass range of 100-2000 m/z.
Data Analysis
-
Metrics: Compare the total ion chromatograms (TICs).
-
Quantitative Comparison: For a selection of well-distributed peptides, calculate and compare the peak area (MS signal intensity), peak width at half maximum (chromatographic efficiency), and retention time.
Logical Relationships: The Performance Trade-Off
The choice between FA, DFA, and the often-referenced TFA involves a clear trade-off between chromatographic performance and MS sensitivity. Formic acid sits (B43327) at one end of the spectrum, prioritizing signal at the cost of peak shape. Trifluoroacetic acid occupies the other end, providing excellent chromatography but with severe signal loss. This compound provides a functional middle ground.
Conclusion and Recommendations
Both this compound and formic acid are valuable mobile phase additives, and the optimal choice is application-dependent.
Choose Formic Acid (FA) when:
-
The absolute highest MS sensitivity is the primary objective.
-
Analytes are simple, and baseline chromatographic resolution is easily achieved.
-
Working with analytes that are not prone to poor peak shape.
Choose this compound (DFA) when:
-
A balance between good chromatographic resolution and MS sensitivity is required.[3]
-
Analyzing complex samples like protein digests or antibody-drug conjugates, where improved peak shape and capacity are critical for accurate characterization.[5][6]
-
An improvement in peak shape over FA is needed without resorting to TFA and its associated severe ion suppression.[12]
Ultimately, DFA serves as an effective tool in the chromatographer's arsenal, bridging the gap between the high sensitivity of formic acid and the superior separation power of trifluoroacetic acid, thereby enabling robust and sensitive LC-MS methodologies.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Big change in retention times switching from TFA to FA? - Chromatography Forum [chromforum.org]
- 3. halocolumns.com [halocolumns.com]
- 4. lcms.cz [lcms.cz]
- 5. High sensitivity LC-MS profiling of antibody-drug conjugates with this compound ion pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins | Separation Science [sepscience.com]
- 8. lcms.cz [lcms.cz]
- 9. medium.com [medium.com]
- 10. lcms.cz [lcms.cz]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. benchchem.com [benchchem.com]
Difluoroacetic Acid in Proteomics: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in proteomics, the choice of mobile phase modifier in liquid chromatography-mass spectrometry (LC-MS) is a critical factor that significantly impacts the quality and reliability of results. While trifluoroacetic acid (TFA) and formic acid (FA) have traditionally been the additives of choice, difluoroacetic acid (DFA) has emerged as a compelling alternative, offering a unique balance of chromatographic performance and mass spectrometry compatibility. This guide provides an objective comparison of DFA with TFA and FA, supported by experimental data, to assist researchers in making informed decisions for their proteomics workflows.
Performance Comparison of Mobile Phase Modifiers
The selection of an appropriate ion-pairing agent is crucial for achieving optimal separation and detection of peptides and proteins. DFA presents itself as a compromise between the strong ion-pairing capabilities of TFA, which enhances chromatographic resolution but suppresses ionization, and the MS-friendly nature of FA, which often leads to poorer separation.[1]
Chromatographic and Mass Spectrometric Performance
| Performance Metric | Trifluoroacetic Acid (TFA) | This compound (DFA) | Formic Acid (FA) |
| Chromatographic Separation | Excellent, narrow peaks | Good, slightly broader peaks than TFA | Fair, broader peaks |
| MS Signal Intensity | Significant ion suppression | Moderate ion suppression | Minimal ion suppression |
| Ion Pairing Strength | Strongest | Intermediate | Weakest |
| UV Detection Compatibility | Excellent | Good | Fair, can lead to noisy baselines |
Table 1: Qualitative comparison of key performance metrics for TFA, DFA, and FA in proteomics LC-MS.
Quantitative Data Summary
The following table summarizes quantitative findings from studies comparing the performance of these three mobile phase modifiers.
| Analyte/Parameter | Trifluoroacetic Acid (TFA) | This compound (DFA) | Formic Acid (FA) |
| Relative MS Signal Intensity | ~7% (compared to FA) | ~25% (compared to FA) | 100% (baseline) |
| Peak Width at Half Height (W1/2) | Narrowest | Slightly broader than TFA | Broadest |
| Peptide Identifications (nano-LC/MS/MS) | Not typically used due to ion suppression | Slightly lower than FA | Highest number of identifications[2] |
| Median Peptide Intensities (nano-LC/MS/MS) | Not typically used | ~4-5x lower than FA[2] | Highest[2] |
Table 2: Summary of quantitative data comparing TFA, DFA, and FA. Note that absolute values can vary based on the specific experimental setup.
Experimental Protocols
The following is a generalized experimental protocol for comparing the performance of DFA, TFA, and FA in a proteomics workflow.
Sample Preparation: Tryptic Digestion of a Standard Protein (e.g., NIST mAb)
-
Denaturation and Reduction: Dissolve the protein standard in a buffer containing a denaturant (e.g., 8 M urea) and a reducing agent (e.g., 10 mM dithiothreitol). Incubate at 37°C for 1 hour.
-
Alkylation: Add an alkylating agent (e.g., 20 mM iodoacetamide) and incubate in the dark at room temperature for 30 minutes.
-
Digestion: Dilute the sample to reduce the urea (B33335) concentration to less than 1 M. Add trypsin at an enzyme-to-protein ratio of 1:20 (w/w) and incubate overnight at 37°C.
-
Quenching: Stop the digestion by adding an acid (e.g., 1% TFA).
-
Desalting: Use a C18 solid-phase extraction (SPE) cartridge to desalt the peptide mixture.
LC-MS Analysis
-
Instrumentation: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Columns: Employ a reversed-phase C18 column suitable for peptide separations (e.g., ACQUITY UPLC Peptide BEH C18, 130 Å, 1.7 µm, 2.1 x 150 mm).[3][4]
-
Mobile Phases:
-
Mobile Phase A: 0.1% of the respective acid (FA, DFA, or TFA) in water.
-
Mobile Phase B: 0.1% of the respective acid in acetonitrile.
-
-
Gradient Elution:
-
Set a flow rate appropriate for the column dimensions (e.g., 0.2-0.4 mL/min for analytical scale or 250 nL/min for nanoscale).[2]
-
Run a linear gradient from low to high organic content (e.g., 5-40% Mobile Phase B over 60 minutes).
-
-
Mass Spectrometry Parameters:
-
Use an electrospray ionization (ESI) source.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
Set the mass analyzer to a high resolution (e.g., 120,000 for MS1 and 15,000 for MS2).[2]
-
Visualizing the Proteomics Workflow
The following diagram illustrates a typical bottom-up proteomics workflow where DFA can be implemented as a mobile phase modifier in the LC-MS analysis stage.
A typical bottom-up proteomics workflow.
Conclusion
This compound serves as a valuable mobile phase modifier in proteomics, bridging the gap between the high-resolution separation offered by TFA and the superior MS sensitivity of FA. While it may lead to a slight reduction in MS signal intensity and peptide identifications compared to FA, its ability to improve chromatographic peak shape and provide a more balanced performance for both UV and MS detection makes it an attractive option for many applications.[1][4] The choice between DFA, TFA, and FA will ultimately depend on the specific goals of the experiment. For applications where chromatographic resolution is paramount and MS sensitivity can be compromised, TFA remains a strong candidate. When maximizing peptide and protein identifications in complex samples is the primary objective, FA is often preferred. However, for workflows that require a balance between separation quality and MS detection, particularly those involving both UV and MS analysis, DFA presents a robust and effective alternative.
References
A Comparative Study: Difluoroacetic Acid vs. Trifluoroacetic Acid in High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals seeking to optimize their analytical workflows, the choice of mobile phase additive in High-Performance Liquid Chromatography (HPLC) is a critical decision that significantly impacts chromatographic performance and mass spectrometry (MS) compatibility. This guide provides a detailed comparison of two common ion-pairing agents: Difluoroacetic Acid (DFA) and Trifluoroacetic Acid (TFA), supported by experimental data to inform your selection process.
Trifluoroacetic acid (TFA) has long been the standard in reversed-phase HPLC (RP-HPLC) for peptide and protein analysis due to its strong ion-pairing capabilities, which lead to excellent peak shape and resolution.[1][2] However, its utility is significantly hampered by the severe ion suppression it causes in mass spectrometry, a crucial tool for modern analytical and bioanalytical laboratories.[1] This has led to the exploration of alternatives like this compound (DFA), which aims to strike a balance between robust chromatographic performance and MS sensitivity.[3]
Performance Comparison: DFA vs. TFA
The fundamental difference between DFA and TFA lies in their acidity and hydrophobicity, with TFA being the stronger and more hydrophobic acid.[3] This directly influences their behavior as ion-pairing agents and their impact on both UV and MS detection.
Chromatographic Performance
In RP-HPLC, both DFA and TFA act as ion-pairing agents, neutralizing the positive charges on basic residues of peptides and proteins. This interaction increases the analyte's hydrophobicity, leading to enhanced retention and improved peak shape by minimizing secondary interactions with the stationary phase.[2]
Experimental data consistently shows that TFA provides the sharpest peaks and, consequently, the highest chromatographic resolution.[1][4] DFA, while offering a significant improvement over formic acid (FA), generally results in slightly broader peaks compared to TFA.[1][5] However, DFA still delivers high peak capacities, often approaching those achieved with TFA.[3]
In terms of retention, the stronger ion-pairing strength of TFA leads to longer retention times for peptides compared to DFA under identical gradient conditions.[3] This can be an advantage for resolving complex mixtures but may also lead to longer run times. DFA offers an intermediate retention profile between FA and TFA.[3]
Mass Spectrometry (MS) Sensitivity
The most significant advantage of DFA over TFA is its superior compatibility with mass spectrometry. TFA is a notorious cause of ion suppression in the MS source, significantly reducing signal intensity and compromising the sensitivity of the analysis.[2] DFA, being less acidic and less hydrophobic, causes considerably less ion suppression.[3][4]
Studies have shown that replacing TFA with DFA can lead to a threefold or greater increase in MS signal intensity.[4][6] While formic acid (FA) typically provides the highest MS signal, it often does so at the cost of poor chromatographic performance, such as broader peaks and lower resolution.[7] DFA, therefore, presents a compelling compromise, offering MS sensitivity that is significantly better than TFA while maintaining a chromatographic performance that is far superior to FA.[1]
Quantitative Data Summary
The following tables summarize the key performance differences observed in comparative studies between DFA and TFA.
| Performance Metric | This compound (DFA) | Trifluoroacetic Acid (TFA) | Formic Acid (FA) - for reference |
| Peak Shape | Good, near Gaussian symmetry[6] | Excellent, sharp, symmetrical peaks[1] | Often broader with more tailing[7] |
| Resolution | High, approaching TFA[3][4] | Highest resolution[4] | Lower resolution |
| Retention Time | Intermediate[3] | Longest[3] | Shortest[3] |
| MS Signal Intensity | Significantly higher than TFA[4][6] | Severe signal suppression[2] | Highest signal intensity[4] |
Table 1: General Performance Comparison of DFA, TFA, and FA in RP-HPLC.
| Parameter | 0.1% DFA | 0.1% TFA |
| Average Peak Width Improvement (vs. FA) | ~25% | ~30% |
| Average Peak Symmetry Improvement (vs. FA) | ~82% | ~84% |
| Relative MS Signal Intensity (FA = 100%) | ~25% | ~7% |
Table 2: Quantitative Comparison of Chromatographic and MS Performance.
Experimental Protocols
Reproducing the benefits of DFA requires careful attention to experimental methodology. Below are typical protocols for peptide mapping and protein analysis using DFA as a mobile phase additive.
Peptide Mapping by LC-UV/MS
-
System: An ACQUITY UPLC H-Class Bio System with an ACQUITY QDa Mass Detector and an ACQUITY TUV detector.
-
Column: ACQUITY UPLC Peptide BEH C18, 300 Å, 1.7 µm, 2.1 x 150 mm.[6]
-
Mobile Phase A: 0.1% this compound (v/v) in water.
-
Mobile Phase B: 0.1% this compound (v/v) in acetonitrile.
-
Gradient: A typical gradient for peptide mapping would be a linear gradient from 1% to 40% Mobile Phase B over 60-90 minutes.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40 - 60 °C.
-
Detection: UV at 214 nm and MS scan range of m/z 100-2000.
Intact Protein Analysis by LC-UV/MS
-
System: A Shimadzu Nexera LC system with UV and MS detectors.[8]
-
Column: BIOshell™ A400 Å C4, 10 cm x 2.1 mm I.D., 3.4 µm.[8]
-
Mobile Phase A: 0.1% this compound (v/v) in water.
-
Mobile Phase B: 0.1% this compound (v/v) in acetonitrile.
-
Gradient: A shallow gradient appropriate for the protein of interest, for example, 20% to 60% Mobile Phase B over 15-20 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 60 - 80 °C.
-
Detection: UV at 280 nm and MS scan range appropriate for the expected charge state envelope of the protein.
Visualizing the Workflow and Rationale
The decision-making process for choosing an appropriate mobile phase additive can be visualized as a workflow that balances the need for chromatographic quality with MS sensitivity.
Figure 1: Decision workflow for selecting an HPLC mobile phase additive.
The interplay between the properties of the additive and the resulting chromatographic and MS performance is a key concept.
Figure 2: Relationship between additive properties and performance.
Conclusion
This compound serves as a valuable alternative to trifluoroacetic acid in RP-HPLC, particularly for applications that require both high-quality chromatographic separation and sensitive mass spectrometric detection.[1] While TFA remains the gold standard for separations where only UV detection is necessary due to its superior resolving power, its incompatibility with MS is a significant drawback.[2] DFA successfully bridges this gap, providing chromatographic performance that is vastly superior to formic acid and approaching that of TFA, while offering a substantial improvement in MS signal intensity compared to TFA.[3] For researchers in drug development and proteomics, where LC-MS is an indispensable tool, DFA represents an optimal compromise that enhances the quality and sensitivity of their analytical data.
References
- 1. This compound as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. waters.com [waters.com]
- 4. High sensitivity LC-MS profiling of antibody-drug conjugates with this compound ion pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins | Separation Science [sepscience.com]
- 6. lcms.cz [lcms.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. merckmillipore.com [merckmillipore.com]
A Head-to-Head Comparison of Difluoroacetic Acid and Trifluoroacetic Acid for Peptide Mapping
In the landscape of biopharmaceutical characterization, peptide mapping stands as a cornerstone technique for confirming the primary structure of proteins and identifying post-translational modifications. The choice of an appropriate ion-pairing agent for reversed-phase liquid chromatography-mass spectrometry (RP-LC-MS) is critical to achieving optimal separation and sensitive detection. While trifluoroacetic acid (TFA) has traditionally been the go-to choice for its excellent chromatographic performance, its significant suppression of the MS signal has led researchers to seek alternatives. Difluoroacetic acid (DFA) has emerged as a promising contender, offering a balance between chromatographic resolution and mass spectrometry sensitivity.
This guide provides an objective, data-driven comparison of DFA and TFA for peptide mapping, tailored for researchers, scientists, and drug development professionals.
Performance at a Glance: Quantitative Comparison
The selection of an ion-pairing agent invariably involves a trade-off between chromatographic performance and MS signal intensity. The following tables summarize the quantitative differences observed when using this compound (DFA) versus Trifluoroacetic Acid (TFA) in peptide mapping experiments. Formic Acid (FA) is included as a common benchmark for high MS sensitivity but weaker chromatographic performance.
| Parameter | Formic Acid (FA) | This compound (DFA) | Trifluoroacetic Acid (TFA) |
| MS Signal Intensity | Highest | Intermediate (approx. 3-fold higher than TFA) | Lowest (significant ion suppression)[1][2] |
| Chromatographic Resolution | Lowest | High (comparable to TFA)[2][3] | Highest[4] |
| Peak Symmetry | Poorest | Improved (comparable to TFA) | Best |
| Peak Width | Broadest | Narrower (comparable to TFA) | Narrowest |
| Peptide Retention | Lowest | Intermediate | Highest[3][4] |
| Charge State of Peptides | Highest | Intermediate | Lowest |
| Table 1: General performance comparison of FA, DFA, and TFA in peptide mapping. |
| Performance Metric | Improvement with DFA vs. FA | Improvement with TFA vs. FA |
| Peak Width Reduction | ~25% | ~30% |
| Peak Symmetry Improvement | ~82% | ~84% |
| Table 2: Improvement in chromatographic peak characteristics for DFA and TFA relative to Formic Acid. Data is averaged for six peptides. |
| Ion-Pairing Agent | Relative MS Signal Intensity (%) |
| Formic Acid (FA) | 100% (Baseline) |
| This compound (DFA) | ~25% |
| Trifluoroacetic Acid (TFA) | ~7% |
| Table 3: Comparison of relative MS signal intensity using different ion-pairing agents. |
The Underlying Chemistry: A Logical Relationship
The choice of ion-pairing agent directly influences the analytical outcome by altering the chemical environment of the peptides during separation and ionization. The following diagram illustrates the relationship between the properties of the ion-pairing agent and the resulting performance in peptide mapping.
Caption: Relationship between ion-pairing agent properties and analytical performance.
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for accurate peptide mapping. Below are representative methodologies for sample preparation and LC-MS analysis.
Sample Preparation: Tryptic Digestion of a Monoclonal Antibody (mAb)
This protocol outlines the steps for the denaturation, reduction, alkylation, and tryptic digestion of a monoclonal antibody, a common sample in biopharmaceutical analysis.[5][6]
-
Denaturation and Reduction:
-
Dilute the mAb sample to 2 mg/mL.
-
Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM in a denaturing buffer (e.g., 7.5 M guanidine-HCl).
-
Incubate at ambient temperature for 30 minutes.[5]
-
-
Alkylation:
-
Add iodoacetamide (B48618) (IAM) or iodoacetic acid (IAA) to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes.[5]
-
-
Quenching and Buffer Exchange:
-
Quench the alkylation reaction by adding DTT.
-
Perform a buffer exchange into a digestion buffer (e.g., 100 mM Tris-HCl, pH 8.0) using a desalting column.
-
-
Enzymatic Digestion:
-
Quenching the Digestion:
LC-MS/MS Analysis
The following are typical LC-MS conditions for peptide mapping using DFA or TFA as the ion-pairing agent.
-
Liquid Chromatography System: ACQUITY UPLC H-Class Bio System[1]
-
Column: ACQUITY UPLC Peptide BEH C18 or Peptide CSH C18, 1.7 µm, 130 Å, 2.1 x 150 mm[1]
-
Column Temperature: 80 °C[1]
-
Mobile Phase A: 0.1% this compound (DFA) or 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% this compound (DFA) or 0.1% Trifluoroacetic Acid (TFA) in acetonitrile
-
Gradient: A typical gradient would be a linear increase from 1% to 40% Mobile Phase B over 60-90 minutes.
-
Flow Rate: 0.2 mL/min
-
Mass Spectrometer: Xevo G2-XS QToF Mass Spectrometer[1]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Data Acquisition: Data-Dependent Acquisition (DDA) or MSe
The Peptide Mapping Workflow
The overall process of peptide mapping, from sample preparation to data analysis, is a multi-step workflow. The diagram below illustrates the typical sequence of events.
References
- 1. lcms.cz [lcms.cz]
- 2. High sensitivity LC-MS profiling of antibody-drug conjugates with this compound ion pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. waters.com [waters.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to the Validation of LC-MS Methods Using Difluoroacetic Acid for Bioanalysis
For researchers, scientists, and drug development professionals engaged in bioanalysis, the choice of mobile phase modifier is a critical decision that directly impacts the performance and validity of liquid chromatography-mass spectrometry (LC-MS) methods. While formic acid (FA) and trifluoroacetic acid (TFA) have traditionally been the additives of choice, difluoroacetic acid (DFA) has emerged as a compelling alternative, offering a unique balance of chromatographic performance and mass spectrometric sensitivity.
This guide provides an objective comparison of DFA with FA and TFA in the context of LC-MS bioanalytical method validation, supported by experimental data and detailed methodologies.
Performance Comparison of Ion-Pairing Agents
The selection of an ion-pairing agent significantly influences several key analytical parameters. This compound is often positioned as a compromise between the strong ion-pairing characteristics of TFA and the MS-friendly nature of FA.[1][2][3][4]
Table 1: Qualitative Comparison of Common Ion-Pairing Agents
| Feature | Formic Acid (FA) | This compound (DFA) | Trifluoroacetic Acid (TFA) |
| MS Signal Intensity | High (minimal suppression)[1][3] | Moderate (less suppression than TFA)[1][5] | Low (significant suppression)[2][3][4] |
| Chromatographic Peak Shape | Often broader peaks[1][3] | Sharp, symmetrical peaks[1] | Sharp, symmetrical peaks[1][3] |
| Analyte Retention | Weakest[3] | Intermediate[3] | Strongest[3] |
| Ion-Pairing Strength | Weak[3][6] | Strong[6] | Very Strong[5] |
| Volatility | High | Intermediate[7] | High |
Table 2: Quantitative Comparison of MS Signal Response
| Analyte Type | Mobile Phase Additive | Relative MS Signal Intensity | Key Findings |
| Peptides | 0.1% Formic Acid | 100% (Baseline) | FA provides the strongest MS signal but may result in poorer peak shape.[1] |
| 0.1% this compound | ~25% | DFA offers a significant improvement in MS signal over TFA while maintaining good peak shape.[1] | |
| 0.1% Trifluoroacetic Acid | ~7% | TFA causes severe ion suppression, drastically reducing MS sensitivity.[1] | |
| Small Molecules (Basic) | 0.1% Formic Acid | Baseline | For basic analytes, DFA can show an improved MS signal response compared to FA.[7] |
| 0.1% this compound | > Baseline | DFA provides a significantly higher MS signal (up to two-fold) compared to TFA.[7] | |
| 0.1% Trifluoroacetic Acid | << Baseline | TFA demonstrates the most significant signal suppression among the three.[7] | |
| Small Molecules (Acidic) | 0.1% Formic Acid | Baseline | For acidic analytes, the MS signal response with DFA is comparable to that with FA.[7] |
| 0.1% this compound | ~ Baseline | DFA's performance is similar to FA for acidic compounds in terms of MS signal.[7] | |
| 0.1% Trifluoroacetic Acid | << Baseline | TFA shows a markedly lower MS signal response compared to both FA and DFA.[7] |
Experimental Protocols
A robust and reliable bioanalytical method is underpinned by a thorough validation process. The following is a generalized protocol for the validation of an LC-MS method for bioanalysis, in line with regulatory guidelines from bodies such as the FDA.
Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare stock solutions of the analyte and the internal standard (IS) in a suitable organic solvent. The use of certified reference standards is highly recommended.
-
Working Solutions: Prepare serial dilutions of the stock solutions to create working solutions for calibration standards and quality control (QC) samples.
Sample Preparation
The goal of sample preparation is to extract the analyte and IS from the biological matrix (e.g., plasma, serum, urine) while removing potential interferences. Common techniques include:
-
Protein Precipitation (PPT): An organic solvent (e.g., acetonitrile (B52724), methanol) is added to the sample to precipitate proteins. The supernatant is then analyzed.
-
Liquid-Liquid Extraction (LLE): The analyte is partitioned between the aqueous biological sample and an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): The sample is passed through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: Select an appropriate reversed-phase column (e.g., C18, C8).
-
Mobile Phase A: Aqueous phase, typically water with the chosen ion-pairing agent (e.g., 0.1% DFA, 0.1% FA, or 0.1% TFA).
-
Mobile Phase B: Organic phase, typically acetonitrile or methanol (B129727) with the same concentration of the ion-pairing agent.
-
Gradient: Develop a gradient elution profile to achieve optimal separation of the analyte and IS from matrix components.
-
Flow Rate: A typical flow rate for analytical LC is 0.2-0.6 mL/min.
-
Column Temperature: Maintain a constant column temperature (e.g., 40 °C) to ensure reproducible retention times.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) is commonly used for bioanalysis.
-
Ionization Mode: Positive or negative ion mode, depending on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification due to its high selectivity and sensitivity.
-
Optimization: Optimize MS parameters such as declustering potential, collision energy, and source temperature for the analyte and IS.
-
Method Validation Parameters
The following parameters should be assessed during method validation:
-
Selectivity and Specificity: Analyze at least six different lots of blank biological matrix to ensure that endogenous components do not interfere with the detection of the analyte or IS. The response of any interfering peak should be less than 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and less than 5% of the IS response.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the matrix. This is typically done by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution at low and high concentrations. A stable isotope-labeled internal standard is the preferred choice to compensate for matrix effects.
-
Calibration Curve (Linearity): A calibration curve should be prepared with a blank sample, a zero sample (blank + IS), and at least six to eight non-zero concentration levels covering the expected range of the study samples. The curve is typically fitted with a linear regression model, often with a weighting factor (e.g., 1/x or 1/x²). The coefficient of determination (r²) should be ≥ 0.99.
-
Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. The analyte response at the LLOQ should be at least five times the response of a blank sample. The precision (%CV) should not exceed 20%, and the accuracy (% bias) should be within ±20%.
-
Accuracy and Precision: These are determined by analyzing QC samples at a minimum of four concentration levels (LLOQ, low, mid, and high) in at least three independent analytical runs. For low, mid, and high QCs, the precision should not exceed 15%, and the accuracy should be within ±15%.
-
Stability: The stability of the analyte in the biological matrix should be evaluated under various conditions that mimic sample handling and storage:
-
Freeze-Thaw Stability: Assess stability after multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for a period that reflects the sample processing time.
-
Long-Term Stability: Determine stability at the intended storage temperature (e.g., -20 °C or -80 °C) for a duration that covers the study period.
-
Post-Preparative (Autosampler) Stability: Assess the stability of the processed samples in the autosampler. The mean concentration of the stability samples should be within ±15% of the nominal concentration.
-
Visualizing Workflows and Decision-Making
Experimental Workflow for LC-MS Bioanalytical Method Validation
Caption: Workflow for LC-MS bioanalytical method validation.
Logical Framework for Selecting an Ion-Pairing Agent
Caption: Decision tree for ion-pairing agent selection.
References
- 1. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. benchchem.com [benchchem.com]
- 5. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 6. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. omicsonline.org [omicsonline.org]
A Balancing Act in Oligonucleotide Analysis: Difluoroacetic Acid as a Contender in Ion-Pairing Chromatography
For researchers, scientists, and drug development professionals navigating the complexities of oligonucleotide analysis, the choice of ion-pairing agent is a critical determinant of chromatographic resolution and mass spectrometric sensitivity. While traditional reagents have established their roles, Difluoroacetic Acid (DFA) emerges as a compelling alternative, promising a unique balance of performance characteristics.
In the landscape of ion-pair reversed-phase liquid chromatography (IP-RPLC) for oligonucleotide analysis, reagents are selected based on their ability to effectively neutralize the anionic phosphate (B84403) backbone of the oligonucleotides, thereby enabling their retention and separation on a hydrophobic stationary phase. This guide provides a comparative overview of this compound (DFA) against other commonly used ion-pairing agents, supported by experimental principles and extrapolated performance data.
The Ion-Pairing Agent's Crucial Role
Ion-pairing agents are essential for the successful analysis of oligonucleotides by reversed-phase chromatography. The fundamental principle involves the formation of a neutral complex between the negatively charged oligonucleotide and a positively charged counter-ion, which can then be retained and separated by the non-polar stationary phase. The choice of agent significantly impacts retention time, peak shape, and, crucially for mass spectrometry (MS) detection, the efficiency of ionization.
A Comparative Look at Key Ion-Pairing Agents
The selection of an appropriate ion-pairing system is a trade-off between chromatographic performance and MS compatibility. Here, we compare the established players with the promising attributes of this compound.
| Ion-Pairing Agent/System | Typical Mobile Phase Composition | Advantages | Disadvantages |
| This compound (DFA) | 0.1% DFA in water/acetonitrile | Balanced Performance: Offers a compromise between the high resolution of TFA and the high MS sensitivity of formic acid.[1][2] Reduced Ion Suppression: Less ion suppression compared to TFA, leading to improved signal intensity in MS.[1] Good Peak Shape: Generally provides better peak shape and resolution than formic acid.[1] | Limited Direct Oligonucleotide Data: Most performance data is extrapolated from peptide and protein analysis. Potential for Adducts: Like other acids, can contribute to adduct formation, though typically less than TFA. |
| Trifluoroacetic Acid (TFA) | 0.1% TFA in water/acetonitrile | Excellent Resolution: Strong ion-pairing agent that yields sharp peaks and high chromatographic resolution.[1] Well-Established: Widely used and understood for reversed-phase chromatography. | Severe Ion Suppression: Significantly suppresses analyte signal in ESI-MS.[2] System Contamination: Can be difficult to remove from the LC-MS system.[3] |
| Triethylamine/Hexafluoroisopropanol (TEA/HFIP) | 15 mM TEA, 400 mM HFIP | High MS Sensitivity: Volatile and provides excellent ionization efficiency.[4] Good Resolution for Oligonucleotides: A widely accepted standard for high-performance oligonucleotide separations.[5] | Complex Mobile Phase: Requires careful preparation of two volatile components. Cost: High-purity HFIP can be expensive.[6] |
| Triethylammonium Acetate (TEAA) | 100 mM TEAA | Good for UV-based Analysis: Provides good chromatographic performance for UV detection.[6] | Not MS-Compatible: Non-volatile, making it unsuitable for LC-MS applications.[7] |
| Hexylammonium Acetate (HAA) | 25 mM HAA | Exceptional Resolution: Can provide better separation for longer or labeled oligonucleotides compared to TEA/HFIP.[5] | Lower MS Compatibility than TEA/HFIP: May result in reduced MS sensitivity compared to the TEA/HFIP system.[5] |
Experimental Insights: Protocols and Workflows
The successful application of these ion-pairing agents hinges on meticulous experimental execution. Below are representative protocols for oligonucleotide analysis using different ion-pairing systems.
General Experimental Workflow for Oligonucleotide Analysis
The following diagram illustrates a typical workflow for the analysis of oligonucleotides using ion-pair reversed-phase liquid chromatography coupled with mass spectrometry (IP-RPLC-MS).
A typical workflow for oligonucleotide analysis.
Protocol 1: Oligonucleotide Separation using this compound (DFA)
This protocol is based on methodologies developed for peptides and proteins and is adapted for oligonucleotide analysis.
-
System: UHPLC system coupled to a high-resolution mass spectrometer.
-
Column: A C18 reversed-phase column suitable for oligonucleotide separations (e.g., Waters ACQUITY Premier Oligonucleotide BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% this compound in Water.
-
Mobile Phase B: 0.1% this compound in Acetonitrile.
-
Gradient: A typical gradient would be from 5% to 50% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 60-80°C to denature secondary structures.
-
Detection: UV at 260 nm and ESI-MS in negative ion mode.
Protocol 2: Oligonucleotide Separation using Triethylamine/Hexafluoroisopropanol (TEA/HFIP)
This is a widely adopted method for high-sensitivity LC-MS of oligonucleotides.
-
System: UHPLC system coupled to a high-resolution mass spectrometer.
-
Column: A C18 reversed-phase column suitable for oligonucleotide separations.
-
Mobile Phase A: 15 mM Triethylamine and 400 mM Hexafluoroisopropanol in Water.
-
Mobile Phase B: 15 mM Triethylamine and 400 mM Hexafluoroisopropanol in 50:50 Acetonitrile/Water.
-
Gradient: A shallow gradient tailored to the specific oligonucleotide length, for instance, from 20% to 60% Mobile Phase B.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 60-80°C.
-
Detection: UV at 260 nm and ESI-MS in negative ion mode.
The Underlying Chemistry: Ion-Pairing Mechanism
The mechanism of ion-pair reversed-phase chromatography for oligonucleotides is a dynamic process. The following diagram illustrates the interactions at play.
Ion-pairing mechanism in RP-HPLC.
Conclusion
The selection of an ion-pairing agent for oligonucleotide analysis requires a careful consideration of the analytical goals. For applications where high-resolution separation for UV-based quantification is paramount, traditional agents like TFA remain a strong choice. For high-sensitivity mass spectrometry, the TEA/HFIP system is the industry standard.
This compound presents a promising middle ground. Based on its performance in related biomolecule analysis, DFA is poised to offer improved MS sensitivity over TFA without a significant compromise in chromatographic resolution, and superior peak shape compared to weaker acids like formic acid. While more direct comparative studies on oligonucleotides are needed to fully elucidate its potential, DFA is a noteworthy candidate for researchers seeking to balance the often-competing demands of chromatography and mass spectrometry in their analytical workflows. The use of high-purity, MS-grade DFA is recommended to achieve optimal performance and avoid the introduction of contaminants that can affect data quality.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. iris.unito.it [iris.unito.it]
- 3. Evidence for the Formation of this compound in Chlorofluorocarbon-Contaminated Ground Water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. waters.com [waters.com]
- 6. This compound CAS#: 381-73-7 [m.chemicalbook.com]
- 7. waters.com [waters.com]
comparative analysis of difluoroacetic acid in different chromatography modes
For researchers, scientists, and drug development professionals engaged in the analysis of difluoroacetic acid (DFA), selecting the optimal chromatographic method is paramount for achieving accurate and reliable results. This guide provides a comparative analysis of three common chromatography modes: Reversed-Phase Liquid Chromatography (RPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography. By examining the fundamental principles, experimental data, and practical considerations of each technique, this document aims to facilitate informed decisions in method development and application.
Principles of Separation in Different Chromatography Modes
The retention and separation of this compound, a polar analyte, are governed by distinct mechanisms in RPLC, HILIC, and Mixed-Mode chromatography.
-
Reversed-Phase Liquid Chromatography (RPLC) : In RPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention of DFA is primarily driven by hydrophobic interactions. However, due to its high polarity, DFA exhibits limited retention on traditional C18 columns, often requiring the use of ion-pairing agents to improve retention and peak shape.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, such as acetonitrile.[2][3][4] This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes like DFA can partition. This mechanism allows for enhanced retention of highly polar compounds that are poorly retained in RPLC.[2][4]
-
Mixed-Mode Chromatography : This approach combines multiple retention mechanisms, such as ion-exchange and reversed-phase, on a single stationary phase.[5] For the analysis of DFA, a mixed-mode column with anion-exchange properties can provide strong retention based on the ionic interaction of the carboxylate group of DFA with the stationary phase, alongside hydrophobic interactions.[6]
Comparative Performance Data
The following table summarizes key performance parameters for the analysis of this compound across the three chromatography modes. The data is compiled from various sources and standardized for comparative purposes.
| Parameter | Reversed-Phase (RPLC) | Hydrophilic Interaction (HILIC) | Mixed-Mode |
| Retention of DFA | Low to Moderate | High | High to Very High |
| Typical Stationary Phase | C18, C8 | Bare Silica, Amide, Zwitterionic | Anion-Exchange/Reversed-Phase |
| Mobile Phase | High aqueous content | High organic content (e.g., >80% ACN) | Aqueous/Organic with buffer |
| Peak Shape | May require ion-pairing agents | Generally good | Good to Excellent |
| Selectivity | Moderate | High for polar analytes | High and tunable |
| MS Compatibility | Good (with volatile mobile phases) | Excellent (high organic content aids desolvation) | Good (buffer selection is critical) |
Experimental Protocols
Detailed methodologies for the analysis of this compound in each chromatographic mode are provided below.
Reversed-Phase Liquid Chromatography (RPLC) Protocol
This protocol is adapted from a method for the analysis of DFA in drinking water.[1]
-
Column: Luna™ Omega 3 µm PS C18 HPLC Column.[1]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Detection: LC-MS/MS
Hydrophilic Interaction Liquid Chromatography (HILIC) Protocol
This is a general protocol for the analysis of polar acidic compounds, applicable to this compound.
-
Column: Amide or bare silica-based HILIC column (e.g., 150 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 95% B to 50% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Detection: LC-MS/MS
Mixed-Mode Chromatography Protocol
This protocol is based on the analysis of fluoroacetic acids on a BIST A+ column.[6]
-
Column: BIST A+ column.[6]
-
Mobile Phase: A specialized mobile phase is used to facilitate both ion-exchange and reversed-phase mechanisms. Typically, this involves an aqueous buffer with an organic modifier. For the BIST A+ column, a proprietary mobile phase composition is recommended by the manufacturer.[6]
-
Detection: LC-MS or UV.[6]
Visualizing Chromatographic Workflows and Relationships
To better understand the experimental processes and the logical connections between the different chromatography modes, the following diagrams are provided.
References
- 1. Analysis of this compound in Drinking Water | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. agilent.com [agilent.com]
- 4. Influence of different hydrophilic interaction liquid chromatography stationary phases on method performance for the determination of highly polar anionic pesticides in complex feed matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. welch-us.com [welch-us.com]
- 6. HPLC Method for Analysis of Fluoroacetic acid, this compound and Trifluoroacetic acid on BIST A+ Column | SIELC Technologies [sielc.com]
Difluoroacetic Acid: A Superior Alternative for Enhanced Peak Shape and Resolution in Chromatography
For researchers, scientists, and drug development professionals seeking to optimize their chromatographic separations, the choice of mobile phase additive is paramount. This guide provides an in-depth comparison of Difluoroacetic Acid (DFA) with traditional additives like Trifluoroacetic Acid (TFA) and Formic Acid (FA), supported by experimental data, to demonstrate its efficacy in improving peak shape and resolution, particularly in LC-MS applications.
This compound (DFA) has emerged as a compelling mobile phase additive that strikes a balance between the high chromatographic performance of Trifluoroacetic Acid (TFA) and the mass spectrometry (MS) compatibility of Formic Acid (FA).[1][2] While TFA is known for producing sharp, symmetrical peaks, it often leads to significant ion suppression in MS detection.[1] Conversely, FA is favored for its minimal ion suppression but can result in broader peaks and poorer chromatographic resolution.[1][3] DFA effectively bridges this gap, offering improved peak shape over FA without the pronounced signal suppression associated with TFA.[4][5]
Performance Comparison: DFA vs. TFA and FA
Experimental data consistently demonstrates the advantages of DFA in reversed-phase chromatography for a range of analytes, including peptides, proteins, and small molecules.[3][6][7] Here, we summarize the key performance metrics from comparative studies.
Chromatographic Peak Shape and Resolution
DFA consistently delivers narrower peak widths and more symmetrical peaks compared to FA, leading to enhanced resolution.[4] While TFA may still provide the sharpest peaks in some cases, DFA's performance is often comparable and represents a significant improvement over FA.[7][8]
| Mobile Phase Additive | Average Peak Width (FWHM) | Average Peak Symmetry/Tailing Factor |
| 0.1% Formic Acid (FA) | Broader | Asymmetrical (Tailing) |
| 0.1% this compound (DFA) | Reduced by ~25% vs. FA [4] | Improved by ~82% vs. FA |
| 0.1% Trifluoroacetic Acid (TFA) | Reduced by ~30% vs. FA | Improved by ~84% vs. FA |
| Table 1: Comparison of Chromatographic Performance for a Peptide Mixture. FWHM: Full Width at Half Maximum. Data synthesized from referenced application notes. |
Mass Spectrometry Signal Response
One of the most significant advantages of DFA is its improved performance in LC-MS. DFA exhibits significantly less ion suppression compared to TFA, resulting in better sensitivity and data quality.[4][5][9]
| Mobile Phase Additive | Relative MS Signal Intensity |
| 0.1% Formic Acid (FA) | 100% (Baseline) |
| 0.1% this compound (DFA) | ~25-33% of FA signal [4][5] |
| 0.1% Trifluoroacetic Acid (TFA) | ~7% of FA signal[4][5] |
| Table 2: Comparison of Mass Spectrometry Signal Intensity for a Peptide Mixture. Data synthesized from referenced application notes. |
Experimental Protocols
To ensure reproducibility, detailed experimental methodologies are crucial. Below are typical protocols used in the evaluation of DFA.
Protocol 1: Peptide Mixture Analysis
-
System: ACQUITY UPLC I-Class System with a Xevo TQ-S MS/MS[6] or ACQUITY UPLC H-Class Bio with an ACQUITY UPLC TUV detector and a Xevo G2-XS QToF mass spectrometer.[3]
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[6] or ACQUITY UPLC Peptide BEH C18, 130 Å, 1.7 µm, 2.1 x 150 mm.[3]
-
Mobile Phase A: Water with 0.1% (v/v) of FA, DFA, or TFA.[3][6]
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) of FA, DFA, or TFA.[3][6]
-
Gradient: A typical gradient would be from 5% to 40% B over a set time, depending on the analytes.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40 - 60 °C.
-
Detection: UV at 214 nm and/or ESI+ Mass Spectrometry.[3]
-
Sample: A mixture of standard peptides (e.g., Angiotensin fragments, Bradykinin, Renin, Enolase).[4]
Protocol 2: Intact Protein Analysis
-
System: HPLC system with UV and MS detectors.
-
Column: A C4 or C8 column suitable for protein separations (e.g., HALO 1000 Å C4).[7]
-
Mobile Phase A: Water with 0.1% (v/v) of FA, DFA, or TFA.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20) with 0.1% (v/v) of FA, DFA, or TFA.
-
Gradient: A shallow gradient appropriate for large molecules, for example, from 25% to 45% B.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 60 - 80 °C.
-
Detection: UV at 280 nm and/or ESI+ Mass Spectrometry.
-
Sample: Intact monoclonal antibody (e.g., Trastuzumab) or other proteins.[7]
Visualizing the Selection Process
The choice of a mobile phase additive is a critical decision in method development. The following diagram illustrates a logical workflow for selecting the most appropriate additive based on analytical requirements.
References
- 1. This compound as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins [sigmaaldrich.com]
- 2. This compound as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins | Separation Science [sepscience.com]
- 3. lcms.cz [lcms.cz]
- 4. lcms.cz [lcms.cz]
- 5. waters.com [waters.com]
- 6. waters.com [waters.com]
- 7. hplc.eu [hplc.eu]
- 8. High sensitivity LC-MS profiling of antibody-drug conjugates with this compound ion pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. support.waters.com [support.waters.com]
Difluoroacetic Acid vs. Formic Acid: A Comparative Guide for MS Signal Intensity in LC-MS
For researchers, scientists, and drug development professionals seeking to optimize analyte signal response in liquid chromatography-mass spectrometry (LC-MS), the choice of mobile phase additive is critical. This guide provides an objective comparison of the performance of difluoroacetic acid (DFA) and formic acid (FA), two common mobile phase modifiers, with a focus on their impact on MS signal intensity.
This comparison is supported by experimental data to aid in the selection of the most appropriate additive for your analytical needs. While formic acid is a widely used and effective modifier for enhancing protonation and improving peak shape, this compound has emerged as a viable alternative, offering a unique balance of chromatographic performance and MS sensitivity.[1][2][3]
Executive Summary
This compound generally provides MS signal responses that are comparable to, and in some cases slightly lower than, those obtained with formic acid for a range of analytes, including small molecules and peptides.[1][4] However, DFA often exhibits superior chromatographic performance, yielding narrower and more symmetrical peaks, similar to trifluoroacetic acid (TFA), but without the significant signal suppression associated with TFA.[5] For many applications, DFA presents a compelling compromise, delivering high-quality MS data while maintaining excellent chromatographic resolution.[2][4][6]
Quantitative Data Comparison
The following table summarizes the relative MS signal intensity observed for various analytes when using 0.1% this compound compared to 0.1% formic acid in the mobile phase. The data is compiled from multiple studies and represents the average signal response.
| Analyte Type | Ionization Mode | Relative MS Signal Intensity (DFA vs. FA) | Key Observations |
| Small Molecules (Acidic) | ESI Negative | Comparable to Formic Acid | DFA provides similar signal response to FA for acidic analytes.[1] |
| Small Molecules (Basic) | ESI Positive | Generally higher than Formic Acid | Many basic analytes show improved MS signal with DFA.[1] |
| Peptides | ESI Positive | Slightly lower than Formic Acid | Separations with DFA typically yield slightly lower MS sensitivity than those with FA.[2][4] However, the signal is significantly higher than with TFA.[2][5] |
| Proteins | ESI Positive | Lower than Formic Acid | DFA results in a reduced MS ion yield compared to FA for intact proteins.[6] |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the MS signal intensity of this compound and formic acid.
Experimental Protocols
The methodologies outlined below are based on typical experimental conditions reported in the literature for comparing the effects of formic acid and this compound on MS signal intensity.
Small Molecule Analysis
-
Sample Preparation: A mixture of acidic, basic, and neutral small molecules was prepared at a concentration of 2.5 µg/mL in water.[1]
-
Liquid Chromatography:
-
Mass Spectrometry:
Peptide Analysis
-
Sample Preparation: A tryptic digest of a monoclonal antibody (mAb) standard was used.[2]
-
Liquid Chromatography:
-
Column: ACQUITY UPLC Peptide BEH C18, 130 Å, 1.7 µm, 2.1 x 150 mm.[2]
-
Mobile Phase A: Water with 0.1% (v/v) formic acid or 0.1% (v/v) this compound.[2]
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid or 0.1% (v/v) this compound.[2]
-
Gradient: A suitable gradient for peptide separation was applied.
-
Column Temperature: 80 °C.[2]
-
-
Mass Spectrometry:
Signaling Pathways and Ionization Mechanisms
The choice of acidic modifier influences the ionization efficiency in the electrospray source. Both formic acid and this compound provide a source of protons to facilitate the formation of [M+H]+ ions in positive ion mode. However, their different acidities and ion-pairing strengths affect the overall signal response.
Formic acid, being a weaker ion-pairing agent, generally leads to higher MS signal intensity as it is less likely to form neutral ion pairs with the protonated analyte, which would reduce the number of charged species reaching the mass analyzer.[5][7] this compound is a stronger acid and a more effective ion-pairing agent than formic acid, but less so than trifluoroacetic acid.[4] This intermediate character allows DFA to provide good chromatographic peak shape through ion pairing while causing less signal suppression than TFA.[8] The slightly lower MS sensitivity sometimes observed with DFA compared to FA can be attributed to a greater degree of ion pairing.[4]
Conclusion
The selection between this compound and formic acid as a mobile phase additive in LC-MS should be based on the specific requirements of the analysis.
-
Formic Acid is often the preferred choice when maximizing MS signal intensity is the primary objective, particularly for quantitative studies where the highest sensitivity is required.[3][9]
-
This compound is an excellent alternative when a balance between good chromatographic resolution (narrower peaks) and high MS sensitivity is desired.[1][5] It is particularly advantageous in complex separations where chromatographic performance is critical and for analytes that exhibit poor peak shape with formic acid.[6]
Ultimately, empirical testing with the specific analytes and matrix of interest is recommended to determine the optimal mobile phase additive for a given LC-MS application.
References
- 1. waters.com [waters.com]
- 2. lcms.cz [lcms.cz]
- 3. waters.com [waters.com]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. lcms.cz [lcms.cz]
- 6. This compound as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins | Separation Science [sepscience.com]
- 7. waters.com [waters.com]
- 8. High sensitivity LC-MS profiling of antibody-drug conjugates with this compound ion pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Difluoroacetic Acid vs. Trifluoroacetic Acid: A Comparative Guide for Reversed-Phase Chromatography
For researchers, scientists, and drug development professionals seeking to optimize chromatographic separations, the choice of mobile phase modifier is critical. This guide provides an objective comparison of difluoroacetic acid (DFA) and the commonly used trifluoroacetic acid (TFA), focusing on their impact on analyte retention times, peak shapes, and mass spectrometry (MS) compatibility. The information presented is supported by experimental data to aid in the selection of the most appropriate ion-pairing agent for your specific application.
In reversed-phase high-performance liquid chromatography (RP-HPLC), particularly for the analysis of peptides and proteins, acidic mobile phase modifiers play a crucial role. They act as ion-pairing agents, neutralizing the positive charges on basic amino acid residues of the analytes. This process increases the hydrophobicity of the analytes, leading to enhanced retention on the non-polar stationary phase and improved peak shapes. Trifluoroacetic acid (TFA) has long been the standard choice due to its effectiveness in providing sharp peaks and high resolution.[1] However, its significant drawback is the suppression of ionization in mass spectrometry, which reduces sensitivity.[2]
This compound (DFA) has emerged as a compelling alternative, offering a balance between chromatographic performance and MS compatibility.[2] This guide delves into the comparative performance of DFA and TFA, providing the necessary data and protocols to make an informed decision for your analytical needs.
Performance Comparison: DFA vs. TFA
The primary differences in the chromatographic behavior of DFA and TFA stem from their distinct physicochemical properties, namely their acidity and hydrophobicity. TFA is a stronger and more hydrophobic acid than DFA. This results in stronger ion-pairing interactions with analytes, leading to greater retention times and often higher peak capacities.
Conversely, the lower hydrophobicity and acidity of DFA lead to weaker ion-pairing, resulting in earlier elution of analytes compared to TFA. While this may slightly decrease resolution in some cases, it is often accompanied by a significant advantage in MS-based detection. DFA is less prone to causing ion suppression than TFA, leading to enhanced MS signal intensity.[3][4] Therefore, DFA presents a valuable compromise, providing good chromatographic resolution with substantially improved MS sensitivity.[3][5]
Quantitative Data Summary
| Parameter | This compound (DFA) | Trifluoroacetic Acid (TFA) | Formic Acid (FA) - for reference |
| Analyte Retention Time | Intermediate | Longest | Shortest |
| Peak Capacity/Resolution | High, approaching TFA's performance | Highest | Lowest |
| MS Signal Intensity | Significantly higher than TFA | Lowest (significant ion suppression) | Highest |
| UV Peak Shape | Good, comparable to TFA | Excellent | Often broader with more tailing |
| Acidity (pKa) | ~1.3 | ~0.5 | ~3.75 |
| Hydrophobicity | Intermediate | High | Low |
Experimental Protocols
To evaluate the performance of DFA and TFA for your specific application, the following experimental protocol for the analysis of a standard peptide mixture (e.g., a tryptic digest of a model protein like bovine serum albumin) is recommended.
Objective: To compare the retention time shifts, peak resolution, and MS signal intensity of a peptide mixture using DFA and TFA as mobile phase modifiers.
Materials:
-
Reversed-phase HPLC or UHPLC system with UV and MS detectors
-
C18 analytical column (e.g., 2.1 x 150 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% (v/v) of either DFA or TFA in water
-
Mobile Phase B: 0.1% (v/v) of either DFA or TFA in acetonitrile
-
Peptide standard mixture (e.g., mAb Tryptic Digestion Standard)
Procedure:
-
Sample Preparation: Reconstitute the peptide standard in Mobile Phase A to a final concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 30-40 °C
-
Injection Volume: 1-5 µL
-
UV Detection: 214 nm or 280 nm
-
Gradient:
-
0-5 min: 2% B
-
5-65 min: 2-40% B (linear gradient)
-
65-70 min: 40-90% B (linear gradient)
-
70-75 min: 90% B (hold)
-
75-80 min: 90-2% B (linear gradient)
-
80-90 min: 2% B (equilibration)
-
-
-
MS Detection (Electrospray Ionization - ESI):
-
Ionization Mode: Positive
-
Capillary Voltage: 3.0-3.5 kV
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 350-450 °C
-
Mass Range: 300-2000 m/z
-
-
Data Analysis:
-
Compare the retention times of identical peptides in the chromatograms obtained with DFA and TFA.
-
Calculate the peak capacity for both separations to assess resolution.
-
Compare the peak areas or signal-to-noise ratios of corresponding peptides in the mass spectra to evaluate MS signal suppression.
-
Mechanism of Action and Analyte Retention
The following diagram illustrates the logical workflow of how ion-pairing agents like DFA and TFA influence analyte retention in reversed-phase chromatography.
Caption: Ion-pairing mechanism of TFA and DFA in RP-HPLC.
Conclusion
The selection between DFA and TFA as a mobile phase modifier is application-dependent. For separations where the highest possible resolution is paramount and MS detection is not a primary concern, TFA remains a robust choice. However, for applications requiring a balance of good chromatographic separation and high MS sensitivity, such as in LC-MS based proteomics, peptide mapping, and the analysis of biopharmaceuticals, this compound offers a significant advantage.[3] Its ability to provide sharp peaks with minimal ion suppression makes it an excellent alternative to TFA, enabling more sensitive and reliable detection of analytes.[4][5] The provided experimental protocol can serve as a starting point for researchers to determine the optimal ion-pairing agent for their specific analytical challenges.
References
- 1. Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins | Separation Science [sepscience.com]
- 3. lcms.cz [lcms.cz]
- 4. lcms.cz [lcms.cz]
- 5. High sensitivity LC-MS profiling of antibody-drug conjugates with this compound ion pairing - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Edge: A Comparative Guide to Difluoroacetic Acid in Protein Identification
For researchers, scientists, and drug development professionals seeking to optimize protein and peptide identification workflows, the choice of a mobile phase modifier in liquid chromatography-mass spectrometry (LC-MS) is a critical decision. This guide provides a comprehensive comparison of difluoroacetic acid (DFA) with the commonly used trifluoroacetic acid (TFA) and formic acid (FA), supported by experimental data and detailed protocols to aid in making an informed choice for your analytical needs.
This compound (DFA) has emerged as a compelling alternative to trifluoroacetic acid (TFA) and formic acid (FA) in reversed-phase liquid chromatography (RPLC) for protein and peptide analysis. Its unique properties offer a balance between the high chromatographic resolution of TFA and the superior mass spectrometry (MS) sensitivity of FA. This guide will delve into the performance of DFA in protein identification, providing a clear comparison with other modifiers.
Performance Comparison: DFA vs. TFA vs. FA
The selection of an ion-pairing agent significantly impacts chromatographic separation and mass spectrometric detection. While TFA is known for its excellent ion-pairing capabilities that lead to sharp chromatographic peaks, it notoriously suppresses the MS signal.[1] Conversely, FA provides good MS signal but often at the cost of chromatographic resolution, resulting in broader peaks. DFA positions itself as a middle ground, offering improved separation over FA without the severe signal suppression associated with TFA.[2]
Quantitative Data Summary
The following tables summarize the comparative performance of DFA, TFA, and FA based on key analytical parameters.
| Parameter | Formic Acid (FA) | This compound (DFA) | Trifluoroacetic Acid (TFA) | References |
| Chromatographic Performance | ||||
| Peak Width (at half height) | Widest | Intermediate | Narrowest | |
| Peak Symmetry | Poorer | Good | Excellent | [3] |
| Retention Time | Shortest | Intermediate | Longest | |
| Mass Spectrometry Performance | ||||
| MS Signal Intensity | Highest | Intermediate | Lowest (significant suppression) | [3][4] |
| Ion Suppression | Minimal | Moderate | Strong | [2] |
| MS Spectral Quality | High | High | High (but with lower intensity) | [3] |
| Overall Suitability | ||||
| LC-UV Analysis | Good | Excellent | Excellent | [2] |
| LC-MS Analysis | Excellent (for MS signal) | Good (balanced performance) | Poor (due to ion suppression) | [4] |
| Analyte Type | Performance with DFA | Key Advantages | Considerations | References |
| Intact Proteins | Effective for top-down analysis | Improved sensitivity over TFA for large molecules. | May require optimization of MS parameters. | [5] |
| Peptides (Proteomics) | Balances UV and MS performance in peptide mapping. | Unique selectivity compared to FA and TFA, with low adduct formation. | Potential for ion suppression compared to FA, though significantly less than TFA. | [3][6][7] |
| Antibody-Drug Conjugates (ADCs) | Increased MS sensitivity by up to threefold compared to TFA. | Enables high-sensitivity profiling. | [4] |
Experimental Protocols
To ensure reproducibility, detailed experimental methodologies are crucial. The following protocols are generalized from common practices in protein identification workflows.
Sample Preparation: Protein Digestion
A standard "bottom-up" proteomics workflow involves the enzymatic digestion of proteins into smaller peptides prior to LC-MS analysis.
-
Denaturation and Reduction: Proteins are denatured using agents like urea (B33335) or guanidine (B92328) hydrochloride, followed by reduction of disulfide bonds with dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
-
Alkylation: Cysteine residues are alkylated with iodoacetamide (B48618) or chloroacetamide to prevent the reformation of disulfide bonds.
-
Digestion: The protein sample is diluted to reduce the denaturant concentration, and a protease, typically trypsin, is added to digest the proteins overnight.
-
Clean-up: The resulting peptide mixture is desalted and concentrated using a solid-phase extraction (SPE) method, such as a C18 cartridge.
Liquid Chromatography-Mass Spectrometry (LC-MS)
The following outlines a typical LC-MS setup for peptide analysis.
-
LC System: A nano-flow or micro-flow HPLC system.
-
Column: A reversed-phase C18 column is commonly used for peptide separation.
-
Mobile Phases:
-
Mobile Phase A: 0.1% FA, 0.1% DFA, or 0.05% TFA in water.
-
Mobile Phase B: 0.1% FA, 0.1% DFA, or 0.05% TFA in acetonitrile.
-
-
Gradient: A linear gradient from low to high organic content (Mobile Phase B) is used to elute the peptides from the column. A typical gradient might run from 2% to 40% B over 60-120 minutes.
-
Flow Rate: Dependent on the LC system and column dimensions (e.g., 300 nL/min for nano-LC).
-
Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, is used for data acquisition.
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) methods are commonly employed to select and fragment peptide ions for identification.[8]
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the logical relationship in choosing a mobile phase modifier.
References
- 1. medium.com [medium.com]
- 2. This compound as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins | Separation Science [sepscience.com]
- 3. lcms.cz [lcms.cz]
- 4. High sensitivity LC-MS profiling of antibody-drug conjugates with this compound ion pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound and biological matrices on the development of a liquid chromatography-triple quadrupole mass spectrometry method for determination of intact growth factor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. waters.com [waters.com]
- 8. How LC-MS Works in Proteomics | Technology Networks [technologynetworks.com]
A Researcher's Guide to Mobile Phase Modifiers: Difluoroacetic Acid vs. Traditional Alternatives in LC-MS Applications
For researchers, scientists, and drug development professionals, the choice of mobile phase modifier in liquid chromatography-mass spectrometry (LC-MS) is a critical decision that significantly impacts data quality. This guide provides a comprehensive comparison of difluoroacetic acid (DFA) against traditional modifiers like trifluoroacetic acid (TFA) and formic acid (FA), supported by experimental data and detailed protocols to aid in method development and optimization.
The selection of an appropriate mobile phase additive is pivotal for achieving optimal separation, peak shape, and sensitivity in LC-MS analysis of biomolecules such as peptides, proteins, and antibody-drug conjugates (ADCs). While TFA and FA have been the workhorses in the field, DFA has emerged as a compelling alternative that often provides a better balance between chromatographic performance and mass spectrometry detection.[1][2][3]
Performance Comparison: DFA vs. TFA and FA
This compound offers a unique combination of properties that bridges the gap between the strong ion-pairing capabilities of TFA and the MS-friendly nature of FA.[1][4] TFA is known for providing excellent peak shapes and retention in reversed-phase chromatography but can cause significant ion suppression in the mass spectrometer.[2][4] Conversely, FA is favored for its minimal ion suppression, leading to better MS signal intensity, but often at the cost of chromatographic resolution.[2][4] DFA presents a compromise, offering improved chromatographic performance over FA with significantly less ion suppression than TFA.[1][4][5]
The following tables summarize the key performance differences observed when using DFA, TFA, and FA in LC-MS applications.
| Parameter | This compound (DFA) | Trifluoroacetic Acid (TFA) | Formic Acid (FA) | References |
| MS Signal Intensity | Moderate to High | Low (Significant Ion Suppression) | High | [1][2][4][5] |
| Chromatographic Peak Shape | Good to Excellent | Excellent | Fair to Good | [1][2][4] |
| Analyte Retention Time | Intermediate | Longest | Shortest | [4] |
| Ion-Pairing Strength | Moderate | Strong | Weak | [2][4] |
| Volatility | Volatile | Volatile | Volatile | [3][6] |
| Application Suitability | This compound (DFA) | Trifluoroacetic Acid (TFA) | Formic Acid (FA) | References |
| Peptide Mapping | Excellent balance of resolution and MS sensitivity | High resolution, but compromises MS data | Good MS sensitivity, but may lack resolution | [2] |
| Intact Protein Analysis | Good peak shape and MS compatibility | Sharp peaks, but severe signal loss in MS | High MS signal, but often broader peaks | [1][4] |
| Antibody-Drug Conjugate (ADC) Analysis | High sensitivity and resolution for ADC profiling | Can be used, but DFA provides better MS data | Often lacks the resolution for complex ADCs | [5] |
| General LC-UV-MS | Ideal for dual-detector setups | Best for UV-only applications | Best for MS-only applications | [1][4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are representative protocols for the LC-MS analysis of proteins or peptides using DFA, TFA, and FA as mobile phase modifiers.
Protocol 1: LC-MS Analysis of an Antibody-Drug Conjugate (ADC) using this compound (DFA)
This protocol is adapted for the analysis of an ADC, where both high resolution and good MS sensitivity are critical.
-
Sample Preparation:
-
If necessary, digest the ADC using an appropriate enzyme (e.g., IdeS for subunit analysis).
-
Reduce the disulfide bonds using a reducing agent like dithiothreitol (B142953) (DTT).
-
Dilute the prepared sample in the initial mobile phase conditions.
-
-
LC-MS System and Column:
-
LC System: A high-performance liquid chromatography system capable of binary gradients.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A reversed-phase column suitable for protein or large peptide separations (e.g., C4, 300 Å pore size).
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% this compound in Water.
-
Mobile Phase B: 0.1% this compound in Acetonitrile.
-
-
Chromatographic Gradient:
-
A typical gradient would be from 5% to 95% Mobile Phase B over 30-60 minutes, followed by a re-equilibration step. The gradient should be optimized based on the specific ADC.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas Flow and Temperature: Optimized for the specific instrument.
-
Mass Range: A range appropriate for the expected mass of the ADC or its subunits.
-
Protocol 2: Peptide Mapping using Trifluoroacetic Acid (TFA) with UV Detection
This protocol is a standard method for peptide mapping where high-resolution separation for UV detection is the primary goal.
-
Sample Preparation:
-
Denature, reduce, and alkylate the protein of interest.
-
Digest the protein with a specific protease (e.g., trypsin).
-
Quench the digestion reaction, often with an addition of acid.
-
The final peptide mixture is typically dissolved in Mobile Phase A.
-
-
HPLC System and Column:
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
-
Column: A C18 reversed-phase column suitable for peptide separations (e.g., 100-130 Å pore size).
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile.
-
-
Chromatographic Gradient:
-
A shallow gradient is often used for peptide mapping to achieve high resolution, for example, 5% to 50% Mobile Phase B over 60-120 minutes.
-
-
UV Detector Settings:
-
Wavelength: Typically monitored at 214 nm and 280 nm for peptide bonds and aromatic residues, respectively.
-
Protocol 3: General LC-MS Analysis of Peptides using Formic Acid (FA)
This protocol is widely used when MS sensitivity is the top priority for peptide identification and quantification.
-
Sample Preparation:
-
Similar to the TFA protocol, the protein is denatured, reduced, alkylated, and digested.
-
The resulting peptide mixture is reconstituted in a solution compatible with the initial LC conditions.
-
-
LC-MS System and Column:
-
LC System: A nano or micro-flow LC system is often preferred for increased sensitivity.
-
Mass Spectrometer: A sensitive mass spectrometer, such as a triple quadrupole or ion trap, is commonly used.
-
Column: A C18 reversed-phase column packed with small particles (e.g., < 2 µm) for high efficiency.
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Chromatographic Gradient:
-
The gradient is optimized to balance separation with analysis time, often a gradient of 2% to 40% Mobile Phase B over 30-90 minutes.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Settings: Instrument parameters are tuned to maximize the signal for the peptides of interest.
-
Application Focus: Analysis of Kinase Signaling Pathways
The analysis of protein phosphorylation is fundamental to understanding cellular signaling pathways, and LC-MS is a cornerstone technology in this field. Kinase signaling cascades, which involve a series of phosphorylation events, are frequently studied in drug discovery and development. The choice of mobile phase modifier can significantly affect the ability to detect and quantify low-abundance phosphopeptides.
The following diagram illustrates a generic kinase signaling pathway and the role of LC-MS in its analysis. The use of a modifier like DFA can be advantageous in these studies by providing the necessary sensitivity to detect subtle changes in phosphorylation while maintaining good chromatographic separation of complex peptide mixtures.
Caption: Workflow for LC-MS analysis of a kinase signaling pathway.
Conclusion
The selection of a mobile phase modifier is a critical parameter in LC-MS method development. While TFA and FA have well-established roles, DFA provides a valuable alternative that often delivers a superior balance of chromatographic performance and mass spectrometric sensitivity. For complex analyses, such as those of antibody-drug conjugates or in-depth studies of signaling pathways, the use of DFA can lead to higher quality, more informative data. Researchers are encouraged to evaluate these three modifiers during method development to determine the optimal choice for their specific application.
References
- 1. agilent.com [agilent.com]
- 2. benchchem.com [benchchem.com]
- 3. Buffer Preparation | Separation Science [sepscience.com]
- 4. Quantitative analysis of phosphorylation-based protein signaling networks in the immune system by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High sensitivity LC-MS profiling of antibody-drug conjugates with this compound ion pairing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
A Head-to-Head Battle of Mobile Phase Modifiers: Difluoroacetic Acid vs. Formic Acid in Quantitative Analysis
In the realm of analytical chemistry, particularly within drug development and proteomics, the choice of mobile phase modifier in liquid chromatography-mass spectrometry (LC-MS) is a critical decision that significantly impacts data quality. For researchers and scientists, the selection between common modifiers like formic acid (FA) and alternatives such as difluoroacetic acid (DFAA) can mean the difference between robust, reproducible results and compromised analyses. This guide provides an objective, data-driven comparison of DFAA and FA, focusing on their performance in the quantitative analysis of proteins and peptides.
Executive Summary
This compound emerges as a compelling compromise between the strong ion-pairing trifluoroacetic acid (TFA) and the MS-friendly formic acid. While FA is the go-to modifier for maximizing mass spectrometry signal, it often falls short in chromatographic performance, leading to broader peaks and poorer separation. DFAA, conversely, offers enhanced chromatographic resolution compared to FA without the severe ion suppression characteristic of TFA, presenting a balanced option for workflows that require both high-quality UV and MS data.
Quantitative Performance Comparison
The following tables summarize the key performance differences between this compound and formic acid based on experimental data from reversed-phase high-performance liquid chromatography (RP-HPLC) analyses of proteins and peptides.
| Performance Metric | Formic Acid (FA) | This compound (DFAA) | Trifluoroacetic Acid (TFA) for reference | Key Advantage | Source |
| MS Signal Intensity | Baseline (Highest) | ~25% of FA signal | ~7% of FA signal | Formic Acid | [1][2] |
| Peak Width (FWHM) | Wider Peaks | ~25% reduction vs. FA | ~30% reduction vs. FA | This compound | [1][2] |
| Peak Symmetry | Less Symmetrical | ~82% improvement vs. FA | ~84% improvement vs. FA | This compound | [1][2] |
| Chromatographic Retention | Weakest | Intermediate | Strongest | This compound (offers alternative selectivity) | [3] |
| Ion-Pairing Strength | Weakest | Intermediate | Strongest | This compound (balances separation and MS compatibility) | [4] |
Table 1: Overall Performance Comparison of Mobile Phase Modifiers.
| Analyte Class | Performance with DFAA vs. FA | Source |
| Proteins | Better separation efficiency than FA, but reduced MS ion yield. | [4] |
| Peptides | Offers peak capacities nearer to TFA than FA, with significantly better MS sensitivity than TFA. | [5][6] |
| Small Molecules (Basic) | Improved MS signal response compared to formic acid. | |
| Small Molecules (Acidic) | Comparable MS signal response to formic acid. |
Table 2: Analyte-Specific Performance.
Experimental Protocols
The following are generalized experimental protocols for the use of DFAA and FA in the LC-MS analysis of proteins and peptides, based on common practices cited in the literature.
Protocol 1: LC-MS Analysis of Intact Proteins
-
Sample Preparation:
-
Prepare protein standards in water or a suitable buffer.
-
For LC-MS analysis, a final protein concentration in the range of 100-500 ng/µL is common.
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 0.1% (v/v) formic acid or 0.1% (v/v) this compound in water.
-
Mobile Phase B (Organic): 0.1% (v/v) formic acid or 0.1% (v/v) this compound in acetonitrile.
-
-
LC System Configuration:
-
Column: A wide-pore C4 column is often suitable for intact protein separation.[7]
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.[7]
-
Column Temperature: Elevated temperatures, such as 80°C, can improve peak shape.[5]
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B over 15-30 minutes.
-
-
MS System Configuration:
Protocol 2: Peptide Mapping Analysis
-
Sample Preparation:
-
Denature, reduce, and alkylate the protein sample.
-
Digest the protein with an enzyme such as trypsin.
-
Reconstitute the resulting peptide mixture in Mobile Phase A.
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 0.1% (v/v) formic acid or 0.1% (v/v) this compound in water.
-
Mobile Phase B (Organic): 0.1% (v/v) formic acid or 0.1% (v/v) this compound in acetonitrile.
-
-
LC System Configuration:
-
Column: A C18 column with a pore size of 130 Å or greater is typically used.[5]
-
Flow Rate: Dependent on the column inner diameter, often in the 0.2-0.5 mL/min range.
-
Column Temperature: Maintained at a consistent temperature, for example, 80°C.[5]
-
Gradient: A shallow gradient to ensure the separation of a complex peptide mixture.
-
-
MS System Configuration:
-
Ionization Mode: ESI in positive mode.
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) to acquire both precursor and fragment ion spectra.
-
Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Visualizing the Workflow and Performance Trade-offs
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Conclusion
The selection of a mobile phase modifier is a nuanced decision that depends on the specific goals of the analysis.
-
Formic Acid remains the modifier of choice when mass spectrometry sensitivity is the paramount concern, and some compromise in chromatographic resolution is acceptable.
-
This compound serves as an excellent middle-ground alternative. It provides superior chromatographic performance in terms of peak shape and separation efficiency compared to formic acid, while offering a significant improvement in MS signal intensity over trifluoroacetic acid.[4] This makes DFAA an ideal candidate for complex analyses, such as peptide mapping, where both UV and MS data are crucial for comprehensive characterization of biotherapeutics.[1][2]
For researchers in drug development and proteomics, testing DFAA as a mobile phase additive could unlock a better balance of chromatographic separation and mass spectrometric sensitivity, ultimately leading to higher quality and more reliable analytical data.
References
- 1. lcms.cz [lcms.cz]
- 2. waters.com [waters.com]
- 3. waters.com [waters.com]
- 4. This compound as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins | Separation Science [sepscience.com]
- 5. lcms.cz [lcms.cz]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. Effect of this compound and biological matrices on the development of a liquid chromatography-triple quadrupole mass spectrometry method for determination of intact growth factor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Difluoroacetic Acid (DFA) for Large Molecule Analysis: A Comparative Performance Guide
For researchers, scientists, and drug development professionals engaged in the analysis of large molecules such as monoclonal antibodies and other protein-based therapeutics, the choice of mobile phase modifier in liquid chromatography-mass spectrometry (LC-MS) is critical. This guide provides an objective comparison of difluoroacetic acid (DFA) with the commonly used alternatives, trifluoroacetic acid (TFA) and formic acid (FA), supported by experimental data to inform your analytical decisions.
Executive Summary
This compound (DFA) emerges as a compelling mobile phase additive that balances the high chromatographic resolution typically associated with trifluoroacetic acid (TFA) and the superior mass spectrometry (MS) sensitivity seen with formic acid (FA). While TFA is known for its excellent ion-pairing properties that lead to sharp peaks, it significantly suppresses the MS signal.[1][2] Conversely, FA provides good MS sensitivity but often at the cost of chromatographic performance.[3] DFA positions itself as a "best-of-both-worlds" solution, offering improved MS sensitivity over TFA and enhanced chromatographic resolution compared to FA, making it a valuable tool for the detailed characterization of large molecules.[4]
Performance Benchmark: DFA vs. TFA vs. FA
The selection of a mobile phase modifier directly impacts several key performance indicators in large molecule analysis. The following tables summarize the comparative performance of 0.1% DFA, 0.1% TFA, and 0.1% FA based on published experimental data.
Table 1: Chromatographic Performance Comparison
| Performance Metric | This compound (DFA) | Trifluoroacetic Acid (TFA) | Formic Acid (FA) |
| Peak Shape | Good to Excellent | Excellent | Fair to Good |
| Chromatographic Resolution | High | Highest | Low to Moderate |
| Analyte Retention | Intermediate | Strongest | Weakest |
| Selectivity | Unique selectivity profile | Unique selectivity profile | Unique selectivity profile |
Table 2: Mass Spectrometry Performance Comparison
| Performance Metric | This compound (DFA) | Trifluoroacetic Acid (TFA) | Formic Acid (FA) |
| MS Signal Intensity | Intermediate | Lowest (significant ion suppression) | Highest |
| Metal Adduct Formation | Low (with purified DFA) | Low | Low |
| Ionization Efficiency | Good | Poor | Excellent |
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical experimental workflow for benchmarking the performance of DFA, TFA, and FA in the LC-MS analysis of a large molecule, such as a monoclonal antibody (mAb).
Caption: Workflow for comparing mobile phase modifiers in large molecule LC-MS analysis.
Detailed Experimental Protocol
This protocol outlines a general procedure for comparing DFA, TFA, and FA for the analysis of a tryptic digest of a monoclonal antibody.
1. Sample Preparation (mAb Tryptic Digest)
-
Reduction and Alkylation: A solution of the monoclonal antibody is denatured, reduced with dithiothreitol (B142953) (DTT), and then alkylated with iodoacetamide (B48618) (IAM).
-
Digestion: The reduced and alkylated mAb is then digested with trypsin at 37°C overnight.
-
Quenching: The digestion is stopped by adding an acid, typically formic acid.
-
Sample Dilution: The final digest is diluted in the initial mobile phase conditions for analysis.
2. Liquid Chromatography Conditions
-
LC System: ACQUITY UPLC H-Class Bio System or similar.[5]
-
Column: ACQUITY UPLC Peptide BEH C18 Column, 130 Å, 1.7 µm, 2.1 x 150 mm.[1]
-
Mobile Phase A: Water with 0.1% (v/v) of the respective acid (DFA, TFA, or FA).
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) of the respective acid (DFA, TFA, or FA).
-
Gradient: A suitable gradient from 5% to 40% Mobile Phase B over 60-90 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 60-80°C.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Xevo G2-XS QToF Mass Spectrometer or similar.[5]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Source Temperature: 120-150°C.
-
Data Acquisition: Full scan with fragmentation (MS^E) mode.
4. Data Analysis
-
Peak Capacity/Resolution: Calculated from the total ion chromatogram (TIC) to assess the separation efficiency.
-
MS Signal Intensity: The peak areas of specific, well-resolved peptides are compared across the different mobile phase modifiers.
-
Analyte Recovery: For some analytes, relative peak areas can be compared to assess recovery.[4]
Conclusion
The use of this compound as a mobile phase modifier in the LC-MS analysis of large molecules presents a significant advantage by providing a balance between chromatographic resolution and mass spectrometric sensitivity.[3][6] While TFA offers superior separation and FA yields a stronger MS signal, DFA serves as a robust compromise, enabling both good separation and acceptable ionization.[2] For applications requiring detailed characterization of biotherapeutics, where both separation of complex mixtures and sensitive detection are paramount, DFA is an excellent alternative to traditional mobile phase modifiers. It is important to utilize a high-purity form of DFA to minimize metal adducts and ensure the highest quality data.[1]
References
- 1. lcms.cz [lcms.cz]
- 2. This compound as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins [sigmaaldrich.com]
- 3. This compound as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins | Separation Science [sepscience.com]
- 4. High sensitivity LC-MS profiling of antibody-drug conjugates with this compound ion pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. halocolumns.com [halocolumns.com]
Safety Operating Guide
Difluoroacetic acid proper disposal procedures
Proper disposal of difluoroacetic acid (DFA) is critical for ensuring laboratory safety and environmental protection. As a corrosive and combustible liquid, DFA requires careful handling and adherence to specific waste management protocols.[1][2] This guide provides detailed procedures for the safe disposal of this compound, intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment. This includes chemical safety goggles compliant with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166, chemical-resistant gloves, and protective clothing to prevent skin exposure.[1] In case of vapor or aerosol generation, a NIOSH-approved respirator should be used.[3]
-
Handling: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3] Avoid all personal contact, including inhalation of vapors.[4] Containers should be grounded and bonded when transferring material to prevent static discharge.[1]
-
Storage: Store this compound in a tightly closed, original container in a cool, dry, and well-ventilated area.[1][4] It must be stored away from incompatible substances such as strong oxidizing agents and strong bases.[1]
-
Spill Response: In the event of a spill, absorb the liquid with an inert material like vermiculite, sand, or earth.[1][5] Place the absorbed material into a suitable, labeled container for chemical waste disposal.[4][5] Ensure the cleanup area is well-ventilated.
This compound Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Logical workflow for the safe disposal of this compound.
Step-by-Step Disposal Procedures
The primary method for treating this compound waste before disposal is neutralization. This process converts the corrosive acid into a less hazardous salt solution, making it safer for storage and transport.
-
Waste Characterization: Before disposal, chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations for complete classification.[1]
-
Segregation: Keep this compound waste separate from other chemical waste streams, particularly strong bases and oxidizing agents, to prevent unintended reactions.[1]
-
Pre-treatment via Neutralization: Neutralize the this compound waste by following the detailed experimental protocol below. This treatment should be performed by qualified personnel.[6][7] The goal is to adjust the pH to a stable level between 5.5 and 9.5.[6][8]
-
Collection and Storage: Once neutralized, place the resulting solution in a clearly labeled, sealed, and appropriate waste container. Do not mix with other waste types.[3] Handle uncleaned containers as you would the product itself.[3]
-
Final Disposal: Arrange for the collected waste to be picked up by a licensed professional waste disposal service.[9] Disposal options may include incineration in a licensed facility equipped with an afterburner and scrubber.[4][10] Do not pour the neutralized solution down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department and local regulations, as the ecotoxicity of difluoroacetate (B1230586) salts may be a concern.[4]
Quantitative Data for this compound
The following table summarizes key quantitative properties of this compound.
| Property | Value | Citations |
| Molecular Formula | C₂H₂F₂O₂ | [1] |
| Molecular Weight | 96.03 g/mol | [1] |
| Boiling Point | 132 - 134 °C (269.6 - 273.2 °F) | [2][11] |
| Melting Point | -1 °C (30.2 °F) | [2][11] |
| Density | 1.526 g/cm³ at 25 °C | [3][11] |
| Flash Point | 78 °C (172.4 °F) | [1][2][11] |
| Acidity (pKa) | 1.13 | [11] |
| Disposal pH Range | 5.5 - 9.5 | [6][8] |
Experimental Protocol: Neutralization of this compound Waste
This protocol details the methodology for neutralizing small quantities of this compound waste in a laboratory setting.
Objective: To safely neutralize corrosive this compound waste to a pH between 5.5 and 9.5 for subsequent disposal.[6]
Materials:
-
This compound waste
-
5% Sodium Carbonate (soda ash) or Sodium Hydroxide (B78521) solution
-
Large beaker (at least 10 times the volume of the acid)
-
Secondary containment (e.g., a large plastic tub)
-
Ice bath
-
Stir bar and magnetic stir plate
-
pH meter or pH indicator strips
-
Appropriate PPE (safety goggles, face shield, lab coat, chemical-resistant gloves)
Procedure:
-
Preparation: Don all required PPE. Perform the entire procedure within a certified chemical fume hood with the sash lowered as much as is practical.[6]
-
Setup: Place the large beaker inside the secondary containment, then place the beaker in an ice bath on the magnetic stir plate. This will help dissipate the heat generated during neutralization.[6]
-
Prepare Base: Add a volume of the 5% sodium carbonate or sodium hydroxide solution to the beaker that is significantly larger than the volume of acid to be neutralized. Begin stirring the solution. A 1:10 ratio of acid to base solution is recommended.[6][12]
-
Slow Addition of Acid: Using a pipette or burette, add the this compound waste to the stirring basic solution very slowly . A violent reaction or splashing can occur if the acid is added too quickly.[6]
-
Monitor pH: Periodically stop the addition of acid and check the pH of the solution using a calibrated pH meter or pH strips.
-
Adjust to Target pH: Continue adding the acid slowly until the pH of the solution is between 5.5 and 9.5.[6][8] If you overshoot and the solution becomes too acidic, add more of the basic solution to adjust.
-
Final Steps: Once the pH is stabilized within the target range, stop stirring. Securely cap the beaker or transfer the neutralized solution to a labeled hazardous waste container.
-
Decontamination: Decontaminate empty containers that held this compound by rinsing them with a 5% aqueous sodium hydroxide or soda ash solution, followed by a water rinse, before disposal or reuse.[4]
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. bg.cpachem.com [bg.cpachem.com]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Chemical Treatment and Recycling | UW Environmental Health & Safety [ehs.washington.edu]
- 9. hpc-standards.com [hpc-standards.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. This compound - Sciencemadness Wiki [sciencemadness.org]
- 12. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
Essential Safety and Handling Protocols for Difluoroacetic Acid
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical, immediate safety and logistical information for the handling and disposal of difluoroacetic acid. Adherence to these procedural guidelines is essential for ensuring laboratory safety and operational integrity.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against the corrosive and hazardous properties of this compound. All personnel handling this chemical must use the following PPE.
Eye and Face Protection
Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield should be worn in situations with a higher risk of splashing.
Skin Protection
Protective Clothing: Wear a laboratory coat, and for larger quantities or procedures with a high splash risk, a chemical-resistant apron or suit is recommended. Ensure that full-length pants and closed-toe shoes are worn at all times in the laboratory.
Respiratory Protection
Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1]
Quantitative Glove Resistance Data
While specific breakthrough times for this compound are not extensively published, the following table provides data for similar chemicals to guide glove selection. It is crucial to consult the glove manufacturer's specific chemical resistance data for the gloves being used.
| Glove Material | Chemical | Concentration | Breakthrough Time (minutes) | Recommendation |
| Butyl Rubber | Nitric Acid | 70% | > 480 | Excellent for strong acids |
| Viton® | Toluene | 99.8% | > 480 | Excellent for organic solvents |
| Nitrile | Sulfuric Acid | 50% | > 480 | Good for splash protection |
| Neoprene | Acetic Acid | Glacial | > 480 | Good for organic acids |
This data is based on analogous chemicals and should be used as a guideline. Always refer to the manufacturer's data for your specific glove and application.
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to minimize risk. The following step-by-step operational plan should be followed.
Workflow for Safe Handling
Caption: Logical workflow for the safe handling of this compound.
Experimental Protocols
Spill Neutralization Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent harm to personnel and the environment.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as detailed above, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material such as sand, vermiculite, or a commercial acid spill neutralizer.[4]
-
Neutralization: Slowly and carefully add a neutralizing agent. Suitable agents for acid spills include sodium bicarbonate, soda ash (sodium carbonate), or a commercial acid neutralizer.[5][6] Avoid using strong bases for neutralization as this can generate significant heat.
-
Test pH: After the initial fizzing or reaction has subsided, test the pH of the spilled material using pH paper. The target pH should be between 6 and 8.
-
Absorb and Collect: Once neutralized, absorb the material with an inert absorbent.
-
Package Waste: Carefully scoop the absorbed material into a designated, labeled, and sealable waste container.
-
Decontaminate: Clean the spill area with a detergent and water solution, followed by a final rinse with water.
-
Dispose of Waste: The collected waste and any contaminated cleaning materials must be disposed of as hazardous waste according to institutional and local regulations.
Waste Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: this compound waste should be collected in a designated, clearly labeled, and chemically compatible container.[1][7] This waste stream should be kept separate from other chemical waste unless compatibility has been confirmed.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Storage: Store the waste container in a cool, dry, well-ventilated area, away from incompatible materials such as bases and oxidizing agents.[3]
-
Neutralization of Dilute Aqueous Waste (for trained personnel only):
-
Work in a chemical fume hood and wear appropriate PPE.
-
Slowly add the dilute this compound solution to a larger container of a weak base solution, such as sodium bicarbonate or soda ash, with constant stirring.
-
Monitor the pH of the solution and continue adding the base until the pH is neutral (between 6 and 8).
-
This neutralized solution may be suitable for drain disposal, but only if permitted by local and institutional regulations. Always verify disposal policies before proceeding.
-
-
Disposal of Concentrated Acid and Contaminated Materials: Concentrated this compound and any materials contaminated with it (e.g., gloves, absorbent pads) must be disposed of through an approved hazardous waste management program. Do not attempt to neutralize concentrated acid for drain disposal.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.[4]
This guide provides a foundational framework for the safe handling of this compound. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) before commencing any work.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
